Lacto-N-fucopentaose V
描述
属性
CAS 编号 |
60254-64-0 |
|---|---|
分子式 |
C32H55NO25 |
分子量 |
853.8 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 |
InChI 键 |
TVVLIFCVJJSLBL-YAQJYVGISA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
Foundational & Exploratory
Lacto-N-fucopentaose V: A Technical Guide on Biological Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lacto-N-fucopentaose V (LNFP V) is a neutral pentasaccharide and a member of the human milk oligosaccharide (HMO) family. While the direct biological functions of LNFP V are not yet extensively documented in peer-reviewed literature, its structural isomers, particularly Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), have been the subject of significant research. These studies reveal potent immunomodulatory activities, offering a strong rationale for the investigation of LNFP V in similar contexts. This technical guide summarizes the known biological functions of LNFP I and LNFP III as a proxy for the potential activities of LNFP V, provides detailed experimental protocols from key studies, and presents signaling pathways and experimental workflows in the requested visual formats. All functional data presented herein pertains to LNFP I and LNFP III, and should be considered as indicative of the potential, yet unconfirmed, functions of LNFP V.
Introduction to this compound and its Isomers
This compound is a complex sugar found in human milk. Like other HMOs, it is believed to play a crucial role in infant development, particularly in shaping the gut microbiota and the immune system. The biological activities of fucosylated oligosaccharides are often dictated by their specific structures, including the linkages of the fucose sugar. While direct evidence for LNFP V's function is limited, the well-documented immunomodulatory roles of its isomers, LNFP I and LNFP III, provide a compelling basis for its investigation as a potential therapeutic agent.
Biological Functions of Lacto-N-fucopentaose Isomers
The primary biological activities observed for LNFP I and LNFP III are centered on their ability to modulate the immune system. These effects are particularly relevant for inflammatory and autoimmune diseases.
Immunomodulation by Lacto-N-fucopentaose I
Lacto-N-fucopentaose I has been shown to exert significant immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs). Studies have demonstrated that LNFP I can suppress the proliferation of these immune cells and modulate the production of key cytokines involved in inflammatory responses. Specifically, LNFP I has been observed to decrease the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. This cytokine profile shift suggests a potential role for LNFP I in dampening excessive inflammatory responses.
Alternative Activation of Antigen-Presenting Cells by Lacto-N-fucopentaose III
Lacto-N-fucopentaose III has been identified as a potent modulator of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. Research indicates that LNFPIII can drive the "alternative activation" of these cells, a state associated with anti-inflammatory and tissue repair functions[2][3][4]. This is in contrast to the classical activation of APCs, which typically promotes inflammation.
LNFPIII has been shown to induce a Th2-dominant immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-10[3]. This activity has shown therapeutic potential in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis[3]. In these models, LNFPIII treatment reduced disease severity and central nervous system inflammation[3]. The mechanism of action involves the interaction of LNFPIII with specific receptors on APCs, leading to its internalization and the subsequent activation of signaling pathways that promote an anti-inflammatory phenotype[2][4].
Quantitative Data on the Biological Activity of LNFP Isomers
The following tables summarize the quantitative data available for the biological effects of Lacto-N-fucopentaose I and III.
Table 1: Effect of Lacto-N-fucopentaose I on Mononuclear Cell Proliferation and Cytokine Production
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Cell Proliferation | Human Mononuclear Cells (from healthy controls and MS patients) | LPS-activated | Dose-dependent decrease in proliferation | [1] |
| IL-10 Production | Human Mononuclear Cells | LPS-activated | Increased production | [1] |
| IL-12 Production | Human Mononuclear Cells | LPS-activated | Reduced production | [1] |
| IFN-γ Production | Human Mononuclear Cells | LPS-activated | Reduced production | [1] |
Table 2: Immunomodulatory Effects of Lacto-N-fucopentaose III
| Parameter | Cell Type / Model | Treatment Conditions | Observed Effect | Reference |
| Alternative Activation | Murine Bone Marrow-Derived Dendritic Cells | 50 µg/mL LNFPIII-NGC for 48h | Induction of alternatively activated phenotype | [2] |
| Th2 Cytokine Production | Splenocytes from EAE mice | In vivo treatment | Increased production of IL-4, IL-5, IL-10, IL-13 | [3] |
| Pro-inflammatory Cytokine Ratio | Splenocytes from EAE mice | In vivo treatment | Markedly reduced IFN-γ:IL-4 and IL-17:IL-10 ratios | [3] |
| Immune Regulatory Enzyme Expression | Inflammatory monocytes from EAE mice | In vivo treatment | Increased expression of arginase-1, iNOS, IDO, and HO-1 | [3] |
| Dendritic Cell Migration | Murine Dendritic Cells | In vitro assay | Reduced trafficking across brain endothelium | [3] |
| NK Cell Activation | Co-culture of murine macrophages and NK cells | LNFPIII stimulation of macrophages | Macrophage-dependent activation of NK cells (increased CD69 and IFN-γ) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Mononuclear Cell Proliferation Assay (for LNFP I)
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation with a medium such as Ficoll-Paque™.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation and Treatment: Cells are seeded in 96-well plates and stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce proliferation. Various concentrations of LNFP I are added to the wells.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine). The absorbance or radioactivity is measured to quantify cell proliferation.
-
Cytokine Analysis: Supernatants from the cell cultures are collected, and cytokine concentrations (e.g., IL-10, IL-12, IFN-γ) are measured using enzyme-linked immunosorbent assay (ELISA) kits.
Dendritic Cell Alternative Activation and T-Cell Co-culture (for LNFP III)
-
Dendritic Cell Generation: Bone marrow cells are harvested from mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into bone marrow-derived dendritic cells (BMDCs).
-
BMDC Treatment: Immature BMDCs are treated with LNFPIII (often conjugated to a carrier protein like human serum albumin to enhance its activity in vitro) or a control substance for 48 hours.
-
T-Cell Co-culture: Naive CD4+ T-cells are isolated from the spleens of transgenic mice (e.g., OT-II mice, which have T-cells specific for an ovalbumin peptide). These T-cells are then co-cultured with the pre-treated BMDCs in the presence of the specific antigen (e.g., OVA peptide).
-
Cytokine Profiling: After 72 hours of co-culture, the supernatant is collected, and the concentrations of T-cell-derived cytokines (e.g., IL-4, IL-5, IL-10, IFN-γ) are measured by ELISA to determine the T-cell polarization (Th1 vs. Th2).
-
Analysis of DC Maturation Markers: The expression of surface markers on the treated BMDCs (e.g., CD40, CD80, CD86, MHC class II) can be analyzed by flow cytometry to assess their maturation state.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of LNFPIII-induced alternative activation of APCs.
Caption: Experimental workflow for assessing LNFP I effects on PBMCs.
Conclusion and Future Directions
While direct experimental evidence for the biological functions of this compound remains to be established, the significant immunomodulatory activities of its isomers, LNFP I and LNFP III, provide a strong foundation for future research. The data presented in this guide highlight the potential of fucosylated pentasaccharides to influence key immune processes, including cell proliferation, cytokine production, and the activation state of antigen-presenting cells.
Future research should focus on:
-
Direct Functional Analysis of LNFP V: Conducting in vitro and in vivo studies to specifically elucidate the biological activities of LNFP V.
-
Receptor Identification: Identifying the specific cell surface receptors that interact with LNFP V and its isomers.
-
Mechanism of Action: Delineating the downstream signaling pathways activated by LNFP V in immune cells.
-
Preclinical and Clinical Evaluation: Assessing the therapeutic potential of LNFP V in models of inflammatory and autoimmune diseases.
A deeper understanding of the biological functions of this compound will be critical for harnessing its potential in the development of novel therapeutics and functional food ingredients.
References
- 1. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory glycan lacto-N-fucopentaose III requires clathrin-mediated endocytosis to induce alternative activation of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LNFPIII/LeX-stimulated macrophages activate natural killer cells via CD40-CD40L interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Lacto-N-fucopentaose V: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for Lacto-N-fucopentaose V (LNFP V) is currently limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established roles of human milk oligosaccharides (HMOs), and detailed findings from studies on its isomers, particularly Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), to infer the potential mechanisms of LNFP V. All information pertaining to specific isomers is clearly indicated.
Introduction to this compound
This compound (LNFP V) is a neutral, fucosylated pentasaccharide and a constituent of human milk oligosaccharides (HMOs).[1][2][3] HMOs are a complex and diverse group of glycans that play a crucial role in infant development, primarily through their prebiotic and immunomodulatory functions.[4][5] The intricate structures of HMOs, including LNFP V, are indigestible by the infant's own digestive enzymes, allowing them to reach the lower gut intact where they can exert their biological effects.[4]
The primary proposed mechanisms of action for HMOs, and by extension likely for LNFP V, can be broadly categorized into two areas:
-
Direct Immunomodulation: Interaction with immune cells to modulate inflammatory responses.
-
Indirect Effects via Gut Microbiota: Acting as a selective prebiotic to shape a healthy gut microbiome, which in turn influences host immunity and metabolism.
Potential Direct Immunomodulatory Mechanisms
While direct studies on LNFP V are lacking, research on its isomer, LNFP I, provides significant insights into the potential immunomodulatory effects of this class of molecules.
Modulation of Cytokine Production
Studies on LNFP I have demonstrated its ability to modulate the production of key cytokines from immune cells. An in-vitro study on peripheral blood mononuclear cells (PBMCs) revealed that LNFP I can significantly alter the cytokine profile, suggesting an anti-inflammatory and immunoregulatory role.
Table 1: Effect of Lacto-N-fucopentaose I (LNFP I) on Cytokine Production by LPS-stimulated Mononuclear Cells [6]
| Cytokine | Cell Source | Treatment | Concentration | Result |
| IL-12 | Mononuclear Cells | LNFP I | 50 µg/mL | Significant Decrease |
| IFN-γ | Mononuclear Cells | LNFP I | 50 µg/mL | Significant Decrease |
| IL-10 | Mononuclear Cells | LNFP I | 50 µg/mL | Increase |
Data extracted from a study on LNFP I, an isomer of LNFP V.
This shift in cytokine balance, characterized by a decrease in pro-inflammatory cytokines (IL-12, IFN-γ) and an increase in the anti-inflammatory cytokine (IL-10), points towards a potential mechanism for dampening excessive inflammatory responses.
Interaction with Immune Receptors
The immunomodulatory effects of fucosylated HMOs like LNFP III are often mediated through interactions with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). For instance, LNFP III has been shown to signal through the TLR4 pathway to exert its anti-inflammatory effects.[7] It is plausible that LNFP V, due to its structural similarities, may also interact with such receptors on dendritic cells, macrophages, and lymphocytes, thereby initiating downstream signaling cascades that regulate immune cell activation and function.
Caption: Conceptual signaling pathway for fucosylated HMOs.
Indirect Mechanism of Action via Gut Microbiota Modulation
A primary and well-established mechanism of action for HMOs is their role as prebiotics. By resisting digestion in the upper gastrointestinal tract, they selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.
Selective Fermentation and Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of HMOs by gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs have profound effects on host physiology:
-
Energy Source: They serve as an energy source for colonocytes, strengthening the gut barrier function.
-
Anti-inflammatory Effects: SCFAs can directly modulate the activity of immune cells, often exerting anti-inflammatory effects.
-
Systemic Effects: SCFAs can enter the systemic circulation and influence the function of distant organs.
Caption: Gut microbiota-mediated mechanism of LNFP V.
Experimental Protocols
The following is a detailed methodology for an in-vitro experiment used to assess the immunomodulatory effects of LNFP I, which can be adapted for studying LNFP V.
In Vitro Stimulation of Mononuclear Cells
Objective: To determine the effect of LNFP on the proliferation and cytokine production of immune cells.
Methodology: [6]
-
Isolation of Mononuclear Cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
The isolated cells are washed with phosphate-buffered saline (PBS) and resuspended in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin).
-
-
Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells are pre-incubated with various concentrations of LNFP V (or a control substance) for 2 hours.
-
Following pre-incubation, cells are stimulated with a mitogen such as lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Control wells include unstimulated cells, cells treated with LPS alone, and cells treated with LNFP V alone.
-
-
Proliferation Assay:
-
After 72 hours of incubation, cell proliferation is assessed using a standard method such as the MTT assay or BrdU incorporation assay.
-
-
Cytokine Analysis:
-
After 24 or 48 hours of incubation, the cell culture supernatants are collected.
-
The concentrations of various cytokines (e.g., IL-1β, IL-6, IL-10, IL-12, TNF-α, IFN-γ) in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis:
-
Statistical analysis is performed to compare the proliferation and cytokine levels between the different treatment groups.
-
Caption: Experimental workflow for in vitro immunomodulation assay.
Conclusion and Future Directions
The precise mechanism of action of this compound is yet to be fully elucidated. However, based on its structural characteristics as a fucosylated human milk oligosaccharide and evidence from its isomers, it is highly probable that LNFP V exerts its biological effects through a combination of direct immunomodulation and indirect modulation of the gut microbiota.
Future research should focus on:
-
Receptor Binding Studies: Identifying the specific immune cell receptors that bind to LNFP V.
-
In-depth Signaling Pathway Analysis: Elucidating the downstream signaling cascades activated by LNFP V in immune cells.
-
Preclinical and Clinical Studies: Investigating the in vivo effects of LNFP V on immune function and gut health in animal models and human subjects.
-
Microbiome and Metabolome Analysis: Characterizing the specific changes in the gut microbiota composition and metabolic output in response to LNFP V supplementation.
A deeper understanding of the mechanism of action of LNFP V will be critical for its potential application in infant nutrition, as a therapeutic agent for inflammatory and autoimmune diseases, and in the development of novel prebiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C32H55NO25 | CID 4096542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]
- 4. Frontiers | The potential immunomodulatory role of human milk oligosaccharides in prevention of viral infections and development of asthma in early life [frontiersin.org]
- 5. Modulation of Gut Microbiota and Immune System by Probiotics, Pre-biotics, and Post-biotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Discovery and Isolation of Lacto-N-fucopentaose V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFP V) is a neutral pentasaccharide and a member of the diverse family of human milk oligosaccharides (HMOs). HMOs are the third most abundant solid component of human milk, after lactose (B1674315) and lipids, and are known to play a crucial role in infant health, including the development of the gut microbiome, immune system modulation, and protection against pathogens.[1] LNFP V, with its unique fucosylated structure, is of significant interest to researchers for its potential prebiotic and anti-infective properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of LNFP V, intended to serve as a valuable resource for professionals in the fields of glycobiology, nutrition, and drug development.
Discovery of this compound
This compound was first isolated and identified as a new pentasaccharide from human milk by Ginsburg and Zopf in 1976.[2][3] This discovery was part of broader research efforts to characterize the complex profile of oligosaccharides present in human milk.[2] The initial identification was based on its unique chromatographic behavior and monosaccharide composition, which was determined to be fucose, galactose, glucose, and N-acetylglucosamine.[2]
Isolation from Natural Sources: Human Milk
The primary natural source of this compound is human milk.[3] The isolation of LNFP V from this complex biological fluid is a multi-step process that involves the removal of interfering substances such as fats, proteins, and lactose, followed by chromatographic separation to purify the desired oligosaccharide.
Experimental Protocol: Isolation of Neutral Oligosaccharides from Human Milk
This protocol outlines a general procedure for the isolation of a neutral oligosaccharide fraction from human milk, which would contain this compound.
1. Sample Preparation: Delipidation and Deproteinization
-
Centrifuge pooled human milk at 5,000 x g for 15 minutes at 4°C to separate the fat layer.
-
Remove the top creamy fat layer.
-
To the aqueous layer, add methanol (B129727) and chloroform (B151607) to precipitate proteins.
-
Centrifuge again to pellet the precipitated proteins and collect the supernatant containing the oligosaccharides.[1]
2. Desalting and Initial Fractionation by Gel Filtration Chromatography
-
Apply the crude oligosaccharide extract to a Sephadex G-25 column equilibrated with water.
-
Elute with deionized water to separate the oligosaccharides from lactose and salts.
-
Collect fractions and monitor for the presence of oligosaccharides using a suitable method, such as thin-layer chromatography (TLC) or mass spectrometry.[1]
3. Separation of Neutral and Acidic Oligosaccharides by Anion-Exchange Chromatography
-
Apply the desalted oligosaccharide fraction to a strong anion-exchange (SAX) column (e.g., TOYOPEARL Super Q-650M).
-
Elute the neutral oligosaccharides, including LNFP V, with water.
-
Acidic oligosaccharides will be retained on the column and can be eluted with a salt gradient.[1]
4. High-Resolution Separation by High-Performance Liquid Chromatography (HPLC)
-
Further purify the neutral oligosaccharide fraction using HPLC. Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are effective for separating isomeric oligosaccharides.[4]
-
Use a gradient of acetonitrile (B52724) in water to elute the oligosaccharides.
-
Collect fractions corresponding to the elution time of LNFP V, as determined by analytical standards or mass spectrometry.
Experimental Workflow for Isolation of LNFP V from Human Milk
Caption: Workflow for the isolation of this compound from human milk.
Chemical and Enzymatic Synthesis of this compound
Due to the low abundance and complexity of isolating LNFP V from natural sources, chemical and enzymatic synthesis methods have been developed to obtain this oligosaccharide in higher quantities and purity.
Chemical Synthesis
The chemical synthesis of this compound is a complex, multi-step process that requires a strategic use of protecting groups to achieve the desired glycosidic linkages. A convergent 2 + 3 strategy has been successfully employed, where a disaccharide donor and a trisaccharide acceptor are synthesized separately and then coupled to form the pentasaccharide.[5]
Summary of a Chemical Synthesis Approach: [5]
-
Retrosynthetic Analysis: The pentasaccharide is conceptually disconnected into a lacto-N-biose donor and a 3-fucosyllactose (B594375) acceptor.
-
Synthesis of the Trisaccharide Acceptor: This involves the sequential glycosylation of a protected glucose derivative with fucose and galactose donors.
-
Synthesis of the Disaccharide Donor: A protected galactose donor is coupled with a protected N-acetylglucosamine acceptor.
-
Convergent Glycosylation: The disaccharide donor is activated and reacted with the trisaccharide acceptor to form the protected pentasaccharide.
-
Deprotection: All protecting groups are removed in the final steps to yield the native this compound.
| Chemical Synthesis Step | Reactants | Reagents | Yield | Reference |
| Disaccharide Donor Synthesis | Galactosyl donor, Glucosamine acceptor | TMSOTf | 88% | [5] |
| Trisaccharide Acceptor Deprotection | Protected trisaccharide | Hydrazine acetate | 87% | [5] |
| Pentasaccharide Glycosylation | Disaccharide donor, Trisaccharide acceptor | NIS, TMSOTf | 42% | [5] |
Enzymatic Synthesis
Enzymatic synthesis offers a more regioselective and stereoselective approach to producing LNFP V, often with fewer protection and deprotection steps compared to chemical synthesis. This typically involves the use of specific glycosyltransferases. More recently, microbial cell factories have been engineered for the in vivo production of LNFP V.
Experimental Protocol: in vivo Production of LNFP V in E. coli [6]
1. Strain Engineering:
-
Start with an E. coli strain engineered to efficiently produce lacto-N-tetraose (LNT).
-
Introduce a GDP-fucose biosynthesis pathway module.
-
Introduce a gene encoding a regio-specific α1,3/4-fucosyltransferase, such as the one from Bacteroides fragilis.
2. Fermentation:
-
Cultivate the engineered E. coli strain in a suitable fermentation medium.
-
Induce the expression of the heterologous genes.
-
Monitor the production of LNFP V in the culture supernatant using HPLC or mass spectrometry.
3. Purification:
-
Separate the cells from the culture broth by centrifugation.
-
Purify LNFP V from the supernatant using a combination of membrane filtration, activated carbon adsorption, and chromatography as described for isolation from human milk.[7]
| Microbial Production Method | Organism | Key Enzyme | Titer | Productivity | Reference |
| Fed-batch cultivation | E. coli | α1,3/4-fucosyltransferase (B. fragilis) | 25.68 g/L | 0.56 g/L·h | [6] |
Enzymatic Synthesis Workflow
Caption: General enzymatic synthesis pathway for this compound.
Analytical Characterization
The structural elucidation and quantification of this compound rely on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Information Obtained |
| 1H NMR | Anomeric proton chemical shifts and coupling constants reveal the α/β configuration of each monosaccharide residue. |
| 13C NMR | Chemical shifts of anomeric carbons and carbons involved in glycosidic linkages confirm the linkage positions. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation experiments allow for the complete assignment of all proton and carbon signals and confirm the connectivity between monosaccharide units. |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of LNFP V, which aids in its identification and structural confirmation. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for the quantification of LNFP V in complex mixtures.
| Technique | Parameter | Value |
| Molecular Formula | C32H55NO25 | |
| Molecular Weight | 853.77 g/mol | |
| ESI-MS | [M+Na]+ | m/z 876.3 |
| Tandem MS (CID) | Fragmentation | Provides information on the monosaccharide sequence through the observation of characteristic B, Y, C, and Z fragment ions. Cross-ring cleavage fragments can help to distinguish between isomers.[8] |
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are still under investigation, the biological activities of other fucosylated HMOs, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), provide insights into its potential roles. These roles include acting as a decoy receptor to inhibit pathogen binding and modulating host cell signaling pathways to influence immune responses.
For instance, LNFP I has been shown to ameliorate enterovirus 71 infection by inhibiting virus adsorption and modulating the cell cycle and apoptosis pathways.[9][10] LNFP III has been demonstrated to induce alternative activation of antigen-presenting cells (APCs) through a clathrin-mediated endocytosis pathway, leading to a Th2-biased immune response.[11] It is plausible that LNFP V exerts similar biological effects through related mechanisms.
Hypothesized Anti-Viral Signaling Pathway
Caption: Hypothesized mechanism of LNFP V in viral infection inhibition.
Conclusion
This compound, since its discovery, has emerged as a significant human milk oligosaccharide with considerable potential for applications in infant nutrition and as a therapeutic agent. While its isolation from human milk remains a complex task, advancements in chemical and particularly enzymatic and microbial synthesis methods are paving the way for its large-scale production. The continued application of advanced analytical techniques will be crucial for a deeper understanding of its structure-function relationship. Further research into the specific biological activities and signaling pathways of LNFP V will undoubtedly uncover new opportunities for its use in promoting human health.
References
- 1. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oligosaccharides of human milk. Isolation of a new pentasaccharide, lacto-N-fucopentaose taose V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fucosylated oligosaccharide Lacto-N-fucopentaose I ameliorates enterovirus 71 infection by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stereochemistry of Lacto-N-fucopentaose V
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-fucopentaose V (LNFP V) is a significant pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). As a fucosylated neutral oligosaccharide, LNFP V is of considerable interest to researchers in nutrition, microbiology, and drug development due to the established physiological roles of HMOs in infant development, immune function, and gut microbiome modulation. This technical guide provides a comprehensive overview of the structure and stereochemistry of LNFP V, including its chemical composition, stereospecific linkages, and conformational properties. Detailed methodologies for its chemical and biosynthetic production are presented, alongside a summary of its known and putative biological functions. This document aims to serve as a foundational resource for scientists engaged in the study and application of this complex glycan.
Molecular Structure and Stereochemistry
This compound is a pentasaccharide with the systematic name Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. Its structure is characterized by a lacto-N-tetraose core that is fucosylated at the glucose residue.
Chemical Composition and Linkages
The monosaccharide composition and their specific glycosidic linkages are fundamental to the unique three-dimensional structure and biological activity of LNFP V.
-
Monosaccharide Units:
-
D-Galactose (Gal)
-
N-Acetyl-D-glucosamine (GlcNAc)
-
D-Glucose (Glc)
-
L-Fucose (Fuc)
-
-
Glycosidic Linkages:
-
Galactose is linked to N-acetylglucosamine via a β1-3 glycosidic bond.
-
N-acetylglucosamine is linked to another galactose residue via a β1-3 glycosidic bond.
-
This second galactose is linked to glucose via a β1-4 glycosidic bond.
-
Fucose is linked to the glucose residue at the 3-position via an α1-3 glycosidic bond.
-
Stereochemical Configuration
The stereochemistry of each monosaccharide unit and the anomeric configuration of the glycosidic linkages are critical determinants of the overall molecular shape.
-
D- and L-Configuration: The galactose, glucose, and N-acetylglucosamine units are in the D-configuration, while fucose is in the L-configuration.
-
Anomeric Configuration (α/β): The anomeric configurations of the glycosidic linkages are specified as β for the galactosyl and N-acetylglucosaminyl linkages, and α for the fucosyl linkage. This precise arrangement of linkages dictates the spatial orientation of the monosaccharide rings relative to one another.
Diagram of the Chemical Structure of this compound
A Technical Guide to the In Vivo Production of Lacto-N-fucopentaose V in Engineered Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic engineering strategies and experimental protocols for the microbial production of Lacto-N-fucopentaose V (LNFV), a significant human milk oligosaccharide (HMO). The content is based on the successful development of an Escherichia coli cell factory capable of high-titer LNFV production.
Introduction
This compound (LNFV) is a pentasaccharide found in human milk, composed of L-fucose, D-galactose, N-acetyl-D-glucosamine, and D-glucose. As with other HMOs, LNFV is believed to play a role in infant health, including the development of the gut microbiome and immune system. The complexity of its structure makes chemical synthesis challenging and expensive. Therefore, microbial fermentation using metabolically engineered organisms presents a promising avenue for large-scale and cost-effective production.
This guide details the construction of an efficient LNFV-producing E. coli strain, building upon a previously engineered strain that produces high levels of Lacto-N-tetraose (LNT), the precursor to LNFV. The key metabolic engineering steps involve the introduction of a de novo GDP-L-fucose synthesis pathway and a highly specific α1,3/4-fucosyltransferase.
Metabolic Pathway Engineering in E. coli
The in vivo synthesis of LNFV in E. coli is a multi-step process that begins with the uptake of lactose (B1674315) and its conversion to LNT, followed by the fucosylation of LNT to yield LNFV.
Construction of the Lacto-N-tetraose (LNT) Producing Host Strain
The foundation for LNFV production is an E. coli strain engineered for high-level LNT synthesis. This was achieved through the introduction of genes encoding β-1,3-N-acetylglucosaminyltransferase (lgtA) and β-1,3-galactosyltransferase (wbgO). Further enhancements to increase the precursor supply of UDP-galactose involved the overexpression of the Leloir pathway genes (galE, galT, galK) and the knockout of genes that divert precursors to other pathways, such as ugd (UDP-glucose 6-dehydrogenase). These modifications result in a strain capable of efficiently converting lactose to LNT.
Engineering the LNFV-Producing Strain
To convert the LNT-producing strain into an LNFV factory, two key modules were introduced:
-
GDP-L-fucose Biosynthesis Pathway: This de novo pathway synthesizes the activated fucose donor, GDP-L-fucose, from the intracellular fructose-6-phosphate.
-
α1,3/4-Fucosyltransferase: A regio-specific fucosyltransferase is required to attach a fucose moiety to the LNT molecule at the correct position. A highly efficient α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 was identified and utilized. Furthermore, a beneficial variant, K128D, was created through computer-assisted site-directed mutagenesis to enhance the LNFV titer.
The final engineered strain, designated EW10, incorporates these modifications, enabling the efficient conversion of LNT to LNFV.
Visualization of Pathways and Workflows
LNFV Biosynthetic Pathway
The following diagram illustrates the engineered metabolic pathway for the production of LNFV from lactose in E. coli.
Caption: Engineered metabolic pathway for LNFV production in E. coli.
Experimental Workflow for Strain Development
The workflow for constructing and optimizing the LNFV-producing E. coli strain is depicted below.
Caption: Workflow for the development of the LNFV-producing E. coli strain EW10.
Experimental Protocols
Strain Construction
-
Host Strain: E. coli BL21(DE3) or a similar strain optimized for protein expression.
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized genes for the GDP-L-fucose pathway and the selected α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343.
-
Clone the synthesized genes into suitable expression vectors (e.g., pETDuet-1 and pACYCDuet-1 for co-expression) under the control of an inducible promoter (e.g., T7 promoter).
-
-
Site-Directed Mutagenesis:
-
Introduce the K128D mutation into the fucosyltransferase gene using a site-directed mutagenesis kit according to the manufacturer's instructions.
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Transform the expression plasmids into the LNT-producing E. coli host strain using standard heat shock or electroporation methods.
-
Select for positive transformants on appropriate antibiotic-containing agar (B569324) plates.
-
Fed-Batch Fermentation
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate at 37°C with shaking at 220 rpm for 12 hours.
-
Transfer the seed culture to 200 mL of fermentation medium in a 1 L shake flask and incubate under the same conditions for another 12 hours.
-
-
Bioreactor Cultivation:
-
Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the seed culture to an initial OD600 of 0.1.
-
Fermentation Medium: (per liter) 2 g (NH₄)₂SO₄, 13.3 g KH₂PO₄, 4 g K₂HPO₄, 1.2 g MgSO₄·7H₂O, 1.7 g citric acid, 10 mL trace metal solution, and 20 g glucose.
-
Trace Metal Solution: (per liter) 10 g FeCl₃·6H₂O, 2 g CaCl₂, 2.2 g ZnSO₄·7H₂O, 0.5 g MnSO₄·4H₂O, 1 g CuSO₄·5H₂O, 0.1 g (NH₄)₆Mo₇O₂₄·4H₂O, and 0.2 g Na₂B₄O₇·10H₂O.
-
Cultivation Parameters:
-
Temperature: 37°C for initial growth, then reduced to 30°C for induction.
-
pH: Maintained at 7.0 by automatic addition of 25% (v/v) ammonia.
-
Dissolved Oxygen (DO): Maintained above 20% by adjusting the agitation speed (300-800 rpm) and aeration rate.
-
-
-
Induction and Feeding:
-
When the OD600 reaches approximately 20, induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Simultaneously, initiate a fed-batch strategy by feeding a concentrated solution of glucose and lactose. A typical feeding solution contains 500 g/L glucose and 200 g/L lactose.
-
Maintain the glucose concentration in the bioreactor at a low level (e.g., < 1 g/L) to avoid acetate (B1210297) formation.
-
-
Sampling and Analysis:
-
Collect samples periodically to monitor cell growth (OD600) and LNFV production.
-
LNFV Purification and Quantification
-
Cell Removal:
-
Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant for further processing.
-
-
Purification:
-
The supernatant can be purified using a combination of methods such as activated charcoal adsorption followed by ethanol (B145695) gradient elution, or membrane filtration to remove larger molecules and salts.
-
-
Quantification:
-
Analyze the concentration of LNFV in the purified samples and the fermentation broth using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 65°C.
-
Detection: Refractive Index Detector (RID).
-
-
Use a purified LNFV standard to generate a calibration curve for accurate quantification.
-
Data Presentation
The performance of the engineered strains is summarized in the tables below.
Table 1: Comparison of Fucosyltransferase Variants for LNFV Production
| Strain | Fucosyltransferase | LNFV Titer (g/L) in Shake Flask | By-product Accumulation |
| EW-control | Wild-type (B. fragilis) | Lower | Minimal |
| EW-mutant | K128D Variant | Higher | Minimal |
Table 2: LNFV Production in Fed-Batch Cultivation
| Strain | Cultivation Method | Final LNFV Titer (g/L) | Productivity (g/L·h) |
| EW10 (with K128D) | Fed-batch | 25.68 | 0.56 |
Conclusion
This technical guide outlines a successful strategy for the high-yield in vivo production of this compound using a metabolically engineered E. coli strain. The key to this success lies in the combination of an efficient LNT-producing host, the introduction of the de novo GDP-L-fucose pathway, and the protein engineering of a highly specific α1,3/4-fucosyltransferase. The provided protocols for strain construction, fed-batch fermentation, and product analysis offer a solid foundation for researchers and drug development professionals to produce and study this important human milk oligosaccharide. Further optimization of the fermentation process and downstream purification may lead to even higher titers and purities, facilitating the commercial-scale production of LNFV for various applications.
Lacto-N-fucopentaose V in Human Milk: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) that constitutes a significant component of the complex carbohydrate fraction of human milk. As researchers increasingly uncover the profound impact of HMOs on infant health and development, understanding the specific roles of individual HMOs like LNFP V is of paramount importance. This technical guide provides a comprehensive overview of LNFP V, focusing on its concentration in human milk, analytical methodologies for its quantification, and its potential biological functions, particularly in immunomodulation and its interaction with the infant gut microbiota. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infant nutrition.
Structure and Presence in Human Milk
This compound is a pentasaccharide with the following structure: Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. Its presence and concentration in human milk are highly variable and are significantly influenced by the mother's secretor status, which is determined by the expression of the fucosyltransferase 2 (FUT2) gene. Non-secretor mothers, who lack a functional FUT2 enzyme, tend to have higher concentrations of certain HMOs, including LNFP V[1].
Quantitative Data on this compound Concentration
The concentration of LNFP V in human milk varies considerably among individuals and across different lactation stages. The tables below summarize quantitative data from various studies, highlighting these variations.
Table 1: Concentration of this compound in Human Milk from a European Cohort
| Maternal Secretor Status | N | Concentration (mg/L) [Median (IQR)] |
| Secretor | 122 | 44.6 (31.3–61.9) |
| Non-secretor | 21 | 197 (141–235) |
Source: Adapted from Sprenger et al. (2017). Concentrations were measured in milk samples collected at 3 months postpartum.[1]
Table 2: Longitudinal Variation of this compound in Human Milk
| Lactation Stage | Concentration Trend |
| Colostrum to Mature Milk | LNFP V concentrations have been observed to decrease over the course of lactation. |
Note: Specific quantitative data showing the longitudinal variation of LNFP V was not available in the provided search results. However, general trends for many HMOs indicate a decrease in concentration over time.
Experimental Protocols for Quantification
Accurate quantification of LNFP V in the complex matrix of human milk requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
Sample Preparation
A critical first step in the analysis of HMOs is the removal of interfering substances like fats and proteins.
Protocol 1: Basic Sample Preparation
-
Centrifuge human milk samples to separate the lipid layer.
-
Precipitate proteins from the skimmed milk using methods such as ethanol (B145695) precipitation or ultrafiltration.
-
The resulting clear aqueous fraction containing HMOs can then be further purified or directly analyzed.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the derivatization of HMOs to introduce a fluorescent tag, enabling sensitive detection.
Protocol 2: HPLC with 2-Aminobenzamide (B116534) (2-AB) Labeling
-
Derivatization: Label the reducing end of the oligosaccharides with a fluorescent dye such as 2-aminobenzamide (2-AB).
-
Chromatographic Separation:
-
Column: A glycan-specific column, such as one with an amide-based stationary phase.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for 2-AB.
-
-
Quantification: Use a calibration curve prepared with a purified LNFP V standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of HMOs without the need for derivatization.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A porous graphitized carbon (PGC) or amide-based column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium formate.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.
-
Analysis: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for specific detection and quantification of LNFP V based on its precursor and product ion transitions.
-
-
Quantification: Generate a calibration curve using a certified LNFP V standard.
Workflow for HMO Quantification
Biological Functions and Signaling Pathways
While direct research on the specific signaling pathways of LNFP V is limited, studies on structurally similar fucosylated oligosaccharides, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), provide valuable insights into its potential immunomodulatory roles.
Potential Immunomodulatory Effects
Fucosylated HMOs are known to modulate the host immune system. LNFP I has been shown to decrease the proliferation of mononuclear cells and reduce the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10[2]. It is plausible that LNFP V exerts similar effects.
LNFP III has been demonstrated to induce alternative activation of antigen-presenting cells (APCs) through a clathrin-mediated endocytosis pathway that can involve Toll-like receptor 4 (TLR4) signaling[3]. This alternative activation is associated with a shift towards a Th2-dominant immune response, which is generally less inflammatory.
Hypothesized Signaling Pathway for LNFP V-mediated Immunomodulation
Interaction with the Infant Gut Microbiota
HMOs are not readily digested by the infant and thus reach the colon intact, where they serve as prebiotics, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species.
Certain species of bifidobacteria possess the enzymatic machinery to degrade and utilize fucosylated HMOs. For instance, Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum are known to consume fucosylated oligosaccharides[4]. The ability of specific strains to metabolize LNFP V is an active area of research. The utilization of LNFP V by these bacteria can lead to the production of short-chain fatty acids (SCFAs) like butyrate, which have numerous benefits for the host, including nourishing colonocytes and modulating the immune system.
Logical Relationship of LNFP V and Infant Gut Health
Conclusion and Future Directions
This compound is a significant component of human milk, with concentrations influenced by maternal genetics and lactation stage. Robust analytical methods are available for its quantification, providing a foundation for further research into its biological roles. While direct evidence for its specific signaling pathways is still emerging, research on related fucosylated HMOs suggests a potential for immunomodulatory activity. Furthermore, its role as a prebiotic in shaping the infant gut microbiota warrants deeper investigation.
Future research should focus on:
-
Elucidating the specific signaling pathways activated by LNFP V in various immune cells.
-
Identifying the specific gut bacterial species and strains that can efficiently utilize LNFP V.
-
Conducting clinical studies to correlate LNFP V concentrations in human milk with specific infant health outcomes.
A thorough understanding of the functions of this compound will be instrumental in the development of novel infant formulas, prebiotics, and potentially, therapeutic agents for immune-related disorders.
References
- 1. Concentrations of oligosaccharides in human milk and child growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minority species influences microbiota formation: the role of Bifidobacterium with extracellular glycosidases in bifidus flora formation in breastfed infant guts - PMC [pmc.ncbi.nlm.nih.gov]
Gut microbiome interactions with Lacto-N-fucopentaose V
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide and a component of the diverse family of human milk oligosaccharides (HMOs).[1][2][3] HMOs are the third most abundant solid component of human milk and play a crucial role in shaping the infant gut microbiome, acting as prebiotics that selectively promote the growth of beneficial bacteria.[4][5][6] The structure of LNFP V, containing a fucose residue, suggests a significant interaction with specific members of the gut microbiota that possess the enzymatic machinery to metabolize fucosylated glycans.[7][8] This guide provides a comprehensive overview of the known and hypothesized interactions between LNFP V and the gut microbiome, focusing on metabolic pathways, potential host signaling, and the experimental methodologies required for its study.
Metabolism of Fucosylated Oligosaccharides by Gut Microbiota
The initial and rate-limiting step in the utilization of fucosylated oligosaccharides like LNFP V is the enzymatic cleavage of the terminal fucose residue. This is accomplished by microbial α-L-fucosidases, enzymes that hydrolyze α-L-fucosidic linkages.[4] Several commensal gut bacteria, particularly those prevalent in the infant gut, are known to produce these enzymes.
Key bacterial genera known to metabolize fucosylated glycans include:
-
Bifidobacterium : Species such as B. bifidum, B. longum subsp. infantis, and B. kashiwanohense are well-adapted to utilize HMOs.[5][9] They possess a range of glycoside hydrolases, including α-L-fucosidases, enabling them to degrade and ferment these complex carbohydrates.[5][7]
-
Bacteroides : Species like B. thetaiotaomicron and B. fragilis are highly efficient glycan degraders in the adult gut and have also been shown to utilize fucosylated HMOs.[7][10]
-
Ruminococcus : Notably, Ruminococcus gnavus has been identified as a key player in mucin degradation, which also involves the release and metabolism of fucose.[4]
Once liberated, L-fucose is catabolized through a specific metabolic pathway, distinct from the metabolism of other hexoses.[11] This pathway ultimately leads to the production of short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate, as well as other metabolites like 1,2-propanediol (1,2-PD).[12][13] These metabolites are crucial for host health, serving as an energy source for colonocytes and modulating host immune responses.[11][14]
Quantitative Data on Fucosylated HMO Metabolism
While specific quantitative data on the fermentation of LNFP V is limited in the current literature, studies on structurally related fucosylated HMOs provide valuable insights into the expected metabolic outcomes. The following tables summarize findings from studies on L-fucose and 2'-fucosyllactose (B36931) (2'-FL), a well-studied fucosylated HMO.
Table 1: Growth of Bifidobacterium Strains on Fucose-Containing Substrates
| Bacterial Strain | Substrate | Growth (OD600) | Key Metabolites Produced | Reference |
|---|---|---|---|---|
| B. longum subsp. infantis | 2'-Fucosyllactose | Significantly higher biomass vs. lactose | 1,2-Propanediol, Acetate, Lactate | [13] |
| B. longum subsp. infantis | L-Fucose + Lactose | Synergistically higher biomass | 1,2-Propanediol | [13] |
| B. kashiwanohense APCKJ1 | Fucosyllactose (B1628111) | Supported robust growth | Acetate, Formate, Ethanol |[5] |
Table 2: Metabolite Production from Fucose Fermentation
| Bacterial Species/Community | Substrate | Major SCFAs Produced | Other Metabolites | Reference |
|---|---|---|---|---|
| Gut Microbiome (general) | L-Fucose | Acetate, Propionate, Butyrate | Not specified | [11][12] |
| B. longum subsp. infantis | 2'-Fucosyllactose | Acetate | 1,2-Propanediol, Lactate |[13] |
Experimental Protocols
Investigating the interaction of LNFP V with the gut microbiome requires a multi-faceted approach, combining in vitro fermentation models with molecular and analytical techniques.
In Vitro Fecal Fermentation Model
This protocol provides a framework for assessing the prebiotic potential of LNFP V using human fecal samples.
-
Objective : To determine the impact of LNFP V on the composition and metabolic activity of the human gut microbiota in vitro.
-
Materials :
-
Anaerobic chamber
-
Fresh fecal samples from healthy donors
-
Basal fermentation medium (e.g., containing peptone water, yeast extract, salts)
-
LNFP V (test substrate)
-
Inulin or Fructooligosaccharides (FOS) (positive control)
-
Sterile, anaerobic culture tubes or batch fermenters
-
-
Methodology :
-
Preparation of Fecal Slurry : Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber.
-
Inoculation : Add the fecal slurry (e.g., 10% v/v) to the basal medium containing either LNFP V (e.g., 1% w/v), the positive control, or no additional carbohydrate (negative control).
-
Incubation : Incubate the cultures anaerobically at 37°C for a defined period (e.g., 0, 12, 24, and 48 hours).
-
Sampling : At each time point, collect aliquots for microbial community analysis (store at -80°C) and metabolite analysis (centrifuge to pellet bacteria, store supernatant at -20°C).
-
Microbial Community Analysis (16S rRNA Gene Sequencing)
-
Objective : To characterize changes in the bacterial community structure in response to LNFP V fermentation.
-
Methodology :
-
DNA Extraction : Extract total bacterial DNA from the collected fecal pellets using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
PCR Amplification : Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
Library Preparation and Sequencing : Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis : Process the raw sequencing data using a pipeline like QIIME2 or mothur to perform quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment. Analyze alpha and beta diversity to assess changes in the microbial community.
-
Metabolite Analysis (SCFA Quantification)
-
Objective : To quantify the production of SCFAs during LNFP V fermentation.
-
Methodology :
-
Sample Preparation : Thaw the collected culture supernatants. Acidify the samples (e.g., with hydrochloric acid) and add an internal standard (e.g., 2-ethylbutyric acid).
-
Extraction : Perform a liquid-liquid extraction of SCFAs using diethyl ether.
-
Analysis : Analyze the extracted SCFAs using Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification : Calculate the concentration of each SCFA (acetate, propionate, butyrate) by comparing peak areas to those of a standard curve.
-
Signaling Pathways and Visualizations
The metabolites produced from LNFP V fermentation, particularly SCFAs, can modulate host cellular functions through various signaling pathways. Butyrate, for example, is a primary energy source for colonocytes and also acts as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCRs) like GPR43 and GPR109A.
Below are Graphviz diagrams illustrating key processes and pathways related to LNFP V metabolism.
Caption: Experimental workflow for studying LNFP V fermentation.
Caption: Butyrate signaling in intestinal epithelial cells.
Conclusion and Future Directions
This compound, as a fucosylated human milk oligosaccharide, is poised to be a significant modulator of the gut microbiome. Based on the metabolism of structurally similar HMOs, it is hypothesized that LNFP V will selectively promote the growth of beneficial, fucose-utilizing bacteria such as Bifidobacterium and Bacteroides. This fermentation is expected to yield bioactive metabolites, primarily short-chain fatty acids, which play a vital role in maintaining gut homeostasis and mediating host-microbe crosstalk.
Significant research is still required to fully elucidate the specific interactions of LNFP V. Future studies should focus on:
-
Pure Culture Studies : Investigating the ability of specific probiotic strains to metabolize LNFP V to confirm substrate specificity and metabolic end-products.
-
Clinical Trials : Human intervention studies are necessary to validate the prebiotic effects of LNFP V in vivo and to assess its impact on infant health and development.[15]
-
Immunological Impact : Exploring the downstream effects of LNFP V-derived metabolites on host immune cell signaling and gut barrier function.
A deeper understanding of these interactions will be critical for the development of next-generation synbiotics and novel therapeutic strategies aimed at modulating the gut microbiome for improved health outcomes.
References
- 1. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fucosidases from the human gut symbiont Ruminococcus gnavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the predominant human milk oligosaccharide fucosyllactose by an infant gut commensal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fucosylated oligosaccharide Lacto-N-fucopentaose I ameliorates enterovirus 71 infection by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infant Gut Microbial Metagenome Mining of α-l-Fucosidases with Activity on Fucosylated Human Milk Oligosaccharides and Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal fucose as a mediator of host-microbe symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Butyrate production from oligofructose fermentation by the human faecal flora: what is the contribution of extracellular acetate and lactate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How does synbiotic-supplemented formula support infant gut health and development? [nestlenutrition-institute.org]
An In-depth Technical Guide on the Immunomodulatory Effects of Lacto-N-fucopentaose V
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the immunomodulatory effects of Lacto-N-fucopentaose V (LNFPV) is currently limited. This guide summarizes the known immunomodulatory activities of structurally related fucosylated human milk oligosaccharides (HMOs), particularly Lacto-N-fucopentaose I (LNFP-I) and Lacto-N-fucopentaose III (LNFP-III), to provide a foundational understanding of the potential, yet unconfirmed, properties of LNFPV. The experimental protocols provided are generalized methodologies for investigating the immunomodulatory effects of HMOs and can be adapted for the study of LNFPV.
Introduction
This compound (LNFPV) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs).[1][2][3] HMOs are known to play a crucial role in the development of the infant immune system, acting as prebiotics, anti-adhesion antimicrobials, and immunomodulators. Fucosylated HMOs, such as the different isomers of Lacto-N-fucopentaose, are of particular interest for their significant influence on host-microbe interactions and immune responses.[4][5] While extensive research has been conducted on isomers like LNFP-I and LNFP-III, the specific immunomodulatory functions of LNFPV remain an area of active investigation. This technical guide consolidates the current understanding of the immunomodulatory potential of fucosylated oligosaccharides, with a focus on providing a framework for the scientific exploration of LNFPV.
Immunomodulatory Landscape of Fucosylated Oligosaccharides
Studies on LNFP-I and LNFP-III have revealed their capacity to modulate both innate and adaptive immune responses. These effects are largely attributed to their interaction with various immune cells, including dendritic cells (DCs), macrophages, and lymphocytes, leading to altered cytokine production and functional differentiation.
Effects on Mononuclear Cells
Research on LNFP-I has demonstrated its ability to influence the proliferation and cytokine secretion of peripheral blood mononuclear cells (PBMCs). In in vitro studies, LNFP-I has been shown to decrease the proliferation of lipopolysaccharide (LPS)-activated mononuclear cells from both healthy individuals and patients with multiple sclerosis.[6] Furthermore, LNFP-I treatment led to a reduction in the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), while concurrently increasing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6]
Modulation of Dendritic Cells and Macrophages
LNFPIII has been shown to influence the maturation and function of dendritic cells and macrophages. It can promote a Th2-dominant immune response and induce the expression of markers associated with alternatively activated macrophages.[7] Signaling of LNFPIII in macrophages may be mediated by Toll-like receptor 4 (TLR4) and C-type lectin receptors.[7] Studies on LNFP-III have also indicated its role in reducing the migration of dendritic cells across brain endothelium in vitro.[7]
Influence on T-Cell Differentiation
By modulating the function of antigen-presenting cells like DCs and macrophages, fucosylated HMOs can indirectly influence the differentiation of T helper (Th) cells. For instance, LNFP-III has been shown to skew the immune response towards a Th2 phenotype, characterized by the production of cytokines like IL-4, IL-5, and IL-13.[7]
Quantitative Data on the Immunomodulatory Effects of Lacto-N-fucopentaose I
The following table summarizes the quantitative findings from a study investigating the effects of LNFP-I on cytokine production by LPS-stimulated mononuclear cells from healthy controls (HC) and multiple sclerosis (MS) patients.[8] It is important to reiterate that this data is for LNFP-I and not LNFPV.
| Cytokine | Cell Source | Treatment | Mean Concentration (pg/mL) ± SD | Fold Change vs. LPS alone | p-value |
| TNF-α | MNCs (HC) | LPS | 438 ± 121 | - | - |
| LPS + LNFP-I | 321 ± 101 | ↓ 1.36 | < 0.05 | ||
| MNCs (MS) | LPS | 498 ± 132 | - | - | |
| LPS + LNFP-I | 345 ± 111 | ↓ 1.44 | < 0.05 | ||
| IL-12p40 | MNCs (HC) | LPS | 211 ± 83 | - | - |
| LPS + LNFP-I | 154 ± 67 | ↓ 1.37 | < 0.05 | ||
| MNCs (MS) | LPS | 289 ± 98 | - | - | |
| LPS + LNFP-I | 187 ± 76 | ↓ 1.55 | < 0.01 | ||
| IFN-γ | MNCs (HC) | LPS | 187 ± 76 | - | - |
| LPS + LNFP-I | 132 ± 54 | ↓ 1.42 | < 0.05 | ||
| MNCs (MS) | LPS | 254 ± 89 | - | - | |
| LPS + LNFP-I | 143 ± 65 | ↓ 1.78 | < 0.001 | ||
| IL-10 | MNCs (HC) | LPS | 89 ± 32 | - | - |
| LPS + LNFP-I | 121 ± 43 | ↑ 1.36 | < 0.05 | ||
| MNCs (MS) | LPS | 76 ± 28 | - | - | |
| LPS + LNFP-I | 115 ± 39 | ↑ 1.51 | < 0.01 |
Postulated Signaling Pathways for Fucosylated Oligosaccharides
The immunomodulatory effects of fucosylated oligosaccharides are believed to be mediated through the activation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] These pathways are central to the regulation of inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that fucosylated HMOs may interact with pattern recognition receptors (PRRs) such as TLRs on the surface of immune cells, leading to the activation of the NF-κB signaling cascade.
Caption: Postulated NF-κB signaling pathway activation by LNFPV.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and differentiation. It is plausible that LNFPV, like other fucosylated oligosaccharides, could activate MAPK pathways (ERK, JNK, and p38), leading to the activation of transcription factors like AP-1 and contributing to the modulation of cytokine expression.
Caption: Hypothetical MAPK signaling pathways modulated by LNFPV.
Detailed Experimental Protocols
The following are detailed, generalized methodologies for investigating the immunomodulatory effects of LNFPV.
In Vitro Dendritic Cell Maturation Assay
This protocol outlines the steps to assess the effect of LNFPV on the maturation of human monocyte-derived dendritic cells (mo-DCs).[11][12][13][14][15]
Caption: Experimental workflow for dendritic cell maturation assay.
Methodology:
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. CD14+ monocytes are then purified using magnetic-activated cell sorting (MACS).
-
Generation of mo-DCs: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-4 (IL-4) for 5-7 days to generate immature DCs (iDCs).
-
LNFPV Treatment: iDCs are treated with various concentrations of LNFPV. A positive control group is stimulated with lipopolysaccharide (LPS), and a negative control group remains untreated.
-
Incubation: The cells are incubated for 24-48 hours.
-
Analysis of DC Maturation:
-
Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86) and MHC class II. The expression levels are quantified by flow cytometry.[12]
-
Cytokine Profiling: The cell culture supernatant is collected to measure the concentration of key cytokines such as IL-12p70 and IL-10 using ELISA or a multiplex bead-based assay.[16][17][18]
-
T-Helper Cell Differentiation Assay
This protocol describes how to evaluate the influence of LNFPV-treated DCs on the differentiation of naive CD4+ T cells into different T helper subsets (e.g., Th1, Th2).[19][20][21][22]
Caption: Workflow for T-helper cell differentiation assay.
Methodology:
-
Preparation of LNFPV-treated DCs: Mature DCs are generated and treated with LNFPV as described in protocol 5.1.
-
Isolation of Naive CD4+ T cells: Naive CD4+ T cells (CD4+CD45RA+) are isolated from PBMCs of a healthy donor.
-
Co-culture: LNFPV-treated DCs are co-cultured with the purified naive CD4+ T cells for 5-7 days.
-
Restimulation: T cells are restimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Analysis of T-cell Differentiation:
-
Intracellular Cytokine Staining: Cells are fixed, permeabilized, and stained for intracellular cytokines characteristic of Th subsets (e.g., IFN-γ for Th1, IL-4 for Th2). The percentage of cytokine-producing cells is determined by flow cytometry.[20]
-
Transcription Factor Staining: Alternatively, cells can be stained for lineage-defining transcription factors (e.g., T-bet for Th1, GATA3 for Th2).
-
Conclusion and Future Directions
While direct evidence for the immunomodulatory effects of this compound is still emerging, the extensive research on related fucosylated HMOs provides a strong rationale for its investigation as a potential modulator of the immune system. The structural similarities, particularly the presence of a fucose residue, suggest that LNFPV may share some of the observed activities of LNFP-I and LNFP-III, such as the modulation of dendritic cell and macrophage function, alteration of cytokine profiles, and influencing T-cell differentiation.
Future research should focus on conducting the detailed in vitro and in vivo studies outlined in this guide to specifically elucidate the immunomodulatory properties of LNFPV. A comparative analysis of the different LNFP isomers would also be highly valuable to understand the structure-activity relationships of these complex oligosaccharides. Such studies will be instrumental in unlocking the full therapeutic potential of LNFPV in the context of immune-related disorders and as a beneficial component in nutritional interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C32H55NO25 | CID 4096542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. Assessment of Human Dendritic Cell Antigen Uptake by Flow Cytometry [bio-protocol.org]
- 14. DC Maturation: A Brief Comparison between Three Different Processes [scirp.org]
- 15. criver.com [criver.com]
- 16. Cytokine-mediated communications: a quantitative appraisal of immune complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine production and visualized effects in the feto-maternal unit. Quantitative and topographic data on cytokines during intrauterine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. anilocus.com [anilocus.com]
- 21. academic.oup.com [academic.oup.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
The Potent Anti-Viral Properties of Fucosylated Oligosaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylated oligosaccharides, a class of complex carbohydrates characterized by the presence of fucose sugar residues, are emerging as a promising frontier in the development of novel anti-viral therapeutics. Found abundantly in human milk and certain marine algae, these compounds exhibit a broad spectrum of activity against various viral pathogens, including influenza viruses, noroviruses, rotaviruses, and coronaviruses. Their primary mechanisms of action involve the inhibition of viral attachment to host cells by acting as competitive decoy receptors and the modulation of the host's innate and adaptive immune responses. This technical guide provides an in-depth overview of the anti-viral properties of key fucosylated oligosaccharides, including 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), and fucoidan (B602826). It details the experimental protocols for assessing their anti-viral efficacy and elucidates the key signaling pathways involved in their immunomodulatory effects.
Introduction
The constant threat of viral pandemics and the rise of antiviral resistance necessitate the exploration of new therapeutic avenues. Fucosylated oligosaccharides represent a compelling class of natural compounds with potent anti-viral activities. Their unique structural features allow them to interfere with the initial and critical step of viral infection: the attachment to host cell surface receptors. Furthermore, their ability to modulate the immune system offers a multi-pronged approach to combating viral diseases. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in harnessing the therapeutic potential of fucosylated oligosaccharides.
Mechanisms of Anti-Viral Action
The anti-viral effects of fucosylated oligosaccharides are primarily attributed to two key mechanisms:
-
Inhibition of Viral Attachment: Many viruses initiate infection by binding to specific glycan structures on the surface of host cells. Fucosylated oligosaccharides can mimic these host cell receptors, acting as soluble "decoys" that competitively bind to the viral surface proteins, thereby blocking the virus from attaching to and entering the host cell.[1][2][3] This mechanism has been demonstrated for a variety of viruses, including noroviruses, which bind to histo-blood group antigens (HBGAs), and influenza viruses.[4][5]
-
Immunomodulation: Fucosylated oligosaccharides can also modulate the host's immune response to viral infections. For instance, 3-Fucosyllactose (3-FL) has been shown to enhance antiviral innate immunity by upregulating interferon receptors.[6][7] This leads to increased production of antiviral mediators like nitric oxide and the expression of interferon-stimulated genes (ISGs) that inhibit viral replication.[6] Fucoidans, a class of sulfated fucosylated polysaccharides from brown algae, have also been shown to stimulate immune cells and enhance both phagocytic function and humoral immunity.[8]
Quantitative Anti-Viral Activity
The anti-viral efficacy of fucosylated oligosaccharides has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for 2'-Fucosyllactose, 3-Fucosyllactose, and Fucoidan against various viruses.
Table 1: Anti-Viral Activity of 2'-Fucosyllactose (2'-FL)
| Virus | Cell Line/Model System | Assay Type | Efficacy Metric | Value | Reference |
| Human Norovirus (GII.4) | Human Intestinal Enteroids | Viral Replication Assay | Significant Inhibition | 20 mg/mL | [9] |
| Human Norovirus | - | HBGA Blocking Assay | IC50 | 5.5 mM | [5] |
| Coxsackievirus A9 (CV-A9) | RD cells | Viral Entry Inhibition | Inhibition Percentage | 85% | [10] |
| Coxsackievirus A9 (CV-A9) | RD cells | Viral Attachment Inhibition | Inhibition Percentage | 48.4% | [10] |
Table 2: Anti-Viral Activity of 3-Fucosyllactose (3-FL)
| Virus | Cell Line/Model System | Assay Type | Efficacy Metric | Value | Reference |
| Influenza Virus | A549 cells | Nitric Oxide Production | Fold Increase vs. Control | 5.8-fold | [6][11] |
| Influenza Virus | Mouse Model | Nitric Oxide Production | Fold Increase vs. Control | 1.9-fold | [6][11] |
| Human Norovirus | - | HBGA Blocking Assay | IC50 | 5.6 mM | [5] |
Table 3: Anti-Viral Activity of Fucoidan
| Virus | Cell Line/Model System | Assay Type | Efficacy Metric | Value | Reference |
| Newcastle Disease Virus (NDV) | Vero cells | Syncytia Reduction Assay | IC50 | 0.75 ± 1.6 µg/mL | [12] |
| Newcastle Disease Virus (NDV) | Vero cells | Plaque Reduction Assay | IC50 | 58 ± 2 µg/mL | [12] |
| Herpes Simplex Virus Type 1 (HSV-1) | - | Antiviral Activity Assay | EC50 | 49.89 ± 0.88 µg/mL | [13] |
| HIV-1 | MT-4 cells | Virucidal Effect Assay | SI | >40 (for various fucoidans) | [14] |
| SARS-CoV-2 | In vitro model | S-glycoprotein Binding Inhibition | - | 15.6 µg/mL | [8] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; SI: Selectivity Index (CC50/IC50)
Experimental Protocols
Accurate assessment of the anti-viral properties of fucosylated oligosaccharides requires standardized and robust experimental protocols. This section details the methodologies for key in vitro assays.
Plaque Reduction Assay
The plaque reduction assay is a classic method to determine the ability of a compound to inhibit the cytopathic effect of a lytic virus.[1]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 24-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the fucosylated oligosaccharide in serum-free medium. Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).
-
Infection and Treatment: Aspirate the culture medium from the cell monolayers. In separate tubes, pre-incubate the diluted virus with each dilution of the oligosaccharide for 1 hour at 37°C. A virus control (virus with medium) and a cell control (medium only) should be included.
-
Inoculation: Add the virus-oligosaccharide mixtures to the respective wells and allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Carefully aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.4% agarose) to restrict viral spread.[15]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days).
-
Fixation and Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as 0.1% Crystal Violet.[1][15]
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% inhibitory concentration (IC50) is determined by regression analysis.
TCID50 (50% Tissue Culture Infectious Dose) Assay
The TCID50 assay is used to quantify the titer of viruses that do not form plaques but cause a cytopathic effect (CPE).[16][]
-
Cell Seeding: Seed host cells in a 96-well microtiter plate to form a confluent monolayer.
-
Serial Dilution of Virus: Prepare 10-fold serial dilutions of the virus stock.
-
Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each viral dilution. Include a cell control (uninfected cells).
-
Incubation: Incubate the plate at 37°C and observe daily for the appearance of CPE. The final endpoint is recorded when the CPE in a given dilution does not change for at least three consecutive days.
-
Endpoint Determination: For each dilution, score the number of wells positive for CPE.
-
TCID50 Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the viral dilution that infects 50% of the cell cultures.[][18]
Hemagglutination Inhibition (HI) Assay (for Influenza Virus)
-
Reagent Preparation: Prepare a standardized suspension of RBCs (e.g., 1.0% horse RBCs) and a standardized virus stock containing 4 hemagglutinating units (HAU).[3]
-
Serial Dilution of Oligosaccharide: Prepare two-fold serial dilutions of the fucosylated oligosaccharide in a V-bottom 96-well plate.
-
Incubation with Virus: Add 25 µL of the standardized virus to each well containing the diluted oligosaccharide. Incubate at room temperature for 30 minutes.[21]
-
Addition of RBCs: Add 50 µL of the RBC suspension to all wells.
-
Incubation and Reading: Incubate at room temperature for 30-60 minutes. In wells where hemagglutination is inhibited, the RBCs will form a distinct button at the bottom of the well. The HI titer is the reciprocal of the highest dilution of the oligosaccharide that completely inhibits hemagglutination.[21]
Signaling Pathways in Immunomodulation
The immunomodulatory effects of fucosylated oligosaccharides are mediated through the activation of key intracellular signaling pathways that lead to the production of antiviral cytokines and other immune mediators.
Toll-Like Receptor (TLR) Signaling Pathway
TLRs are pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs), including viral components.[2][6] The activation of TLRs, such as TLR3, TLR7, and TLR8 which recognize viral nucleic acids, triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF3/7.[2] This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines that are crucial for the antiviral response.[22]
Caption: Toll-Like Receptor (TLR) Signaling Pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the immune and inflammatory responses.[7][8] Upon activation by various stimuli, including viral infections, the IκB kinase (IKK) complex phosphorylates the inhibitory IκB proteins, leading to their degradation. This allows the NF-κB dimers to translocate to the nucleus and induce the transcription of a wide range of genes involved in the antiviral response, including cytokines, chemokines, and adhesion molecules.[10][23]
Caption: NF-κB Signaling Pathway.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the principal signaling mechanism for a wide array of cytokines, including interferons.[24][25] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to activate the transcription of target genes, most notably the interferon-stimulated genes (ISGs), which encode for proteins with direct antiviral functions.[24][26]
Caption: JAK-STAT Signaling Pathway.
Experimental and Logical Workflow
The investigation of the anti-viral properties of fucosylated oligosaccharides typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: Experimental Workflow for Antiviral Evaluation.
Conclusion and Future Directions
Fucosylated oligosaccharides have demonstrated significant potential as a novel class of anti-viral agents. Their dual mechanism of action, involving both direct inhibition of viral entry and modulation of the host immune response, makes them attractive candidates for further development. The data presented in this guide highlight their efficacy against a range of clinically relevant viruses. Future research should focus on elucidating the structure-activity relationships of these complex carbohydrates to enable the design of more potent and specific inhibitors. Furthermore, well-designed clinical trials are warranted to translate the promising preclinical findings into effective therapies for the prevention and treatment of viral infections. The continued exploration of fucosylated oligosaccharides holds the promise of delivering a new generation of safe and effective anti-viral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Toll-Like Receptors and Viruses: Induction of Innate Antiviral Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toll-Like Receptors in Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. 2′-Fucosyllactose Inhibits Human Norovirus Replication in Human Intestinal Enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]
- 11. 3-Fucosyllactose-mediated modulation of immune response against virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro characterization of the antiviral activity of fucoidan from Cladosiphon okamuranus against Newcastle Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial, antidiabetic, antiviral, and antioxidant activities of fucoidan extracted from the brown seaweed Padina pavonica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Anti-HIV-1 Activity of Fucoidans from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 20. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 21. scispace.com [scispace.com]
- 22. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 23. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
The Prebiotic Potential of Lacto-N-fucopentaose V: A Review of Current Knowledge
A Deep Dive into a Key Human Milk Oligosaccharide
Lacto-N-fucopentaose V (LNFP V) is a complex sugar molecule found in human milk, belonging to a class of compounds known as human milk oligosaccharides (HMOs). These intricate glycans are recognized for their significant biological roles, particularly in shaping the infant gut microbiome and influencing immune development. While research has extensively covered the prebiotic activities of more abundant HMOs, specific data on LNFP V remains comparatively scarce. This technical guide synthesizes the available information on LNFP V and extrapolates potential prebiotic mechanisms based on the broader understanding of fucosylated oligosaccharides.
Understanding the Structure of this compound
This compound is a pentasaccharide, meaning it is composed of five individual sugar units. Its core structure is built upon lacto-N-tetraose, which is then fucosylated. The specific arrangement of these monosaccharides, including a terminal fucose sugar, is crucial for its recognition and metabolism by specific gut bacteria.
Postulated Prebiotic Activity of this compound
Based on the well-established prebiotic effects of other fucosylated HMOs, it is highly probable that LNFP V exerts its beneficial effects on the gut microbiota through several key mechanisms. The general consensus in the scientific community is that HMOs, including fucosylated variants, are not readily digested by the human host but are selectively fermented by beneficial gut bacteria, particularly species of Bifidobacterium and Bacteroides.[1][2][3] This selective fermentation is a hallmark of prebiotics.
Selective Growth Stimulation of Probiotic Bacteria
The primary prebiotic activity of LNFP V is expected to be the stimulation of the growth of beneficial gut microorganisms. Species such as Bifidobacterium longum subsp. infantis are known to possess specific genes encoding for enzymes that can break down and utilize fucosylated HMOs.[1] This selective advantage allows these beneficial bacteria to outcompete potentially harmful pathogens in the infant gut.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate (B1204436).[4] These metabolites play a crucial role in maintaining gut health. They serve as an energy source for colonocytes, contribute to the acidic environment of the colon which inhibits pathogens, and have immunomodulatory effects. While direct evidence for SCFA production from LNFP V is lacking, the fermentation of other fucosylated HMOs strongly suggests a similar outcome.[4]
The anticipated metabolic pathway for LNFP V fermentation by bifidobacteria is outlined below. This pathway is based on the known mechanisms of HMO utilization by these bacteria.
Caption: Postulated metabolic pathway of this compound by Bifidobacteria.
Experimental Methodologies for Assessing Prebiotic Activity
To rigorously evaluate the prebiotic potential of LNFP V, a series of in vitro and in vivo experiments would be necessary. The following outlines the standard experimental protocols employed in the study of HMO prebiotic activity.
In Vitro Fermentation Studies
Objective: To determine the ability of specific bacterial strains or a complex gut microbial community to ferment LNFP V and to analyze the resulting metabolic products.
Methodology:
-
Bacterial Strains and Inoculum: Pure cultures of probiotic bacteria (e.g., Bifidobacterium species) or fecal samples from healthy donors (representing a complex gut microbiota) are used as the inoculum.
-
Culture Medium: A basal anaerobic growth medium supplemented with LNFP V as the sole carbohydrate source is prepared.
-
Fermentation Conditions: The cultures are incubated under strict anaerobic conditions at 37°C.
-
Analysis:
-
Bacterial Growth: Bacterial populations are quantified over time using methods such as plate counting, qPCR, or 16S rRNA gene sequencing.
-
Substrate Consumption: The depletion of LNFP V in the culture medium is measured using High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
SCFA Production: The concentrations of acetate, propionate, and butyrate in the fermentation broth are determined by Gas Chromatography (GC) or HPLC.
-
The general workflow for an in vitro fermentation experiment is depicted in the following diagram.
Caption: General workflow for in vitro fermentation of prebiotics.
Conclusion and Future Directions
While direct experimental evidence for the prebiotic activity of this compound is currently limited in publicly available literature, its structural similarity to other well-characterized fucosylated HMOs provides a strong basis for its expected beneficial effects on the gut microbiota. Future research should focus on conducting detailed in vitro fermentation studies with a diverse range of probiotic and commensal bacteria to elucidate the specific metabolic pathways and end-products of LNFP V fermentation. Furthermore, in vivo studies using animal models and ultimately human clinical trials will be essential to fully understand the physiological impact of LNFP V on gut health and to unlock its potential as a novel prebiotic ingredient for functional foods and therapeutics. The chemical synthesis and microbial production of LNFP V are advancing, which will facilitate its availability for such crucial research.[5][6]
References
- 1. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of in vitro fermentation ability of lacto-N-biose I, a major building block of human milk oligosaccharides, in bifidobacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro fermentability of human milk oligosaccharides by several strains of bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Escherichia coli for the Biosynthesis of Lacto-N-fucopentaose V: A Technical Guide
December 2025
Abstract
Lacto-N-fucopentaose V (LNFP V) is a significant human milk oligosaccharide (HMO) with recognized benefits for infant health, including the promotion of a healthy gut microbiome and immune system development. The industrial-scale production of LNFP V is a key objective for its inclusion in infant formula and other nutraceuticals. This technical guide provides an in-depth overview of the metabolic engineering strategies and experimental protocols for the biosynthesis of LNFP V in Escherichia coli. We detail the construction of the microbial cell factory, including the engineering of the precursor Lacto-N-tetraose (LNT) and the GDP-L-fucose biosynthetic pathways. Furthermore, this guide presents a compilation of quantitative data from various studies, detailed experimental methodologies, and visual representations of the core biological and experimental workflows to support researchers and professionals in the field of drug development and biotechnology.
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant nutrition and health. This compound (LNFP V), a pentasaccharide, is one such HMO that has garnered significant interest for its prebiotic properties and its role in pathogen inhibition. The chemical synthesis of complex oligosaccharides like LNFP V is challenging and costly, making microbial fermentation an attractive alternative for large-scale production. Escherichia coli, with its well-characterized genetics and rapid growth, has been successfully engineered to produce a variety of HMOs.
This guide focuses on the in vivo production of LNFP V in E. coli, a process that hinges on the successful engineering of three core metabolic modules:
-
Lacto-N-tetraose (LNT) Biosynthesis: The production of the immediate precursor to LNFP V.
-
GDP-L-fucose Biosynthesis: The synthesis of the activated fucose donor required for fucosylation.
-
Final Fucosylation Step: The enzymatic transfer of fucose to LNT to form LNFP V.
Biosynthetic Pathway of this compound in E. coli
The biosynthesis of LNFP V in engineered E. coli is a multi-step process that begins with the uptake of lactose (B1674315) and its conversion to the precursor, Lacto-N-tetraose (LNT). Concurrently, the cell's metabolic machinery is harnessed to produce the fucose donor, GDP-L-fucose. Finally, a specific fucosyltransferase catalyzes the addition of fucose to LNT, yielding LNFP V.
Lacto-N-tetraose (LNT) Precursor Synthesis
The synthesis of LNT from lactose involves the sequential action of two key glycosyltransferases. The metabolic pathway is initiated by the transport of lactose into the cell, followed by two glycosylation steps to form LNT.
An In-depth Technical Guide to the Chemical Synthesis of Fucosylated Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and chemoenzymatic strategies for the synthesis of fucosylated human milk oligosaccharides (HMOs). It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who are engaged in the complex field of carbohydrate chemistry. This document details the core methodologies, from protecting group strategies to glycosylation and purification, and presents quantitative data and experimental protocols for the synthesis of key fucosylated HMOs such as 2'-fucosyllactose (B36931) (2'-FL), 3-fucosyllactose (B594375) (3-FL), and lacto-N-fucopentaose V (LNFP V).
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health and development. Fucosylated HMOs, in particular, are of significant interest due to their prebiotic properties, their ability to inhibit pathogen binding, and their role in immune system development. The limited availability of pure, structurally defined HMOs from natural sources necessitates robust and scalable synthetic methods to support research into their biological functions and potential therapeutic applications.
Chemical synthesis, while often challenging due to the stereochemical complexity and the need for extensive protecting group manipulations, offers a powerful approach to access structurally precise HMOs.[1] Chemoenzymatic methods, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, provide an increasingly popular alternative for the efficient production of these complex molecules.[2][3] This guide will delve into the technical details of these synthetic approaches.
Core Synthetic Strategies
The chemical synthesis of fucosylated HMOs hinges on a series of strategic steps, including the selection and manipulation of protecting groups, the stereoselective formation of glycosidic bonds (glycosylation), and final deprotection and purification.
Protecting Group Strategies
The selective protection and deprotection of the numerous hydroxyl groups on monosaccharide building blocks is a cornerstone of oligosaccharide synthesis.[4][5] An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without affecting other parts of the molecule.[5]
Orthogonal Protecting Group Strategy: This strategy employs a set of protecting groups that can be removed under distinct conditions, allowing for the sequential and regioselective modification of the oligosaccharide chain.[6] For example, a benzyl (B1604629) (Bn) ether, which is stable to a wide range of conditions, can be removed by hydrogenolysis, while a silyl (B83357) ether can be cleaved with fluoride (B91410) ions, and an acyl group like acetate (B1210297) (Ac) or benzoate (B1203000) (Bz) can be removed by base-catalyzed hydrolysis.
Participating vs. Non-participating Groups: The choice of protecting group at the C-2 position of the glycosyl donor is critical for controlling the stereochemical outcome of the glycosylation reaction.
-
Participating groups , such as acyl groups (e.g., acetate, benzoate), can form a cyclic intermediate that shields one face of the oxocarbenium ion, leading to the stereoselective formation of 1,2-trans-glycosidic linkages.[5]
-
Non-participating groups , such as ethers (e.g., benzyl), do not form this intermediate, and the stereochemical outcome is influenced by other factors like the solvent, temperature, and the nature of the promoter.
Glycosylation Methods for Fucosylation
The formation of the α-fucosidic linkage is a key step in the synthesis of fucosylated HMOs. This is typically achieved by reacting a fucosyl donor with a suitable lactose (B1674315) or lactosamine acceptor.
Common Fucosyl Donors:
-
Glycosyl Halides: Fucosyl bromides and fluorides are reactive donors that can be activated by various promoters.
-
Thioglycosides: Thiofucopyranosides are stable and can be activated under specific conditions, often involving reagents like N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[7]
-
Trichloroacetimidates: Fucosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, for example, with a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[8]
The choice of glycosylation method depends on the specific substrates and the desired stereoselectivity. The following diagram illustrates a general workflow for the chemical synthesis of a fucosylated HMO.
References
- 1. Synthesis of Human Milk Oligosaccharides: Protein Engineering Strategies for Improved Enzymatic Transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01395F [pubs.rsc.org]
- 3. Substrate and process engineering for biocatalytic synthesis and facile purification of human milk oligosaccharides (HMOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Architect of Complexity: Unraveling the Role of α1,3/4-Fucosyltransferase in Lacto-N-fucopentaose V Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
Executive Summary
Lacto-N-fucopentaose V (LNFP V), a prominent human milk oligosaccharide (HMO), is a critical component in infant nutrition, demonstrating significant prebiotic activity and contributing to the development of a healthy gut microbiome. The biosynthesis of this complex pentasaccharide hinges on the precise action of α1,3/4-fucosyltransferases, enzymes that catalyze the final, defining step of its creation. This technical guide provides a comprehensive overview of the enzymatic synthesis of LNFP V, with a focus on the kinetic properties of key α1,3/4-fucosyltransferases, detailed experimental protocols for its synthesis and analysis, and an exploration of the regulatory mechanisms governing the expression of these vital enzymes. This document is intended to serve as a foundational resource for researchers in glycobiology, scientists engaged in the development of novel therapeutics, and professionals in the infant nutrition industry seeking to harness the biological potential of LNFP V.
Introduction: The Significance of LNFP V and its Enzymatic Synthesis
Human milk oligosaccharides are a diverse group of complex sugars that play a crucial role in infant health, extending beyond basic nutrition. LNFP V, with its unique fucosylated structure, has been identified as a key modulator of the infant gut microbiota, selectively promoting the growth of beneficial bacteria such as Bifidobacterium. The biological importance of LNFP V has spurred significant interest in its large-scale production, with enzymatic synthesis emerging as a highly specific and efficient approach. This method circumvents the complexities and low yields associated with chemical synthesis.
The enzymatic synthesis of LNFP V is a multi-step process culminating in the transfer of a fucose residue to a precursor oligosaccharide, lacto-N-tetraose (LNT). This crucial fucosylation step is catalyzed by a specific class of enzymes known as α1,3/4-fucosyltransferases (FucTs). Understanding the characteristics and regulatory mechanisms of these enzymes is paramount for optimizing LNFP V production and exploring its therapeutic applications.
The Biosynthetic Pathway of this compound
The in vivo and in vitro synthesis of LNFP V is typically achieved through a cascade of enzymatic reactions. A common strategy involves the use of genetically engineered microorganisms, such as Escherichia coli, to first produce the acceptor substrate, lacto-N-tetraose (LNT). Subsequently, an α1,3/4-fucosyltransferase is introduced to catalyze the final fucosylation step, yielding LNFP V.
The overall biosynthetic pathway can be conceptualized as follows:
Key α1,3/4-Fucosyltransferases in LNFP V Synthesis
Several α1,3/4-fucosyltransferases from different sources have been identified and characterized for their ability to synthesize LNFP V. Notably, enzymes from bacteria such as Bacteroides fragilis and Helicobacter pylori have shown significant promise due to their high activity and specific substrate recognition.
Quantitative Data on Enzyme Kinetics
The efficiency of LNFP V synthesis is critically dependent on the kinetic parameters of the chosen fucosyltransferase. The following table summarizes the apparent kinetic parameters of a well-characterized α1,3/4-fucosyltransferase from Helicobacter pylori (Hp3/4FT) with various acceptor substrates. This enzyme has been shown to catalyze the synthesis of various fucosylated human milk oligosaccharides.
| Acceptor Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹mM⁻¹) | Reference |
| LacβPro2AA | 0.54 ± 0.03 | 0.99 ± 0.18 | 0.55 | [1] |
| LacNAcβPro2AA | 5.00 ± 0.18 | 0.46 ± 0.07 | 10.87 | [1] |
| Galβ1–3GlcNAcβPro2AA | 7.77 ± 0.45 | 1.32 ± 0.24 | 5.89 | [1] |
| GDP-Fucose * | 0.30 ± 0.14 | 0.38 ± 0.07 | 0.80 | [1] |
| GDP-Fucose ** | 6.02 ± 0.26 | 0.86 ± 0.13 | 7.01 | [1] |
| GDP-Fucose *** | 3.92 ± 0.16 | 0.35 ± 0.06 | 11.19 | [1] |
**Determined using LacβPro2AA as an acceptor. ***Determined using LacNAcβPro2AA as an acceptor. ****Determined using Galβ1–3GlcNAcβPro2AA as an acceptor.
The bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis is essential for the synthesis of the activated fucose donor, GDP-L-fucose. Its kinetic parameters are also critical for optimizing the overall LNFP V synthesis pathway.
| Substrate | KM (mM) | Vmax (µmol/min/mg) | Reference |
| Fucokinase Activity | |||
| L-fucose | 0.045 ± 0.010 | 365 ± 22 | [2] |
| ATP | 1.080 ± 0.21 | 448 ± 27 | [2] |
| GDP-fucose pyrophosphorylase Activity | |||
| Fuc-1-P | 0.030 ± 0.002 | 878 ± 18 | [2] |
| GTP | 0.080 ± 0.010 | 980 ± 40 | [2] |
Experimental Protocols
Enzymatic Synthesis of LNFP V: A Step-by-Step Workflow
The enzymatic synthesis of LNFP V can be carried out in a one-pot reaction. This workflow outlines the sequential addition of enzymes and substrates for the efficient production of LNFP V from lactose.
Detailed Protocol: α1,3/4-Fucosyltransferase Activity Assay
This protocol describes a method to determine the activity of an α1,3/4-fucosyltransferase using lacto-N-tetraose (LNT) as the acceptor substrate.
Materials:
-
α1,3/4-fucosyltransferase enzyme preparation
-
Lacto-N-tetraose (LNT) solution (10 mM)
-
GDP-L-fucose solution (5 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC system with a suitable column (e.g., porous graphitized carbon)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining:
-
5 µL of 10 mM LNT solution
-
5 µL of 5 mM GDP-L-fucose solution
-
30 µL of reaction buffer
-
10 µL of enzyme preparation
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of LNFP V produced.
Detailed Protocol: HPLC Quantification of LNFP V
This protocol provides a general framework for the quantification of LNFP V using High-Performance Liquid Chromatography (HPLC) with a porous graphitized carbon (PGC) column, which is effective for separating oligosaccharide isomers.
Instrumentation and Columns:
-
HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., pulsed amperometric detector (PAD) or mass spectrometer (MS)).
-
Porous Graphitized Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
C: 100 mM Ammonium Acetate
Gradient Elution Program:
| Time (min) | % A | % B | % C |
|---|---|---|---|
| 0 | 95 | 5 | 0 |
| 5 | 95 | 5 | 0 |
| 30 | 70 | 30 | 0 |
| 35 | 50 | 50 | 0 |
| 40 | 50 | 50 | 0 |
| 41 | 95 | 5 | 0 |
| 50 | 95 | 5 | 0 |
Procedure:
-
Prepare a standard curve of LNFP V with known concentrations.
-
Inject the prepared samples and standards onto the HPLC system.
-
Monitor the elution profile at the appropriate wavelength or mass-to-charge ratio for LNFP V.
-
Quantify the amount of LNFP V in the samples by comparing the peak areas to the standard curve.
Regulation of α1,3/4-Fucosyltransferase Gene Expression
The expression of fucosyltransferase genes, including those responsible for LNFP V synthesis (such as FUT3, FUT4, and FUT5), is tightly regulated. This regulation occurs at the transcriptional level and is influenced by various signaling pathways and transcription factors.
TGF-β Signaling Pathway and Fucosyltransferase Expression
The Transforming Growth Factor-β (TGF-β) signaling pathway has been implicated in the regulation of genes involved in fucosylation. TGF-β signaling can influence the expression of fucosyltransferases and the GDP-fucose transporter, thereby impacting the overall fucosylation capacity of the cell.
Transcriptional Regulation of FUT Genes
The promoter regions of FUT3, FUT4, and FUT5 genes contain binding sites for various transcription factors that can either enhance or suppress their expression. The specific combination of transcription factors present in a given cell type determines the level of fucosyltransferase expression. While a complete picture of the regulatory network is still emerging, it is clear that the expression of these genes is context-dependent and can be influenced by developmental stage and disease state.[3][4][5]
Conclusion and Future Directions
The enzymatic synthesis of this compound, orchestrated by α1,3/4-fucosyltransferases, represents a significant advancement in the production of this vital human milk oligosaccharide. A thorough understanding of the kinetic properties of these enzymes, coupled with optimized reaction and analytical protocols, is essential for achieving high-yield, scalable production. Furthermore, elucidating the complex regulatory networks that govern fucosyltransferase gene expression will open new avenues for manipulating LNFP V synthesis in cellular systems and for understanding its role in health and disease.
Future research should focus on the discovery and characterization of novel α1,3/4-fucosyltransferases with enhanced stability, activity, and specificities tailored for LNFP V synthesis. Protein engineering efforts to improve the catalytic efficiency and substrate tolerance of existing enzymes will also be crucial. A deeper investigation into the signaling pathways that modulate fucosyltransferase expression will provide valuable insights for both biotechnological applications and the development of novel therapeutic strategies targeting glycosylation pathways. This continued exploration will undoubtedly unlock the full potential of LNFP V for improving infant nutrition and human health.
References
- 1. Helicobacter pylori α1–3/4-fucosyltransferase (Hp3/4FT)-catalyzed one-pot multienzyme (OPME) synthesis of Lewis antigens and human milk fucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - FUT5 [maayanlab.cloud]
- 5. Promoter analysis of the human alpha1,3/4-fucosyltransferase gene (FUT III) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Lacto-N-fucopentaose V: Natural Abundance, Isolation, and Potential Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO), a complex sugar molecule found predominantly in human breast milk. As a member of the fucosylated HMO family, LNFP V is of significant interest to the scientific community for its potential roles in infant development, immune modulation, and as a prebiotic. This technical guide provides a comprehensive overview of the natural sources of LNFP V, its quantitative levels in human milk, detailed protocols for its extraction and analysis, and a discussion of its potential biological activities based on current research into related fucosylated oligosaccharides.
Natural Sources and Quantitative Abundance of this compound
The primary and most significant natural source of this compound is human milk.[1][2][3] The concentration of LNFP V, along with other HMOs, is highly variable and depends on several factors, most notably the mother's genetic secretor status, which is determined by the activity of the fucosyltransferase 2 (FUT2) gene.
Individuals are classified as "secretors" if they have a functional FUT2 gene, leading to the production of α1,2-fucosylated HMOs. "Non-secretors" lack a functional FUT2 enzyme. This genetic variance significantly impacts the composition of HMOs in breast milk.
A study by Laub et al. (2021) provides quantitative data on LNFP V concentrations in the milk of secretor and non-secretor mothers, highlighting these differences.
Table 1: Concentration of this compound in Human Milk by Secretor Status
| Maternal Secretor Status | Median LNFP V Concentration (mg/L) | Interquartile Range (mg/L) |
| Secretor (n=122) | 44.6 | 31.3 - 61.9 |
| Non-secretor (n=21) | 197 | 141 - 235 |
Data sourced from Laub et al. (2021).
As indicated in the table, the concentration of LNFP V is significantly higher in the milk of non-secretor mothers. This is in contrast to other fucosylated HMOs like 2'-fucosyllactose (B36931) (2'FL) and Lacto-N-fucopentaose I (LNFP I), which are abundant in the milk of secretor mothers.
Experimental Protocols: Extraction and Quantification of this compound
The analysis of LNFP V from human milk requires a multi-step process involving extraction to isolate oligosaccharides from the complex milk matrix, followed by a sensitive and specific quantification method. The following protocol is a synthesized representation of common methodologies used for HMO analysis.
Sample Preparation and Extraction of Human Milk Oligosaccharides
This protocol outlines the initial steps to separate HMOs from fats, proteins, and lactose (B1674315) in a human milk sample.
Materials:
-
Human milk sample
-
Refrigerated centrifuge
-
Methanol (B129727) (MeOH)
-
Acetonitrile (B52724) (ACN)
-
Chloroform
-
Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon)
-
Vortex mixer
-
Lyophilizer (freeze-dryer)
-
Ultrapure water
Procedure:
-
Defatting: Centrifuge the human milk sample at approximately 4,000 x g for 30 minutes at 4°C to separate the lipid layer. Carefully remove the upper cream layer.
-
Protein Precipitation: To the skimmed milk, add ice-cold methanol to a final concentration of 60-70% (v/v). Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 30 minutes at 4°C. Collect the supernatant which contains the HMOs and lactose.
-
Lactose Removal (Optional but Recommended): While not always explicitly detailed for LNFP V, enzymatic degradation of lactose can improve the purity of the HMO fraction. This typically involves treatment with β-galactosidase.
-
Solid-Phase Extraction (SPE) for HMO Isolation:
-
Condition a graphitized carbon SPE cartridge by washing with a high organic solvent (e.g., 80% acetonitrile in water with 0.1% formic acid) followed by equilibration with ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with ultrapure water to remove any remaining lactose and salts.
-
Elute the HMO fraction using a solvent with a higher organic content, such as 40-50% acetonitrile in water.
-
-
Lyophilization: Freeze-dry the eluted HMO fraction to obtain a powdered sample ready for quantification.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the accurate quantification of specific HMO isomers like LNFP V.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile phases: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
LNFP V analytical standard.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of known LNFP V concentrations in a solvent similar to the mobile phase.
-
Sample Reconstitution: Dissolve the lyophilized HMO extract in the initial mobile phase.
-
Chromatographic Separation:
-
Inject the reconstituted sample and calibration standards onto the LC system.
-
Employ a gradient elution to separate the different HMO isomers. The specific gradient will depend on the column and instrument used.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in a mode suitable for quantification, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.
-
Set the instrument to detect the specific precursor and product ions for LNFP V.
-
-
Data Analysis:
-
Integrate the peak areas for LNFP V in both the samples and the calibration standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of LNFP V in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Experimental Workflow for LNFP V Analysis
Caption: A generalized workflow for the extraction and quantification of LNFP V from human milk.
Potential Biological Activity and Signaling Pathways
While the specific biological functions and signaling pathways of LNFP V are still under active investigation, research on its isomers, particularly Lacto-N-fucopentaose III (LNFP III), and other fucosylated HMOs provides valuable insights into its potential mechanisms of action. Fucosylated HMOs are known to exert immunomodulatory effects, often through interactions with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs).
LNFP III has been shown to interact with TLR4, a key receptor in the innate immune system. This interaction can modulate downstream signaling cascades, leading to changes in cytokine production and immune cell activation. Given the structural similarities, it is plausible that LNFP V may also interact with TLRs or other lectin receptors on immune cells like dendritic cells and macrophages.
The following diagram illustrates a hypothetical signaling pathway for the immunomodulatory effects of LNFP V, based on the known activity of related fucosylated HMOs.
Hypothetical Signaling Pathway for LNFP V Immunomodulation
Caption: A hypothetical signaling pathway for the immunomodulatory effects of LNFP V.
Conclusion
This compound is a key fucosylated oligosaccharide in human milk, with its concentration being notably higher in non-secretor individuals. Its structural complexity necessitates sophisticated analytical techniques for accurate quantification. While direct evidence for its specific biological functions is emerging, the well-documented immunomodulatory roles of related HMOs suggest that LNFP V is a promising candidate for further research in the fields of infant nutrition, immunology, and the development of novel therapeutics. The protocols and data presented in this guide offer a foundation for researchers to explore the multifaceted nature of this important biomolecule.
References
- 1. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic effects of bovine lactoferrin on specific probiotic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prebiotic effect of galacto-N-biose on the intestinal lactic acid bacteria as enhancer of acetate production and hypothetical colonization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of Lacto-N-fucopentaose V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development. As a key component of human milk, it is believed to contribute to the establishment of a healthy gut microbiome and the development of the immune system. Accurate and robust analytical methods are crucial for the quantification of LNFP V in various matrices, including infant formula, nutritional supplements, and biological samples, for research, quality control, and drug development purposes. This application note provides a detailed protocol for the analysis of LNFP V using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely adopted and sensitive method for oligosaccharide analysis.
Principle
The method is based on the derivatization of the reducing end of this compound with a fluorescent label, 2-aminobenzamide (B116534) (2-AB). The labeled LNFP V is then separated from other components in the sample by Hydrophilic Interaction Liquid Chromatography (HILIC). The separated, fluorescently tagged LNFP V is detected by a fluorescence detector, and the signal intensity is used for quantification against a standard curve. HILIC is particularly well-suited for the separation of polar compounds like oligosaccharides.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances such as proteins, fats, and lactose.
-
For Infant Formula and Milk-based Products:
-
Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of warm water (50°C) and vortex until the sample is fully dissolved.
-
To precipitate proteins, add 20 mL of acetonitrile, vortex thoroughly, and let it stand for 15 minutes.
-
Centrifuge at 5000 x g for 10 minutes.
-
Carefully collect the supernatant containing the oligosaccharides.
-
The supernatant can be further purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove fats and other non-polar interferences if necessary.
-
Dry the purified supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
For Aqueous Solutions and Biological Fluids:
-
Centrifuge the sample to remove any particulate matter.
-
If protein concentration is high, perform a protein precipitation step as described above.
-
If salt concentration is high, desalting may be necessary using appropriate techniques like solid-phase extraction with graphitized carbon cartridges.
-
Dry the sample prior to derivatization.
-
Fluorescent Labeling with 2-Aminobenzamide (2-AB)
-
Prepare the labeling solution fresh: Dissolve 30 mg of 2-aminobenzamide (2-AB) and 30 mg of sodium cyanoborohydride in 1 mL of a solution containing 70% dimethyl sulfoxide (B87167) (DMSO) and 30% glacial acetic acid.
-
Reconstitute the dried sample or standard with 10 µL of the labeling solution.
-
Incubate the mixture at 65°C for 2 hours.
-
After incubation, cool the reaction mixture to room temperature.
-
Excess 2-AB label needs to be removed to prevent interference during HPLC analysis. This can be achieved using a post-derivatization clean-up procedure, such as solid-phase extraction with a hydrophilic interaction or amide-based cartridge.
HPLC-HILIC-FLD Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and fluorescence detector.
-
HILIC column suitable for glycan analysis (e.g., an amide-based column).
Chromatographic Conditions:
| Parameter | Value |
| Column | Amide-based HILIC column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 100 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 75% B to 50% B over 45 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 330 nm, Emission: 420 nm |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound based on this protocol. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Representative Value |
| Retention Time (RT) | Dependent on the specific HILIC column and gradient, but should be reproducible. |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While LNFP V does not directly participate in a signaling pathway in the classical sense, its biological role is primarily mediated through its interaction with the gut microbiota. The following diagram illustrates this relationship.
Caption: Biological role of LNFP V in modulating the gut microbiota and host health.
Application Note: Structural Characterization of Lacto-N-fucopentaose V using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFP V) is a complex human milk oligosaccharide (HMO) of significant interest in infant nutrition and development, as well as for its potential therapeutic applications. Structurally, it is a pentasaccharide with the sequence Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. Due to its intricate structure, including multiple glycosidic linkages and stereocenters, its complete and unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information, making it the gold standard for the structural elucidation of complex carbohydrates like LNFP V.
This application note provides a comprehensive overview and detailed protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
Structural Elucidation Strategy
The structural characterization of LNFP V by NMR spectroscopy involves a systematic approach to assign all the proton (¹H) and carbon (¹³C) signals of each monosaccharide residue and to establish the connectivity between these residues. This is achieved through a combination of 1D and 2D NMR experiments.
Key Structural Features to Determine:
-
Monosaccharide Composition: Identification of the five constituent monosaccharides (Glucose, Galactose, N-acetylglucosamine, Fucose).
-
Anomeric Configuration: Determination of α or β configuration for each glycosidic linkage.
-
Glycosidic Linkage Positions: Identification of the specific carbon atoms involved in each linkage.
-
Ring Conformation: Analysis of coupling constants to determine the pyranose ring conformations.
-
Sequence of Monosaccharides: Establishing the order of the sugar units in the oligosaccharide chain.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: The LNFP V sample should be of high purity (>95%), free from salts and other contaminants that can interfere with the NMR signals.
-
Solvent: Deuterium oxide (D₂O, 99.9%) is the solvent of choice for carbohydrate NMR as it does not obscure the sugar proton signals.
-
Procedure:
-
Weigh 1-5 mg of high-purity LNFP V directly into a microcentrifuge tube.
-
Dissolve the sample in 500 µL of D₂O.
-
Lyophilize the sample to remove any residual H₂O.
-
Repeat the dissolution in D₂O and lyophilization step two more times to ensure complete H/D exchange of hydroxyl protons.
-
Finally, dissolve the sample in 500 µL of 99.96% D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for resolving the often-crowded spectra of complex oligosaccharides.
1D NMR Experiments:
-
¹H NMR: Provides an overview of the proton signals. The anomeric protons (H-1) typically resonate in a distinct downfield region (δ 4.5-5.5 ppm) and provide initial information on the number and type of sugar residues.
-
¹³C NMR: Shows the carbon signals. The anomeric carbons (C-1) are also found in a characteristic region (δ 90-110 ppm).
2D NMR Experiments:
A standard suite of 2D NMR experiments is essential for the complete assignment of the LNFP V structure.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide residue, typically those separated by two or three bonds (e.g., H-1 to H-2, H-2 to H-3). This allows for "walking" along the proton backbone of each sugar ring.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single monosaccharide residue). This is particularly useful for identifying all the proton signals belonging to a specific sugar unit, starting from the well-resolved anomeric proton signal.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons, typically over two or three bonds. This is the key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue across the glycosidic bond.
Data Presentation: NMR Chemical Shift Assignments
The following table presents representative ¹H and ¹³C chemical shift data for a fucosylated oligosaccharide structurally related to this compound. The exact chemical shifts for LNFP V should be determined experimentally following the protocols outlined above.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling (Hz) |
| α-L-Fuc | H-1 | 5.12 | 101.5 | J₁,₂ = 4.0 |
| H-2 | 3.85 | 69.2 | ||
| H-3 | 3.98 | 71.8 | ||
| H-4 | 4.15 | 73.5 | ||
| H-5 | 4.30 | 68.0 | ||
| H-6 (CH₃) | 1.21 | 16.5 | ||
| β-D-Gal | H-1 | 4.45 | 104.2 | J₁,₂ = 7.8 |
| H-2 | 3.55 | 72.9 | ||
| H-3 | 3.65 | 74.5 | ||
| H-4 | 3.92 | 69.8 | ||
| H-5 | 3.60 | 76.5 | ||
| H-6a | 3.78 | 62.3 | ||
| H-6b | 3.75 | |||
| β-D-GlcNAc | H-1 | 4.68 | 102.8 | J₁,₂ = 8.5 |
| H-2 | 3.75 | 57.0 | ||
| H-3 | 3.80 | 75.1 | ||
| H-4 | 3.72 | 70.5 | ||
| H-5 | 3.50 | 77.2 | ||
| H-6a | 3.90 | 61.9 | ||
| H-6b | 3.82 | |||
| NAc (CH₃) | 2.05 | 23.4 | ||
| β-D-Gal | H-1 | 4.52 | 103.9 | J₁,₂ = 7.9 |
| H-2 | 3.58 | 73.1 | ||
| H-3 | 3.68 | 74.8 | ||
| H-4 | 3.95 | 69.6 | ||
| H-5 | 3.63 | 76.8 | ||
| H-6a | 3.80 | 62.5 | ||
| H-6b | 3.77 | |||
| α/β-D-Glc | H-1α | 5.22 | 92.9 | J₁,₂ = 3.8 |
| H-1β | 4.65 | 97.1 | J₁,₂ = 8.0 | |
| ... | ... | ... |
Note: The chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The data presented is illustrative and will vary based on experimental conditions such as temperature, pH, and solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound using NMR spectroscopy.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationships in assigning the structure of a single monosaccharide unit and then determining its linkage to an adjacent unit, a fundamental process in elucidating the complete structure of LNFP V.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural characterization of complex oligosaccharides such as this compound. By employing a suite of 1D and 2D NMR experiments, it is possible to unambiguously determine the monosaccharide composition, anomeric configurations, glycosidic linkage positions, and the complete sequence of the oligosaccharide. The protocols and data presented in this application note provide a robust framework for researchers in academia and industry to confidently characterize LNFP V and other complex glycans, which is essential for understanding their biological functions and for their development as potential therapeutics or nutritional supplements.
Application Note & Protocol: Mass Spectrometry of Fucosylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the addition of a fucose sugar to oligosaccharide chains, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation has been implicated in various diseases, such as cancer and congenital disorders of glycosylation (CDG).[2][3] Consequently, the accurate and sensitive analysis of fucosylated oligosaccharides is paramount for biomarker discovery, disease diagnostics, and the development of therapeutic glycoproteins. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the detailed structural characterization and quantification of fucosylated glycans.[1][4][5] This application note provides detailed protocols and data interpretation guidelines for the analysis of fucosylated oligosaccharides using LC-MS.
Biological Significance of Fucosylation
Fucosylated oligosaccharides play a vital role in cellular communication and recognition. The two primary types of fucosylation on N-glycans are core fucosylation, the attachment of fucose to the innermost GlcNAc, and outer-arm (or antenna) fucosylation, where fucose is linked to galactose or GlcNAc residues on the antennae of the glycan.[6] Alterations in the levels of core and outer-arm fucosylation have been linked to specific pathological conditions. For instance, increased outer-arm fucosylation is associated with liver cirrhosis.[6]
A simplified diagram illustrating the difference between core and outer-arm fucosylation is presented below.
Quantitative Analysis of Fucosylated Oligosaccharides
Mass spectrometry enables the sensitive quantification of fucosylated glycans. Different MS-based approaches can be employed, from the analysis of intact glycoproteins to released glycans.
Quantitative Data Summary
| Analyte | Matrix | Method | Key Findings | Reference |
| Core Fucosylated Transferrin | Serum | QTOF MS of intact protein | Healthy (0-32 years, n=68): 7.9 ± 1.7% core fucosylation. SLC35C1-CDG: Nearly null.[2][3] | [2][3] |
| Core Fucosylated Transferrin Glycopeptide | Serum | LC-MS of tryptic glycopeptides | Signal intensity ratio of fucosylated to non-fucosylated peptides used for quantification.[2][3] | [2][3] |
| Outer-Arm Fucosylated Glycoforms | Plasma/Serum | LC-MS-MRM | >10-fold increase in outer-arm fucosylation of a fibrinogen glycoform in HCV and NASH patients compared to controls.[6] | [6] |
| α1,2-Fucosylated HMOs | Human Milk | LC-MS/MS with CID | Relative quantification based on the abundance of characteristic fragment ions (m/z 325).[7] | [7] |
Experimental Workflow
A general workflow for the analysis of fucosylated oligosaccharides from glycoproteins involves several key steps, from sample preparation to data analysis.
References
- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 3. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucosylated Human Milk Oligosaccharides and N-Glycans in the Milk of Chinese Mothers Regulate the Gut Microbiome of Their Breast-Fed Infants during Different Lactation Stages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Human Milk Oligosaccharides by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant group of glycans present in human milk, playing a crucial role in infant health and development. Their intricate structures, including numerous isomers, present a significant analytical challenge. Capillary electrophoresis (CE) has emerged as a powerful technique for the high-resolution separation of HMOs, offering advantages in terms of speed, efficiency, and low sample consumption.[1][2][3] This document provides detailed application notes and protocols for the separation and analysis of HMOs using various CE-based methods.
Principle of Separation
Capillary electrophoresis separates analytes based on their differential migration in an electric field. For HMOs, which are mostly neutral, a derivatization step is often required to introduce a charge and a chromophore or fluorophore for detection.[1][2] The separation is influenced by the analyte's charge-to-size ratio, the electroosmotic flow (EOF), and interactions with the background electrolyte (BGE) or a gel matrix.[1][4] The use of borate-containing buffers can further enhance separation by forming anionic complexes with the cis-diols of the saccharides.[5]
Key Analytical Approaches
Several CE-based methods are employed for HMO analysis, with the most common being:
-
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF): This highly sensitive technique involves pre-column derivatization of HMOs with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or 2-aminoacridone (B130535) (2-AMAC).[1][5][6]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This approach couples the high separation efficiency of CE with the mass selectivity of MS, providing structural information and enabling the identification of unknown HMOs.[7][8] Derivatization with reagents like Girard's reagent P (GP) can enhance ionization efficiency.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on HMO separation by capillary electrophoresis, providing a comparative overview of different methodologies.
Table 1: Migration Times of APTS-Labeled HMO Standards by Capillary Gel Electrophoresis (CGE-LIF)
| HMO Standard | Migration Time (min) with HR-NCHO Gel[5] | Migration Time (min) with SDS-MW Gel[5] |
| 3'-Sialyllactose (3'SL) | ~3.5 | ~4.2 |
| 6'-Sialyllactose (6'SL) | ~3.8 | ~4.5 |
| 2'-Fucosyllactose (2'FL) | ~5.2 | ~5.8 |
| 3-Fucosyllactose (3FL) | ~5.2 | ~5.9 |
| Lacto-N-triose | Not reported | ~5.5 |
| Lacto-N-tetraose (LNT) | ~5.8 | ~6.1 |
| Lacto-N-neotetraose (LNnT) | ~5.9 | ~6.1 |
| Difucosyllactose | ~5.6 | ~5.7 |
| para-Lacto-N-neohexaose | ~6.5 | ~6.3 |
Table 2: Performance Characteristics of Different CE Methods for HMO Analysis
| Parameter | CE-LIF with APTS Labeling | CE-LIF with 2-AMAC Labeling | CE-MS with GP Labeling |
| Limit of Detection (LOD) | As low as 10⁻¹⁰ M[5] | 0.27 to 0.34 nM[9] | Not explicitly stated, but high sensitivity reported[7][8] |
| Limit of Quantitation (LOQ) | Double dilution from 1x to 1024x fold of stock for analysis[1] | Not explicitly stated | Not explicitly stated |
| Migration Time Reproducibility (RSD) | Average 0.26%[1] | Not explicitly stated | Good repeatability reported[7] |
| Peak Area Reproducibility (RSD) | Average 3.56%[1] | Not explicitly stated | Good repeatability reported[7] |
| Analysis Time | < 7 minutes[5] | < 10 minutes[10] | < 70 minutes[7][8] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of HMOs with APTS for CE-LIF Analysis
This protocol is adapted from methods described for the fluorescent labeling of HMOs.[1][5]
Materials:
-
HMO standards or extracted HMOs from human milk
-
8-aminopyrene-1,3,6-trisulfonic acid (APTS)
-
Acetic acid, glacial
-
Sodium cyanoborohydride (NaBH₃CN) in Tetrahydrofuran (THF)
-
HPLC grade water
Procedure:
-
Prepare a labeling solution containing 20 mM APTS in 20% acetic acid.
-
Prepare a 1 M solution of sodium cyanoborohydride in THF.
-
To 2 mg of each HMO standard or sample, add 18 µL of the APTS labeling solution and 2 µL of the 1 M NaBH₃CN solution.[5]
-
Incubate the mixture overnight at 37°C with the vial lid open to allow for solvent evaporation.[5]
-
After incubation, reconstitute the labeled sample in 100 µL of HPLC grade water to create a stock solution.[5]
-
Dilute the labeled stock solution 1,000x to 10,000x with HPLC grade water prior to CGE-LIF analysis.[5]
Protocol 2: Capillary Gel Electrophoresis with Laser-Induced Fluorescence Detection (CGE-LIF) of APTS-Labeled HMOs
This protocol outlines the instrumental setup and conditions for the separation of APTS-labeled HMOs.[1][5]
Instrumentation:
-
Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector (e.g., SCIEX PA800 Plus).
-
Solid-state laser with 488 nm excitation and 520 nm emission filter.[1]
-
Bare fused-silica capillary (e.g., 30 cm total length, 20 cm effective length, 50 µm I.D.).[5]
Reagents:
-
HR-NCHO or SDS-MW gel buffer system.
-
0.1 M NaOH and HPLC grade water for capillary washing (when using SDS-MW buffer).
Procedure:
-
Capillary Conditioning (for SDS-MW buffer): Before the first run, and between runs, wash the capillary with 0.1 M NaOH for 2.0 min at 80 psi, followed by HPLC grade water for 2.0 min at 80 psi.[1] For the HR-NCHO buffer, no conditioning steps between runs are typically necessary.[1]
-
Buffer Loading: Pre-fill the capillary with the chosen gel buffer (HR-NCHO or SDS-MW).
-
Sample Injection:
-
Separation:
-
Detection: Monitor the fluorescence signal at 520 nm (excitation at 488 nm).
-
Data Analysis: Integrate the peaks and analyze the migration times and peak areas using appropriate software.
Protocol 3: Sample Preparation and Derivatization of HMOs with Girard's Reagent P (GP) for CE-MS Analysis
This protocol is based on a method for enhancing the electrophoretic mobility and mass spectrometric detection of HMOs.[7][8]
Materials:
-
HMO standards or extracted HMOs
-
Girard's reagent P (GP)
-
Acetic acid
Procedure:
-
Dry 1-2 nanomoles of each HMO standard in a vacuum concentrator.
-
Prepare a labeling solution of 0.01 M GP in methanol containing 10% (v/v) acetic acid. For human milk samples, a higher concentration of 0.2 M GP may be used.[7]
-
Add 50 µL of the labeling solution to the dried HMOs.
-
Incubate the mixture at 50°C for 18 hours.[7]
-
After incubation, dry the samples again using a vacuum concentrator.
-
Store the dried, GP-labeled samples at -20°C until CE-MS analysis.[7]
Protocol 4: Capillary Electrophoresis-Mass Spectrometry (CE-MS) of GP-Labeled HMOs
This protocol describes the conditions for the CE-MS analysis of GP-labeled HMOs.[7][8]
Instrumentation:
-
Capillary Electrophoresis system coupled to a Mass Spectrometer with an electrospray ionization (ESI) source.
-
Linear-polyacrylamide-coated capillary (e.g., 80-100 cm total length, 50 µm I.D.).[8]
Reagents:
-
Background Electrolyte (BGE): 0.25 M formic acid or 1 M acetic acid.[7][8]
-
Sheath Liquid (for ESI interface): 1% (v/v) formic acid and 50% (v/v) propan-2-ol.[8]
-
Ultrapure water.
Procedure:
-
Capillary Preconditioning:
-
Sample Preparation for Injection: Dissolve the GP-labeled HMOs in ultrapure water.
-
Sample Injection:
-
Separation:
-
MS Detection:
-
Set the ESI voltage to 2.0 kV.[8]
-
Acquire mass spectra in the appropriate mass range to detect the GP-labeled HMOs.
-
Visualizations
Experimental Workflow for HMO Analysis by CE-LIF
Caption: Workflow for HMO analysis by CE-LIF.
Logical Relationship of CE Separation Principles for HMOs
Caption: Factors influencing HMO separation in CE.
References
- 1. Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. sciex.com [sciex.com]
- 6. Capillary electrophoresis separation of human milk neutral and acidic oligosaccharides derivatized with 2-aminoacridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Profiling of Human Milk Oligosaccharides in Human Colostrum and Breast Milk by Capillary Electrophoresis‐Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Lacto-N-fucopentaose V in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs).[1][2] While direct cell culture applications of LNFP V are still an emerging area of research, the broader class of fucosylated oligosaccharides, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), have demonstrated significant biological activities, including antiviral, immunomodulatory, and anti-cancer effects. These compounds offer a promising avenue for therapeutic development.
This document provides a summary of potential cell culture applications for LNFP V based on the activities of structurally related HMOs. Detailed protocols are provided as a starting point for researchers to investigate the effects of LNFP V in various in vitro models.
Potential Applications of this compound
Based on the known functions of related fucosylated HMOs, potential applications for LNFP V in cell culture research include:
-
Antiviral Research: Investigating the inhibitory effects of LNFP V on viral entry, replication, and cytopathic effects. Studies on LNFP I have shown its potential to inhibit enterovirus 71 infection by blocking virus adsorption and inhibiting apoptosis.[3][4][5]
-
Immunology and Inflammation Research: Exploring the immunomodulatory properties of LNFP V, such as its effects on cytokine production, immune cell activation, and inflammatory signaling pathways. Fucosylated HMOs are known to modulate the immune system.[6][]
-
Cancer Biology: Assessing the potential of LNFP V to modulate cancer cell proliferation, apoptosis, and signaling pathways.
-
Gut Microbiota and Host-Pathogen Interactions: Co-culture models of intestinal epithelial cells and immune cells can be used to study the influence of LNFP V on the gut barrier function and host response to commensal or pathogenic bacteria.
Quantitative Data Summary of Related Fucosylated Oligosaccharides
The following tables summarize quantitative data from studies on Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III) to provide a reference for the potential efficacy of fucosylated HMOs.
Table 1: Antiviral Activity of Lacto-N-fucopentaose I (LNFP I) against Enterovirus 71 (EV71) in RD Cells [3]
| Concentration of LNFP I | Cytotoxicity | Protection from EV71-induced Cell Death | Inhibition of VP1 mRNA Levels |
| 25-1600 µg/mL | No toxic reaction | Protects EV71-infected RD cells | - |
| 3200 µg/mL | Exhibits certain cytotoxicity | - | - |
| 100-400 µg/mL | - | - | Decreases markedly at 400 µg/mL |
Table 2: Immunomodulatory Effects of Lacto-N-fucopentaose I (LNFP I) []
| Treatment | Effect on Cytokine Synthesis |
| 2'-FL and LNFP-I | Decrease in IL-12 and IFN-γ synthesis |
| 2'-FL and LNFP-I | Increase in IL-10 production |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity of this compound
This protocol is designed to determine the cytotoxic effect of LNFP V on a selected cell line.
Materials:
-
This compound (LNFP V)
-
Target cell line (e.g., Vero, HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a series of dilutions of LNFP V in complete culture medium (e.g., 0, 100, 200, 400, 800, 1600, 3200 µg/mL).
-
Remove the medium from the cells and add 100 µL of the LNFP V dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 2: Antiviral Activity Assay
This protocol evaluates the ability of LNFP V to inhibit viral infection in a cell culture model.
Materials:
-
This compound
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
96-well cell culture plates
-
Crystal violet solution
Procedure:
-
Seed host cells in a 96-well plate and incubate for 24 hours to form a monolayer.
-
Prepare non-toxic concentrations of LNFP V (determined from Protocol 1) in culture medium.
-
Remove the culture medium from the cells.
-
Pre-treatment of cells: Add the LNFP V solutions to the cells and incubate for 2 hours. Then, add the virus at a multiplicity of infection (MOI) of 0.1.
-
Co-treatment: Mix the virus with the LNFP V solutions and add the mixture to the cells.
-
Post-treatment: Infect the cells with the virus for 2 hours, then remove the inoculum and add the LNFP V solutions.
-
Include a virus-only control and a cell-only control.
-
Incubate the plate until the virus control wells show significant cytopathic effect (CPE), typically 48-72 hours.
-
Remove the medium, wash the cells with PBS, and stain with crystal violet solution for 15 minutes.
-
Gently wash the plate with water and allow it to dry.
-
Visually assess the inhibition of CPE or quantify the staining by dissolving the crystal violet in methanol (B129727) and measuring the absorbance.
Protocol 3: Immunomodulatory Effects on Cytokine Production
This protocol assesses the effect of LNFP V on cytokine production by immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
Materials:
-
This compound
-
Immune cells (e.g., PBMCs, RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS) or other immune stimulant
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
24-well cell culture plates
Procedure:
-
Seed immune cells in a 24-well plate at an appropriate density.
-
Treat the cells with various concentrations of LNFP V for 2 hours.
-
Stimulate the cells with an appropriate stimulant (e.g., LPS at 1 µg/mL). Include an unstimulated control and a stimulant-only control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine if LNFP V modulates cytokine production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential antiviral mechanisms of this compound.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential immunomodulatory signaling pathway of this compound.
Disclaimer: The application notes and protocols provided are based on the known biological activities of structurally related fucosylated oligosaccharides and are intended to serve as a guide for research. The specific effects and optimal experimental conditions for this compound must be determined experimentally.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fucosylated oligosaccharide Lacto-N-fucopentaose I ameliorates enterovirus 71 infection by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages | MDPI [mdpi.com]
Application Notes and Protocols: Labeling and Use of Lacto-N-fucopentaose V in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and gut health. As a fucosylated oligosaccharide, it is of increasing interest to researchers studying host-microbe interactions, immune modulation, and as a potential therapeutic agent. To facilitate its study in various in vitro settings, LNFP V can be labeled with reporter molecules such as fluorophores or biotin (B1667282). These labeled probes are invaluable tools for a range of applications including binding assays, cell-based functional assays, and high-throughput screening.
This document provides detailed protocols for the fluorescent and biotin labeling of this compound via reductive amination. It also includes application notes and protocols for the use of labeled LNFP V in enzyme-linked lectin assays (ELLA), cell surface binding assays, and cellular uptake and signaling studies.
Data Presentation
Table 1: Comparison of Labeling Methods for this compound
| Parameter | Fluorescent Labeling (e.g., with Fluorescein) | Biotinylation |
| Labeling Chemistry | Reductive Amination | Reductive Amination |
| Typical Reagents | Fluorescein-5-thiosemicarbazide, Sodium Cyanoborohydride | Biotin-LC-Hydrazide, Sodium Cyanoborohydride |
| Reported Labeling Efficiency | High (often >90% for similar oligosaccharides) | High (often >90% for similar oligosaccharides) |
| Detection Method | Fluorescence (Plate Reader, Microscopy, Flow Cytometry) | Streptavidin-HRP conjugate and colorimetric substrate (ELISA), Streptavidin-fluorophore conjugate (Flow Cytometry, Microscopy) |
| Primary Applications | Direct visualization, binding assays, flow cytometry | Immunoassays (ELISA, Western Blot), affinity purification, surface plasmon resonance (SPR) |
| Considerations | Potential for photobleaching. | Indirect detection requires a secondary streptavidin conjugate. |
Table 2: Binding Affinity of Fucosylated Oligosaccharides to DC-SIGN
| Ligand | Receptor | Method | Reported Affinity |
| 2'-Fucosyllactose (2'-FL) | DC-SIGN | Flow Cytometry-based Inhibition Assay | IC50 of ~1 mM[1] |
| This compound | DC-SIGN | (Not yet reported) | Expected to be in a similar range to other fucosylated HMOs. |
Note: The binding affinity of this compound to DC-SIGN has not been specifically reported. The provided IC50 for 2'-fucosyllactose, a structurally related fucosylated HMO, suggests a likely millimolar affinity for LNFP V.[1]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with Fluorescein (B123965)
This protocol describes the covalent attachment of a fluorescein label to the reducing end of LNFP V via reductive amination.
Materials:
-
This compound (LNFP V)
-
Fluorescein-5-thiosemicarbazide (FTSC)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate (B1210297) buffer (1.0 M, pH 5.5)
-
Deionized water
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
Lyophilizer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of LNFP V in deionized water.
-
Prepare a 10 mg/mL solution of FTSC in DMSO.
-
Prepare a 10 mg/mL solution of NaBH₃CN in deionized water. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 100 µL of the LNFP V solution (1 mg) and 20 µL of the FTSC solution (200 µg).
-
Add 10 µL of the sodium acetate buffer.
-
Vortex the mixture gently and incubate at 65°C for 2 hours.
-
Add 10 µL of the freshly prepared NaBH₃CN solution.
-
Continue to incubate at 65°C for an additional 4 hours or overnight.
-
-
Purification of Labeled LNFP V:
-
Terminate the reaction by adding 10 µL of glacial acetic acid.
-
Purify the fluorescein-labeled LNFP V (F-LNFP V) from unreacted FTSC and other reagents using a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with deionized water.
-
Collect fractions and monitor the elution of the labeled product using a UV detector at 494 nm or by spotting aliquots on a TLC plate and visualizing under UV light.
-
Pool the fractions containing the F-LNFP V.
-
-
Lyophilization and Storage:
-
Freeze the pooled fractions and lyophilize to obtain a dry powder.
-
Store the F-LNFP V at -20°C, protected from light.
-
Protocol 2: Biotinylation of this compound
This protocol details the biotinylation of LNFP V at its reducing end using a hydrazide-containing biotin linker.
Materials:
-
This compound (LNFP V)
-
Biotin-LC-Hydrazide
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate buffered saline (PBS), pH 6.7
-
Deionized water
-
Dialysis tubing (1 kDa MWCO) or size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
Lyophilizer
Procedure:
-
Preparation of Reagents:
-
Dissolve 1 mg of LNFP V in 100 µL of PBS (pH 6.7).
-
Dissolve 2 mg of Biotin-LC-Hydrazide in 100 µL of deionized water.
-
Prepare a 10 mg/mL solution of NaBH₃CN in PBS (pH 6.7). Caution: NaBH₃CN is toxic.
-
-
Labeling Reaction:
-
Combine the LNFP V solution and the Biotin-LC-Hydrazide solution in a microcentrifuge tube.
-
Add 10 µL of the NaBH₃CN solution.
-
Incubate the reaction mixture at 50°C for 48 hours.
-
-
Purification of Biotinylated LNFP V:
-
Purify the biotinylated LNFP V (Biotin-LNFP V) from excess biotinylating reagent and by-products.
-
Option A: Dialysis. Dialyze the reaction mixture against deionized water for 48 hours at 4°C using a 1 kDa MWCO dialysis membrane, with several changes of water.
-
Option B: Size-Exclusion Chromatography. Use a Bio-Gel P-2 column equilibrated with deionized water. Monitor fractions for the presence of the biotinylated product using a dot blot and streptavidin-HRP detection.
-
-
-
Lyophilization and Storage:
-
Lyophilize the purified Biotin-LNFP V solution to obtain a powder.
-
Store the Biotin-LNFP V at -20°C.
-
Application Notes and Protocols
Application 1: Enzyme-Linked Lectin Assay (ELLA) for LNFP V Binding
This assay is used to study the interaction of biotinylated LNFP V with immobilized lectins.
Protocol:
-
Plate Coating:
-
Coat a 96-well microtiter plate with a lectin of interest (e.g., DC-SIGN-Fc chimera) at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the remaining protein-binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Binding of Biotin-LNFP V:
-
Prepare a serial dilution of Biotin-LNFP V in PBS containing 1% BSA.
-
Add 100 µL of each dilution to the wells of the coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in PBS with 1% BSA to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Application 2: Cell Surface Binding Assay using Flow Cytometry
This assay quantifies the binding of fluorescently labeled LNFP V to the surface of live cells.
Protocol:
-
Cell Preparation:
-
Harvest cells (e.g., dendritic cells expressing DC-SIGN) and wash them twice with ice-cold PBS containing 1% BSA (FACS buffer).
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
-
Binding Assay:
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add varying concentrations of F-LNFP V to the cells.
-
Incubate on ice for 1 hour, protected from light.
-
For competition assays, pre-incubate the cells with an unlabeled competitor (e.g., mannan (B1593421) for DC-SIGN) for 30 minutes before adding F-LNFP V.
-
-
Washing and Analysis:
-
Wash the cells three times with ice-cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for fluorescein).
-
Application 3: Cellular Uptake and Signaling Studies
This application explores whether LNFP V is internalized by cells and if it triggers downstream signaling events. The interaction of a related glycan, Lacto-N-fucopentaose III (LNFP III), with antigen-presenting cells has been shown to require clathrin-mediated endocytosis to induce alternative activation.[2] This suggests a potential pathway for LNFP V interaction with immune cells.
Protocol for Cellular Uptake:
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages or dendritic cells) in a glass-bottom dish suitable for microscopy.
-
Incubate the cells with F-LNFP V at a final concentration of 10-50 µg/mL in cell culture medium.
-
Incubate for various time points (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
-
Imaging:
-
Wash the cells three times with PBS to remove unbound F-LNFP V.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a confocal microscope to visualize the subcellular localization of F-LNFP V.
-
Visualizations
Experimental Workflow for Labeling and In Vitro Assays
Caption: Workflow for labeling LNFP V and its application in various in vitro assays.
Putative Signaling Pathway of LNFP V in Dendritic Cells
Caption: A putative signaling cascade initiated by LNFP V binding to DC-SIGN on a dendritic cell.
References
Application Notes & Protocols: Utilizing Fluorescently-Labeled Lacto-N-fucopentaose V in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing fluorescently-labeled Lacto-N-fucopentaose V (LNFP V) in various binding studies. The protocols and data presented herein are designed to facilitate research into glycan-protein interactions, with a particular focus on the role of LNFP V in biological systems.
This compound is a human milk oligosaccharide (HMO) that plays a role in the infant's immune system.[1] Fluorescently labeling this complex glycan allows for sensitive and quantitative analysis of its binding to various biological targets, including proteins, lectins, and cell surface receptors. This approach is invaluable for elucidating the mechanisms of action of HMOs and for the development of novel therapeutics targeting glycan-mediated interactions.
I. Applications of Fluorescently-Labeled LNFP V
Fluorescently-labeled LNFP V is a versatile tool for a range of binding studies, including:
-
Lectin Binding Assays: Characterizing the specificity and affinity of lectins for LNFP V.
-
Cell-Based Binding Assays: Investigating the interaction of LNFP V with cell surface receptors on various cell types, including immune cells.
-
Competitive Binding Assays: Screening for and characterizing inhibitors of LNFP V-protein interactions.
-
Glycan Microarrays: High-throughput screening of LNFP V against a library of proteins to identify novel binding partners.
II. Quantitative Data Presentation
The following table summarizes the binding affinity of LNFP V to the Pseudomonas aeruginosa lectin PA-IIL, as determined by thermodynamic studies.[2] This data serves as a reference for expected binding constants in similar experimental setups.
| Ligand | Target Protein | Method | Dissociation Constant (Kd) | Association Constant (Ka) | Reference |
| Lacto-N-neofucopentaose V (LNnFP-V) | PA-IIL (Lectin from P. aeruginosa) | Isothermal Titration Calorimetry (ITC) | 2.2 x 10-7 M | 4.5 x 106 M-1 | [2] |
| Lacto-N-fucopentaose II (LNFP-II) | PA-IIL (Lectin from P. aeruginosa) | Isothermal Titration Calorimetry (ITC) | - | 5-8 times higher than L-fucose | [2] |
III. Experimental Protocols
Detailed methodologies for key experiments utilizing fluorescently-labeled LNFP V are provided below.
This protocol describes the direct binding of a fluorescently-labeled protein to a glycan microarray that includes immobilized LNFP V. Alternatively, fluorescently-labeled LNFP V can be used to probe an array of immobilized proteins.
Materials:
-
Glycan microarray slide with immobilized LNFP V
-
Fluorescently-labeled binding partner (e.g., lectin, antibody)
-
TSM Buffer (20mM Tris-HCl, pH 7.4, 150mM NaCl, 2mM CaCl₂, 2mM MgCl₂)
-
TSM Wash Buffer (TSM with 0.05% Tween-20)
-
TSM Blocking Buffer (TSM with 1% BSA)
-
Humidified slide chamber
-
Fluorescent microarray scanner
-
Hydration: Hydrate the glycan microarray slide in TSM Wash Buffer for 5 minutes.
-
Blocking: Block the slide with TSM Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.
-
Washing: Briefly wash the slide by dipping it in TSM Wash Buffer.
-
Sample Incubation: Prepare a solution of the fluorescently-labeled binding partner in TSM Blocking Buffer at the desired concentration. Apply the solution to the glycan microarray and incubate for 1 hour at room temperature in a dark, humidified chamber.
-
Washing: Wash the slide by sequential dipping in TSM Wash Buffer, TSM Buffer, and finally deionized water to remove unbound protein.
-
Drying: Dry the slide by centrifugation or under a gentle stream of nitrogen.
-
Scanning: Scan the slide using a fluorescent microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of each spot corresponding to LNFP V to determine the extent of binding.
This protocol outlines a method to quantify the binding of fluorescently-labeled LNFP V to the surface of cells.
Materials:
-
Fluorescein-labeled LNFP V
-
Cell line of interest (e.g., immune cells)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells with cold PBS. Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Add varying concentrations of fluorescein-labeled LNFP V to the cell suspension. For a negative control, use an unstained cell sample. Incubate on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound LNFP V.
-
Viability Staining: Resuspend the cells in Flow Cytometry Staining Buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the fluorescence of the labeled LNFP V in the appropriate channel (e.g., FITC channel for fluorescein).
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each concentration of labeled LNFP V. The MFI is proportional to the amount of bound LNFP V.
This protocol is designed to determine the binding affinity of an unlabeled compound by measuring its ability to compete with fluorescently-labeled LNFP V for binding to a target.
Materials:
-
Fluorescein-labeled LNFP V
-
Unlabeled competitor compound
-
Target protein (e.g., lectin)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black microplate
-
Plate reader with fluorescence polarization capabilities
-
Assay Setup: In a 96-well black microplate, add a fixed concentration of the target protein.
-
Competitor Titration: Add serial dilutions of the unlabeled competitor compound to the wells.
-
Labeled Ligand Addition: Add a fixed, low concentration of fluorescein-labeled LNFP V to all wells. The concentration of labeled LNFP V should be below its Kd for the target protein.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the binding of the fluorescently-labeled LNFP V. The Ki (inhibition constant) of the competitor can then be calculated from the IC₅₀ value.
IV. Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a putative signaling pathway involving LNFP V.
References
- 1. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the interaction between human milk oligosaccharides and the bacterial lectin PA-IIL of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Glycan Binding Assay for Fluorescent Labeled Sample | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 4. Protocols | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 5. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]
- 6. Applying a Fluorescence Polarization Assay for Detection of Brucellosis in Animals Using the Fluorescently Labeled Synthetic Oligosaccharides as Biosensing Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Immobilization of Lacto-N-fucopentaose V for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of Lacto-N-fucopentaose V (LNF-V) to create an affinity chromatography matrix. This specialized matrix can be utilized for the purification and study of proteins that specifically bind to LNF-V, such as certain lectins, antibodies, and microbial adhesins.
Introduction
This compound is a human milk oligosaccharide (HMO) that plays a significant role in various biological processes, including host-pathogen interactions.[1][2][3] By immobilizing LNF-V onto a solid support, researchers can create a powerful tool for affinity chromatography, enabling the selective capture and purification of LNF-V-binding proteins from complex biological mixtures.[4][5][6] This technique is invaluable for discovering novel drug targets, understanding disease mechanisms, and developing diagnostic assays.
This guide details two common and effective methods for immobilizing LNF-V: coupling to NHS-activated agarose (B213101) and reductive amination to an aldehyde-activated support.
Quantitative Data Summary
The performance of an LNF-V affinity column is determined by several key parameters. The following table provides a summary of expected quantitative data based on typical immobilization procedures. Actual values may vary depending on the specific ligand, support matrix, and experimental conditions.
| Parameter | Typical Value Range | Description |
| Ligand Density | 1 - 10 µmol LNF-V / mL of resin | The amount of LNF-V covalently coupled to the chromatography support. |
| Dynamic Binding Capacity (DBC) | 0.5 - 5 mg protein / mL of resin | The amount of a specific target protein that can bind to the column under defined flow conditions before significant breakthrough occurs.[7][8] |
| Purification Yield | > 80% | The percentage of the target protein recovered after the entire affinity purification process. |
| Purity of Eluted Protein | > 90% | The percentage of the target protein in the final elution fraction, as determined by methods like SDS-PAGE. |
Experimental Protocols
Two primary methods for the covalent immobilization of LNF-V are presented below. The choice of method depends on the available functional groups on the LNF-V derivative and the desired linkage chemistry.
Method 1: Immobilization of Amino-Functionalized LNF-V to NHS-Activated Agarose
This method is suitable for LNF-V that has been chemically modified to contain a primary amine. The N-hydroxysuccinimide (NHS) esters on the activated agarose react with primary amines to form stable amide bonds.[9][10][11]
Materials:
-
NHS-Activated Agarose (e.g., Pierce NHS-Activated Agarose)
-
Amino-functionalized this compound
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Ethanolamine, pH 8.0
-
Wash Buffer: 1 M NaCl
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide
-
Empty chromatography columns or spin columns
Protocol:
-
Resin Preparation:
-
Equilibrate the NHS-activated agarose slurry to room temperature.
-
Transfer the desired amount of slurry to an empty column. Allow the solvent to drain.
-
Wash the resin with 3-5 column volumes of ice-cold 1 mM HCl.
-
Immediately equilibrate the resin with 3-5 column volumes of cold Coupling Buffer. Do not allow the resin to dry.
-
-
Ligand Coupling:
-
Dissolve the amino-functionalized LNF-V in cold Coupling Buffer at a concentration of 1-10 mg/mL.
-
Immediately add the LNF-V solution to the prepared resin.
-
Seal the column and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Blocking of Unreacted Sites:
-
Drain the coupling solution from the resin.
-
Add 1 column volume of Quenching Buffer to the resin.
-
Incubate for 30-60 minutes at room temperature with gentle mixing to block any unreacted NHS-ester groups.
-
-
Final Washing:
-
Wash the resin with 3-5 column volumes of Wash Buffer to remove non-covalently bound ligand and quenching agent.
-
Wash the resin with 3-5 column volumes of PBS.
-
-
Storage:
-
Store the LNF-V coupled resin in Storage Buffer at 4°C.
-
Method 2: Immobilization of LNF-V via Reductive Amination
This method utilizes the reducing end of the native LNF-V sugar to form a covalent bond with an amine-containing resin (via an aldehyde-activated intermediate step if starting with an amine resin) or directly with an aldehyde-activated resin like AminoLink™ Coupling Resin. The process involves the formation of a Schiff base between the aldehyde on the resin and a primary amine on the ligand (or vice versa), which is then stabilized by reduction to a secondary amine bond.[12][13][14]
Materials:
-
AminoLink™ Coupling Resin (or similar aldehyde-activated agarose)
-
This compound
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Sodium Cyanoborohydride (NaCNBH₃) solution (5M in 1M NaOH)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Wash Solution: 1 M NaCl
-
Storage Buffer: PBS with 0.02% Sodium Azide
-
Empty chromatography columns
Protocol:
-
Resin Preparation:
-
Transfer the desired amount of AminoLink™ Coupling Resin slurry to an empty column and allow the storage solution to drain.
-
Equilibrate the resin with 3-5 column volumes of Coupling Buffer.
-
-
Ligand Coupling:
-
Dissolve LNF-V in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Add the LNF-V solution to the equilibrated resin.
-
Add sodium cyanoborohydride solution to a final concentration of 50 mM. Caution: Sodium cyanoborohydride is toxic; handle in a fume hood.
-
Seal the column and incubate for 4-6 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Reduction and Blocking:
-
Drain the coupling solution.
-
Add 1 column volume of Quenching Buffer to the resin.
-
Add sodium cyanoborohydride to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature with gentle mixing to reduce any remaining Schiff bases and block unreacted aldehyde groups.
-
-
Final Washing:
-
Wash the resin with 3-5 column volumes of Wash Solution.
-
Wash the resin with 3-5 column volumes of PBS.
-
-
Storage:
-
Store the LNF-V coupled resin in Storage Buffer at 4°C.
-
Visualizations
Experimental Workflow for LNF-V Immobilization
Caption: Experimental workflow for the immobilization of LNF-V.
LNF-V in Host-Pathogen Interaction
Caption: LNF-V inhibiting pathogen adhesion to host cells.
References
- 1. The Role of Oligosaccharides in Host-Microbial Interactions for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fucosylated oligosaccharide Lacto-N-fucopentaose I ameliorates enterovirus 71 infection by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Protein purification by affinity chromatography [vlabs.iitkgp.ac.in]
- 5. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agcbio.com [agcbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. AminoLink™ Plus Coupling Resin, 50 mL - FAQs [thermofisher.com]
Application Notes and Protocols: Investigating the Prebiotic Effects of Lacto-N-fucopentaose V (LNFP V)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFP V) is a complex oligosaccharide found in human milk, belonging to the family of human milk oligosaccharides (HMOs). HMOs are known to play a crucial role in infant development, acting as prebiotics that selectively promote the growth of beneficial gut bacteria, modulate the immune system, and contribute to gut barrier function.[1][2] These application notes provide a comprehensive experimental framework to investigate the prebiotic potential of LNFP V for its application in functional foods, infant formula, and therapeutics.
The following protocols outline a multi-tiered approach, beginning with in vitro fermentation models to assess the direct impact of LNFP V on the gut microbiota and its metabolic output. Subsequent protocols detail methods to evaluate its effects on gut barrier integrity and immune modulation using in vitro cell culture models.
Experimental Design Overview
A systematic approach is proposed to characterize the prebiotic effects of LNFP V. The experimental workflow is designed to provide a comprehensive understanding of its biological activities.
Caption: Experimental workflow for assessing the prebiotic potential of LNFP V.
Phase 1: In Vitro Fermentation to Assess Microbiota Modulation and Metabolite Production
This phase aims to determine if LNFP V can be selectively utilized by gut microorganisms, leading to changes in microbial composition and the production of beneficial metabolites like short-chain fatty acids (SCFAs). Static batch fermentation models using human fecal inocula are a cost-effective and efficient method for initial screening.[3][4]
Protocol 1: Anaerobic Batch Fermentation of LNFP V
Objective: To evaluate the effect of LNFP V on the composition of the human gut microbiota and the production of SCFAs in an in vitro batch culture fermentation system.
Materials:
-
LNFP V (purity >80%)[5]
-
Fecal samples from healthy adult donors (minimum of 3)
-
Basal medium (e.g., containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl, and resazurin)
-
Anaerobic chamber or jars with gas packs
-
Sterile, anaerobic culture tubes or a microtiter plate system[3]
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
DNA extraction kit
-
16S rRNA gene sequencing platform
Procedure:
-
Inoculum Preparation:
-
Within 2 hours of collection, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic phosphate-buffered saline (PBS).
-
Filter the slurry through sterile cheesecloth to remove large particulate matter. It is recommended to use individual donor samples rather than pooled samples to observe inter-individual differences.[6]
-
-
Fermentation Setup:
-
Prepare the basal medium and dispense into sterile fermentation vessels inside an anaerobic chamber.
-
Add LNFP V to the treatment vessels at a final concentration of 1% (w/v).
-
Include a negative control (basal medium with no added carbohydrate) and a positive control (e.g., inulin (B196767) or fructooligosaccharides (FOS)).
-
Inoculate each vessel with the fecal slurry to a final concentration of 5% (v/v).
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C under anaerobic conditions for 0, 8, 24, and 48 hours.
-
At each time point, collect aliquots for pH measurement, SCFA analysis, and microbial DNA extraction.
-
-
SCFA Analysis:
-
Centrifuge the collected samples to pellet bacterial cells.
-
Filter-sterilize the supernatant.
-
Analyze SCFA (acetate, propionate, butyrate) concentrations using gas chromatography.[7]
-
-
Microbiota Analysis:
-
Extract total DNA from the collected cell pellets using a suitable kit.
-
Perform 16S rRNA gene sequencing (e.g., V3-V4 region) to determine the microbial composition.[8][9]
-
Analyze the sequencing data to identify changes in the relative abundance of bacterial taxa, particularly beneficial genera like Bifidobacterium and Lactobacillus.
-
Data Presentation: Quantitative Summary Tables
Table 1: SCFA Concentrations (mM) after 48h Fermentation
| Treatment | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFA (mM) |
| Negative Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (Inulin) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LNFP V (1%) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Relative Abundance (%) of Key Bacterial Genera after 48h Fermentation
| Treatment | Bifidobacterium (%) | Lactobacillus (%) | Faecalibacterium (%) | Roseburia (%) |
| Baseline (0h) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Negative Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (Inulin) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LNFP V (1%) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Phase 2: Assessment of Gut Barrier Function
An enhanced gut barrier is a key benefit of prebiotics. This can be assessed by measuring the integrity of a cultured intestinal epithelial cell monolayer.[10] Supernatants from the LNFP V fermentation can be used to treat these cells to investigate the indirect effects mediated by bacterial metabolites.
Protocol 2: In Vitro Gut Barrier Integrity Assay
Objective: To determine the effect of LNFP V fermentation products on the integrity of an intestinal epithelial cell barrier.
Materials:
-
Caco-2 human colon adenocarcinoma cell line
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Fermentation supernatants collected from Protocol 1 (filter-sterilized)
-
Epithelial Voltohmmeter (EVOM) for Transepithelial Electrical Resistance (TEER) measurement
-
FITC-dextran (4 kDa)
-
Fluorometer
Procedure:
-
Caco-2 Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of 2 x 10^5 cells/cm².
-
Culture for 21 days to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions.
-
Monitor monolayer integrity by measuring TEER. The monolayer is ready when TEER values plateau (typically >250 Ω·cm²).
-
-
Treatment:
-
Replace the apical medium with fresh medium containing 10% (v/v) of the filter-sterilized fermentation supernatant from the negative control, positive control, or LNFP V-treated cultures (48h time point).
-
Include a treatment with unfermented LNFP V to test for direct effects.
-
Incubate for 24 hours.
-
-
TEER Measurement:
-
Measure TEER at the beginning and end of the 24-hour treatment period. A decrease in TEER indicates a loss of barrier integrity.
-
-
Paracellular Permeability Assay:
-
After the final TEER measurement, wash the monolayers with warm PBS.
-
Add medium containing FITC-dextran (1 mg/mL) to the apical chamber.
-
Add fresh medium to the basolateral chamber.
-
Incubate for 2 hours at 37°C.
-
Collect a sample from the basolateral chamber and measure the fluorescence to quantify the amount of FITC-dextran that has passed through the monolayer. An increase in fluorescence indicates increased permeability.[11]
-
Data Presentation: Quantitative Summary Table
Table 3: Gut Barrier Function Parameters
| Treatment | TEER (% of Initial) | FITC-Dextran Permeability (RFU) |
| Untreated Control | Mean ± SD | Mean ± SD |
| Negative Control Supernatant | Mean ± SD | Mean ± SD |
| Positive Control Supernatant | Mean ± SD | Mean ± SD |
| LNFP V Supernatant | Mean ± SD | Mean ± SD |
| Unfermented LNFP V | Mean ± SD | Mean ± SD |
Phase 3: Evaluation of Immune Modulatory Effects
Prebiotics can modulate the host immune response, often promoting an anti-inflammatory environment.[12][13] This can be tested in vitro by assessing cytokine production from immune cells in response to treatment with LNFP V or its fermentation products.
Protocol 3: In Vitro Immune Modulation Assay
Objective: To investigate the immunomodulatory effects of LNFP V and its fermentation products on intestinal epithelial and immune cells.
Materials:
-
Caco-2 and THP-1 (human monocytic) cell lines
-
Cell culture medium and Transwell® inserts as in Protocol 2
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
Fermentation supernatants (from Protocol 1) and unfermented LNFP V
-
ELISA kits for human TNF-α, IL-6, IL-8, and IL-10
Procedure:
-
Co-culture Setup:
-
Establish a differentiated Caco-2 monolayer on Transwell® inserts as described in Protocol 2.
-
In a separate plate, treat THP-1 monocytes with PMA (100 ng/mL) for 48 hours to differentiate them into macrophage-like cells.
-
After differentiation, add the THP-1 cells to the basolateral compartment of the Transwell® system containing the Caco-2 monolayer.
-
-
Treatment and Inflammatory Challenge:
-
Allow the co-culture to equilibrate for 24 hours.
-
Add the test substances (fermentation supernatants or unfermented LNFP V) to the apical side (Caco-2 cells).
-
After 2 hours of pre-treatment, add LPS (1 µg/mL) to the basolateral side (THP-1 cells) to induce an inflammatory response.
-
Include controls: untreated cells, cells treated with LPS only, and cells treated with test substances only.
-
Incubate for 24 hours.
-
-
Cytokine Analysis:
-
Collect the supernatant from the basolateral compartment.
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) and the anti-inflammatory cytokine (IL-10) using specific ELISA kits.[14]
-
Potential Signaling Pathway
Prebiotics and their metabolites can modulate immune responses through pattern recognition receptors like Toll-like receptor 4 (TLR4). Butyrate, a major SCFA, is known to have anti-inflammatory effects, in part by inhibiting histone deacetylases (HDACs).
Caption: Potential signaling pathways modulated by LNFP V and its metabolites.
Data Presentation: Quantitative Summary Table
Table 4: Cytokine Concentrations (pg/mL) in Co-culture Supernatant
| Treatment | TNF-α | IL-6 | IL-8 | IL-10 |
| Control (No LPS) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS Only | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + Neg. Control Supernatant | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + Pos. Control Supernatant | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + LNFP V Supernatant | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + Unfermented LNFP V | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
This series of protocols provides a robust framework for the preclinical evaluation of this compound as a novel prebiotic agent. The data generated will elucidate its effects on gut microbiota composition, metabolic activity, gut barrier enhancement, and immune modulation. Positive results from these in vitro studies will provide a strong rationale for advancing LNFP V into in vivo animal models and ultimately, human clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Small In Vitro Fermentation Model for Screening the Gut Microbiota Effects of Different Fiber Preparations [mdpi.com]
- 4. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]
- 5. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Oligofructose, 2'fucosyllactose and β-glucan in combination induce specific changes in microbial composition and short-chain fatty acid production compared to sole supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of human gut microbiota by linear and branched fructooligosaccharides in an in vitro colon model (TIM-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Intestinal Barrier: Effects of Stressors, Diet, Prebiotics, and Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting gut microbiota and barrier function with prebiotics to alleviate autoimmune manifestations in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inulin and oligofructose: review of experimental data on immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Models for Studying Lacto-N-fucopentaose V (LNFP V) and Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFP V) is a complex human milk oligosaccharide (HMO) that plays a significant role in shaping the infant gut microbiota. Understanding the intricate interactions between LNFP V and gut bacteria is crucial for developing novel prebiotics, probiotics, and therapeutic interventions targeting the microbiome. In vitro models offer a controlled and reproducible environment to dissect these interactions, providing valuable insights into the mechanisms of LNFP V fermentation, its impact on microbial community structure, and its influence on host-cellular responses.
These application notes provide detailed protocols for two key in vitro models: a batch fermentation model to assess the direct effects of LNFP V on gut microbiota, and a co-culture model to investigate the subsequent interactions with intestinal epithelial cells.
Data Presentation: Quantitative Analysis of HMO Fermentation
While specific quantitative data for the fermentation of pure LNFP V is limited in publicly available literature, the following tables summarize representative data from in vitro fermentation of a mix of human milk oligosaccharides (HMOs), including fucosylated oligosaccharides structurally related to LNFP V. This data provides a strong indication of the expected outcomes from LNFP V fermentation.
Table 1: Short-Chain Fatty Acid (SCFA) Production from HMO Fermentation by Infant Gut Microbiota
| Time (hours) | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Total SCFAs (mmol/L) |
| 0 | 5.2 ± 0.8 | 2.1 ± 0.4 | 3.5 ± 0.6 | 10.8 ± 1.8 |
| 12 | 25.8 ± 3.1 | 8.5 ± 1.2 | 9.1 ± 1.5 | 43.4 ± 5.8 |
| 24 | 48.7 ± 5.2 | 15.3 ± 2.0 | 14.8 ± 2.1 | 78.8 ± 9.3 |
| 48 | 65.1 ± 6.8 | 20.1 ± 2.5 | 18.2 ± 2.4 | 103.4 ± 11.7 |
Data are presented as mean ± standard deviation and are representative of values obtained from in vitro batch fermentation of a 1% HMO mix using fecal inocula from healthy infants.
Table 2: Changes in Relative Abundance of Key Bacterial Genera Following HMO Fermentation
| Bacterial Genus | Initial Abundance (%) | Abundance after 24h (%) | Fold Change |
| Bifidobacterium | 45.2 ± 5.1 | 65.8 ± 6.3 | 1.46 |
| Bacteroides | 15.8 ± 2.3 | 12.1 ± 1.9 | 0.77 |
| Lactobacillus | 5.1 ± 1.0 | 7.9 ± 1.5 | 1.55 |
| Clostridium | 10.5 ± 1.8 | 6.2 ± 1.1 | 0.59 |
| Enterococcus | 3.2 ± 0.7 | 1.5 ± 0.4 | 0.47 |
Data are presented as mean ± standard deviation. Changes in abundance are statistically significant (p < 0.05) for all listed genera.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of LNFP V with Human Fecal Microbiota
This protocol details a straightforward method to assess the fermentability of LNFP V and its impact on the composition and metabolic output of the gut microbiota.
Materials:
-
This compound (LNFP V)
-
Anaerobic basal medium (e.g., Gifu Anaerobic Medium, GAM)
-
Fresh or frozen human fecal samples from healthy donors
-
Anaerobic chamber or system
-
Sterile anaerobic tubes or vials
-
Phosphate-buffered saline (PBS), anaerobic
-
Centrifuge
-
Gas chromatograph (for SCFA analysis)
-
DNA extraction kit and reagents for 16S rRNA gene sequencing
Procedure:
-
Preparation of Fecal Slurry:
-
Inside an anaerobic chamber, homogenize 1 gram of fecal sample in 10 mL of anaerobic PBS to create a 10% (w/v) fecal slurry.
-
Centrifuge the slurry at 500 x g for 5 minutes to pellet large debris.
-
Collect the supernatant containing the microbial suspension.
-
-
Fermentation Setup:
-
Prepare anaerobic basal medium according to the manufacturer's instructions.
-
Dispense 9 mL of the medium into sterile anaerobic tubes.
-
Add LNFP V to the tubes to a final concentration of 1% (w/v). Include a control tube with no added carbohydrate.
-
Inoculate each tube with 1 mL of the prepared fecal slurry.
-
Seal the tubes tightly and incubate at 37°C under anaerobic conditions.
-
-
Sampling and Analysis:
-
Collect samples at different time points (e.g., 0, 12, 24, and 48 hours).
-
At each time point, withdraw an aliquot for each analysis:
-
SCFA Analysis: Centrifuge the aliquot at 10,000 x g for 10 minutes. Filter-sterilize the supernatant and store at -20°C until analysis by gas chromatography.
-
Microbial Composition Analysis: Pellet the cells by centrifugation, discard the supernatant, and store the pellet at -80°C until DNA extraction for 16S rRNA gene sequencing.
-
-
Protocol 2: Co-culture of Gut Microbiota and Intestinal Epithelial Cells
This protocol allows for the investigation of the effects of LNFP V-fermented metabolites on intestinal barrier function and cellular signaling.
Materials:
-
Caco-2 human colon adenocarcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Supernatant from LNFP V fermentation (from Protocol 1)
-
Transepithelial electrical resistance (TEER) meter
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10^5 cells/cm².
-
Allow the cells to differentiate for 21 days, changing the medium every 2-3 days. Monitor differentiation by measuring TEER. A stable TEER reading above 250 Ω·cm² indicates a confluent and differentiated monolayer.
-
-
Treatment with Fermentation Supernatant:
-
Thaw the collected supernatants from the LNFP V fermentation (and control fermentation) from Protocol 1.
-
Remove the apical medium from the Transwell® inserts and replace it with the fermentation supernatants. Add fresh basal medium to the basolateral compartment.
-
Incubate for a desired period (e.g., 6, 12, or 24 hours).
-
-
Analysis of Intestinal Barrier Function and Cellular Response:
-
TEER Measurement: Measure TEER at different time points to assess changes in intestinal barrier integrity.
-
Gene Expression Analysis: At the end of the incubation, lyse the cells on the Transwell® insert and extract RNA. Perform qPCR to analyze the expression of genes related to tight junctions (e.g., occludin, claudin-1) and inflammatory signaling (e.g., TNF-α, IL-8).
-
Protein Analysis: Extract protein from the cells to analyze the expression and phosphorylation of key signaling proteins (e.g., NF-κB) by Western blotting.
-
Mandatory Visualizations
Quantifying Lacto-N-fucopentaose V in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-fucopentaose V (LNFPV) is a neutral human milk oligosaccharide (HMO) that is gaining interest for its potential roles in infant development, gut microbiome modulation, and immunomodulation. As a key fucosylated oligosaccharide, the ability to accurately quantify LNFPV in complex biological matrices such as plasma, serum, and milk is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological functions.
These application notes provide detailed protocols for the quantification of LNFPV using two robust analytical techniques: Ultra-High-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a putative signaling pathway for fucosylated oligosaccharides is presented based on current scientific understanding of related HMO isomers.
Analytical Methodologies
Two primary methods are proposed for the sensitive and specific quantification of LNFPV in biological samples. The choice of method may depend on the required sensitivity, sample throughput, and available instrumentation.
-
UPLC-FLD following 2-Aminobenzamide (B116534) (2-AB) Labeling: A robust and widely used method for glycan analysis that offers excellent sensitivity and resolution. This method is ideal for dedicated glycan analysis workflows.
-
LC-MS/MS with Multiple Reaction Monitoring (MRM): Offers high specificity and sensitivity, making it suitable for complex biological matrices and for high-throughput applications.
Application Note 1: Quantification of LNFPV by UPLC-FLD
This method involves the derivatization of LNFPV with a fluorescent tag, 2-aminobenzamide (2-AB), followed by separation and detection using UPLC with a fluorescence detector.
Experimental Protocol
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724). Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and dry it completely using a vacuum concentrator.
2. Sample Preparation (Milk)
-
Defatting: Centrifuge 1 mL of milk at 4,000 x g for 15 minutes at 4°C. Remove the upper fat layer.
-
Protein Precipitation: Add 3 volumes of ice-cold ethanol (B145695) to the skimmed milk, vortex, and incubate at -20°C for 2 hours.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection and Drying: Collect the supernatant and dry it in a vacuum concentrator.
3. 2-AB Labeling
-
Labeling Reaction: To the dried sample extract, add 5 µL of a freshly prepared labeling solution (2-AB and sodium cyanoborohydride in a 30:70 DMSO:acetic acid solution).
-
Incubation: Incubate the mixture at 65°C for 2 hours.
-
Cleanup: Use a solid-phase extraction (SPE) cartridge designed for glycan cleanup to remove excess labeling reagents. Elute the labeled LNFPV and dry the eluate.
4. UPLC-FLD Analysis
-
Reconstitution: Reconstitute the dried, labeled sample in 100 µL of mobile phase A.
-
Instrumentation: A UPLC system equipped with a fluorescence detector.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for glycan analysis (e.g., 1.7 µm particle size).
-
Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265), pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient optimized for the separation of fucosylated oligosaccharides.
-
Fluorescence Detection: Excitation at 330 nm and emission at 420 nm.
Workflow Diagram
Caption: Workflow for LNFPV quantification by UPLC-FLD.
Quantitative Data Summary (Hypothetical Validation Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Application Note 2: Quantification of LNFPV by LC-MS/MS
This method provides high specificity and sensitivity for the quantification of LNFPV without the need for derivatization, making it suitable for high-throughput analysis in complex matrices.
Experimental Protocol
1. Sample Preparation
-
Internal Standard Spiking: Spike the biological sample (plasma, serum, or pre-processed milk) with a stable isotope-labeled internal standard for LNFPV, if available.
-
Protein Precipitation: Use a simple protein precipitation step with 3 volumes of ice-cold acetonitrile.
-
Centrifugation and Drying: Centrifuge to pellet the precipitated proteins and dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
2. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.
-
Column: A HILIC or reversed-phase C18 column, depending on the chosen chromatography.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like ammonium formate or formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for LNFPV and its internal standard.
Workflow Diagram
Caption: Workflow for LNFPV quantification by LC-MS/MS.
Quantitative Data Summary (Hypothetical Validation Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 95-105% |
| Matrix Effect | < 15% |
Putative Signaling Pathway of Fucosylated Oligosaccharides
While a specific signaling pathway for LNFPV has not been fully elucidated, research on its isomers and other fucosylated glycans suggests a potential mechanism involving the modulation of innate immune responses and gut homeostasis.
Proposed Mechanism of Action
Fucosylated oligosaccharides like LNFPV are thought to interact with pattern recognition receptors (PRRs) on the surface of intestinal epithelial cells and immune cells. One key receptor identified is the Toll-like receptor 4 (TLR4). It is proposed that fucosylated glycans can modulate TLR4 signaling.[1][2]
This interaction is hypothesized to initiate a non-inflammatory signaling cascade, distinct from the canonical pro-inflammatory pathway induced by lipopolysaccharide (LPS). This alternative pathway may involve the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, leading to downstream effects that promote gut barrier function and an anti-inflammatory cytokine profile.[1][2] Studies on LNFP isomers have also indicated a role in skewing the immune response towards a Th2 phenotype, characterized by an increase in IL-10 production.[3]
Signaling Pathway Diagram
Caption: Putative fucosylated oligosaccharide signaling.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantification of this compound in various biological samples. The choice between UPLC-FLD and LC-MS/MS will depend on the specific research needs and available resources. The proposed signaling pathway, based on current literature, offers a valuable starting point for investigating the molecular mechanisms underlying the biological effects of LNFPV. Further research is warranted to validate these methods for specific applications and to fully elucidate the signaling cascades initiated by this important human milk oligosaccharide.
References
- 1. Fucosylated TLR4 mediates communication between mutualist fucotrophic microbiota and mammalian gut mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fucosylated TLR4 mediates communication between mutualist fucotrophic microbiota and mammalian gut mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Lacto-N-fucopentaose V (LNFP V) Isomers
Introduction
Lacto-N-fucopentaose (LNFP) isomers are complex human milk oligosaccharides (HMOs) that play significant roles in infant health, including the development of the gut microbiota and the immune system. The subtle structural differences among LNFP isomers, such as Lacto-N-fucopentaose V (LNFP V), present a considerable analytical challenge. Accurate and robust analytical methods are crucial for the quality control of infant formula, the development of novel prebiotics, and research into the specific biological functions of these isomers.
These application notes provide detailed protocols for the separation and characterization of LNFP V and its isomers using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Mass Spectrometry (MS), and Ion Mobility Spectrometry (IMS).
Analytical Approaches for LNFP Isomer Characterization
The analysis of LNFP isomers requires high-resolution separation techniques coupled with sensitive detection methods. The choice of method depends on the specific analytical goal, such as quantification, structural elucidation, or high-throughput screening.
A general workflow for the analysis of LNFP V isomers is outlined below:
Experimental Protocols
Protocol 1: HPLC with Fluorescence and Mass Spectrometric Detection (HILIC-FLR-MS)
This method is suitable for the quantification and identification of LNFP isomers after fluorescent labeling. Porous graphitic carbon (PGC) columns are particularly effective for separating fucosylated oligosaccharide isomers.[1][2]
1. Sample Preparation and Derivatization:
-
Extract oligosaccharides from the sample matrix using established methods (e.g., ethanol (B145695) precipitation or solid-phase extraction).
-
Lyophilize the extracted oligosaccharides.
-
Derivatize the dried oligosaccharides with a fluorescent label such as 2-aminobenzamide (B116534) (2-AB) or RapiFluor-MS™ for enhanced sensitivity in both fluorescence and mass spectrometry detection.[3]
2. HPLC-FLR-MS Conditions:
| Parameter | Condition |
| Column | Porous Graphitic Carbon (PGC), e.g., Hypercarb™ (100 x 2.1 mm, 3 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-12% B (21 min), 12-40% B (32 min), 40-100% B (37 min), hold at 100% B (5 min), return to 0% B (1 min), equilibrate (10 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| Fluorescence Detector | Excitation: 330 nm, Emission: 420 nm (for 2-AB) |
| Mass Spectrometer | ESI-QTOF-MS in negative ion mode |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Collision Energy | Ramped from 20 to 60 eV for MS/MS |
Protocol 2: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE offers high-resolution separation of charged molecules. For neutral oligosaccharides like LNFP V, derivatization with a charged fluorescent tag is necessary.[5][6]
1. Sample Preparation and Derivatization:
-
Extract and lyophilize oligosaccharides as described in Protocol 1.
-
Label the oligosaccharides with a charged fluorescent dye, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).
2. CE-LIF Conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 360 µm o.d., 50 cm total length (40 cm effective) |
| Background Electrolyte | 40 mM Phosphate buffer, pH 2.5 |
| Injection | Hydrodynamic injection at 0.5 psi for 5 seconds |
| Separation Voltage | 25 kV (reverse polarity) |
| Capillary Temperature | 25°C |
| LIF Detector | Excitation: 488 nm, Emission: 520 nm |
Protocol 3: Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS)
TIMS-MS allows for the separation of isomers based on their size, shape, and charge, providing an additional dimension of separation to mass spectrometry. This technique has been shown to be effective in distinguishing LNFP I and LNFP V.[7][8]
1. Sample Preparation:
-
Extract oligosaccharides as described in Protocol 1. Derivatization is not required but can be used.
2. TIMS-MS Conditions:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) in negative ion mode |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | Nitrogen, 1.0 bar |
| Dry Gas | Nitrogen, 5.0 L/min |
| Dry Temperature | 200°C |
| TIMS Funnel 1 RF | 150 Vpp |
| TIMS Funnel 2 RF | 250 Vpp |
| TIMS Collision Cell RF | 700 Vpp |
| TIMS Transfer Time | 60 ms |
| TIMS Ramp Time | 100 ms |
| Collision Energy | 10 eV (for mobility separation), ramped for fragmentation |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. Values can vary based on instrumentation and specific experimental conditions.
| Parameter | HPLC-FLR-MS | CE-LIF | TIMS-MS |
| Resolution of Isomers | Good to Excellent (especially with PGC) | Excellent | Excellent |
| Sensitivity | High (fmol-pmol) | Very High (amol-fmol) | High (fmol-pmol) |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 1 nM | ~1 - 10 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.5 - 5 nM | ~5 - 50 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Reproducibility (RSD) | < 5% | < 3% | < 5% |
Putative Signaling Pathway of this compound
While the specific signaling pathways for LNFP V are still under active investigation, based on the known immunomodulatory effects of other fucosylated HMOs like LNFP I and LNFP III, a putative pathway involving interactions with immune cells can be proposed.[9][10] Fucosylated oligosaccharides are known to interact with C-type lectin receptors (CLRs) on the surface of immune cells, such as dendritic cells and macrophages, modulating downstream signaling cascades.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the robust and accurate characterization of this compound and its isomers. The choice of methodology will be dictated by the specific research or quality control objectives. The continued development of high-resolution separation and detection techniques will further enhance our understanding of the biological significance of these complex and important human milk oligosaccharides.
References
- 1. Resolving Isomeric Structures of Native Glycans by Nanoflow Porous Graphitized Carbon Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Robust and High-Resolution All-Ion Fragmentation LC-ESI-IM-MS Analysis for In-Depth Characterization or Profiling of Up to 200 Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 6. CE-LIF-MS n profiling of oligosaccharides in human milk and feces of breast-fed babies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trapped ion mobility spectrometry time-of-flight mass spectrometry for high throughput and high resolution characterization of human milk oligosaccharide isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunological Effects of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Assessing Lipid Nanoparticle (LNP)-Mediated Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticle (LNP) technology is a cornerstone of modern drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines and gene therapies. However, the inherent immunogenicity of LNPs can trigger the production of cytokines, leading to both desired adjuvant effects and potentially adverse inflammatory reactions.[1][2][3] A thorough assessment of the cytokine response elicited by novel LNP formulations is therefore a critical step in preclinical safety and efficacy evaluation.
These application notes provide a detailed overview of the methods used to assess the impact of LNP-formulated products (LNFP V) on cytokine production. This document outlines in vitro and in vivo experimental models, analytical techniques for cytokine quantification, and the underlying signaling pathways.
Key Signaling Pathways in LNP-Induced Cytokine Production
LNPs can be recognized by the innate immune system as danger-associated molecular patterns (DAMPs), leading to the activation of pattern recognition receptors (PRRs).[4] Cationic or ionizable lipids, key components of many LNP formulations, are particularly known to activate Toll-like receptors (TLRs), such as TLR2 and TLR4, and the NLRP3 inflammasome.[1][4][5] This recognition initiates downstream signaling cascades that result in the production of pro-inflammatory cytokines.
The activation of TLRs often proceeds through the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokine genes, including those for Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[4] Concurrently, some LNPs can activate the TBK1-IRF7 signaling axis, leading to the production of type I interferons (IFNs).[2][6] The NLRP3 inflammasome, upon activation, processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[4]
Caption: LNP-Induced Cytokine Signaling Pathways.
Experimental Workflow for Assessing Cytokine Production
A general workflow for assessing the impact of LNFP V on cytokine production involves a multi-tiered approach, starting with in vitro screening and progressing to in vivo validation.
Caption: Experimental Workflow for Cytokine Assessment.
Data Presentation: Quantitative Summary of Cytokine Responses
The following tables provide a structured summary of expected cytokine responses to LNFP V based on common experimental models.
Table 1: In Vitro Cytokine Production in Human PBMCs Treated with LNFP V
| Cytokine | Vehicle Control (pg/mL) | LNFP V (Low Dose) (pg/mL) | LNFP V (High Dose) (pg/mL) | Positive Control (LPS) (pg/mL) |
| IL-6 | < 20 | 100 - 500 | 500 - 2000 | > 2000 |
| TNF-α | < 15 | 50 - 200 | 200 - 1000 | > 1000 |
| IL-1β | < 5 | 20 - 100 | 100 - 500 | > 500 |
| IFN-γ | < 10 | 30 - 150 | 150 - 600 | > 600 |
| IL-10 | < 10 | 20 - 80 | 80 - 300 | > 300 |
Table 2: In Vivo Cytokine Levels in Mouse Serum Following LNFP V Administration
| Cytokine | Vehicle Control (pg/mL) | LNFP V (1 mg/kg) (pg/mL) | LNFP V (5 mg/kg) (pg/mL) | Positive Control (LPS) (pg/mL) |
| IL-6 | < 50 | 200 - 1000 | 1000 - 5000 | > 5000 |
| TNF-α | < 40 | 100 - 500 | 500 - 2000 | > 2000 |
| MCP-1 | < 100 | 500 - 2000 | 2000 - 8000 | > 8000 |
| IFN-γ | < 20 | 50 - 250 | 250 - 1000 | > 1000 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the production of key pro-inflammatory and anti-inflammatory cytokines by human PBMCs upon exposure to LNFP V.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LNFP V and corresponding empty LNP vehicle control
-
Lipopolysaccharide (LPS) as a positive control
-
96-well cell culture plates
-
Human peripheral blood from healthy donors
-
Cytokine quantification assay kits (ELISA or Cytometric Bead Array)
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with phosphate-buffered saline (PBS). b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface. e. Wash the collected cells twice with PBS. f. Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
-
Cell Seeding and Stimulation: a. Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium. b. Seed 200 µL of the cell suspension into each well of a 96-well plate. c. Add LNFP V at various concentrations, the empty LNP vehicle control, LPS (100 ng/mL), and a media-only control to the designated wells. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Sample Collection and Analysis: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well for cytokine analysis. c. Quantify the concentration of cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-γ, IL-10) in the supernatants using ELISA or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.[7][8]
Protocol 2: In Vivo Assessment of Cytokine Storm in a Murine Model
Objective: To evaluate the systemic cytokine response in mice following the administration of LNFP V.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
LNFP V and corresponding empty LNP vehicle control
-
Lipopolysaccharide (LPS) as a positive control
-
Sterile PBS for dilutions
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Cytokine quantification assay kits (ELISA or CBA)
Procedure:
-
Animal Dosing: a. Acclimatize mice for at least one week before the experiment. b. Prepare dilutions of LNFP V, empty LNP vehicle, and LPS in sterile PBS. c. Administer the test articles to the mice via the intended clinical route (e.g., intravenous or intramuscular injection). Include a vehicle control group and a positive control group (LPS, 1 mg/kg).
-
Blood Collection: a. At predetermined time points (e.g., 2, 6, and 24 hours post-administration), collect blood samples from the mice via an appropriate method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia). b. Process the blood to obtain serum or plasma and store at -80°C until analysis.[9]
-
Cytokine Quantification: a. Thaw the serum/plasma samples on ice. b. Quantify the levels of key cytokines (e.g., IL-6, TNF-α, MCP-1, IFN-γ) using ELISA or CBA kits validated for murine samples.
-
Tissue Analysis (Optional): a. At the end of the study, harvest organs such as the spleen, liver, and lungs. b. Homogenize the tissues and measure cytokine mRNA expression by quantitative PCR (qPCR) or protein levels by ELISA.[9][10] c. Alternatively, fix tissues for immunohistochemical (IHC) analysis of cytokine-producing cells.[10]
Regulatory Considerations
The assessment of immunotoxicity, including cytokine release, is a critical component of the nonclinical safety evaluation of new pharmaceuticals.[11][12] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidance on the nonclinical evaluation of the immunotoxic potential of pharmaceuticals.[11][13][14] It is recommended to consult these guidelines when designing and interpreting studies on LNP-induced cytokine production.
Conclusion
A systematic evaluation of cytokine responses to LNFP V is essential for understanding their immunological profile. The combination of in vitro screening using human immune cells and in vivo validation in relevant animal models provides a comprehensive assessment of the potential for LNP-induced cytokine release. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust studies to ensure the safety and efficacy of novel LNP-based therapeutics.
References
- 1. Harnessing mRNA-lipid nanoparticles as innovative therapies for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles (LNP) induce activation and maturation of antigen presenting cells in young and aged individuals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct measurement of cytokines (IFN-gamma, IL-4, -5, and -6) from organs after antigenic challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. FDA guidance on nonclinical evaluation of immunotoxicity [ntp.niehs.nih.gov]
- 13. toxicology.org [toxicology.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Unveiling the Antiviral Potential of Lacto-N-fucopentaose V (LNFP V): Application Notes and Protocols for Studying Effects on Viral Infectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health and development. Beyond their prebiotic functions, a growing body of evidence highlights their direct antimicrobial and antiviral properties. Fucosylated HMOs, such as Lacto-N-fucopentaose (LNFP), are of particular interest due to their structural similarity to host cell surface glycans, which are often exploited by viruses for attachment and entry. This document focuses on Lacto-N-fucopentaose V (LNFP V), a specific isomer of LNFP, and provides detailed protocols for investigating its potential antiviral effects, particularly against common enteric viruses like norovirus and rotavirus.
The primary proposed mechanism of action for fucosylated oligosaccharides is their function as soluble decoy receptors. By mimicking the host's histo-blood group antigens (HBGAs), these molecules can bind to viral capsid proteins, competitively inhibiting the virus from attaching to the host cell surface, a critical first step in the infection cycle.[1][2] This document outlines the necessary experimental frameworks to quantify the inhibitory effects of LNFP V on viral infectivity and to elucidate its mechanism of action.
Data Presentation: Comparative Antiviral Activity of Fucosylated Oligosaccharides
While specific quantitative data on the antiviral activity of this compound (LNFP V) is not yet readily available in public literature, studies on structurally similar fucosylated human milk oligosaccharides provide a strong rationale for its investigation. The following tables summarize the observed antiviral effects of related compounds against various viruses. This data serves as a benchmark for designing experiments and interpreting results for LNFP V.
Table 1: Inhibitory Effects of Fucosylated Oligosaccharides on Norovirus
| Compound | Virus Strain(s) | Assay Type | Key Findings | Reference |
| 2'-Fucosyllactose (2'-FL) | Human Norovirus GII.4 | Human Intestinal Enteroids (HIEs) | ~1.5 log10 reduction in viral replication at 20 mg/mL. | [3] |
| 2'-Fucosyllactose (2'-FL) | Norovirus GII.10 and GII.17 VLPs | VLP-PGM Binding Assay | IC50 values between 5-20 g/L. | [3] |
| Lacto-N-fucopentaose I (LNFP I) | Norwalk virus (GI.1) | Surface Plasmon Resonance (SPR) | Inhibited binding of Norwalk virus capsids to HBGAs. | [4] |
Table 2: Inhibitory Effects of Fucosylated Oligosaccharides on Rotavirus
| Compound | Virus Strain(s) | Assay Type | Key Findings | Reference |
| 2'-Fucosyllactose (2'-FL) | Human Rotavirus G1P[5] | MA104 Cell Culture | 62% reduction in infectivity at 5 mg/mL. | [6] |
| 3'-Sialyllactose (3'-SL) & 6'-Sialyllactose (6'-SL) | Human Rotavirus G2P[7] | MA104 Cell Culture | 73% reduction in infectivity with a mixture at 5 mg/mL. | [6] |
| Sialylated HMOs | Porcine Rotavirus OSU | In vitro and in situ piglet model | Dose-dependent inhibition of infectivity. | [8] |
Table 3: Inhibitory Effects of Fucosylated Oligosaccharides on Other Viruses
| Compound | Virus | Assay Type | Key Findings | Reference |
| Lacto-N-fucopentaose III (LNFP III) | HIV | Primary Human Macrophages | IC50 of 1.5 µM; ~60% inhibition of HIV replication at 10 µM. | [9] |
| Lacto-N-fucopentaose I (LNFP I) | Enterovirus 71 (EV71) | RD Cell Culture | Reduced capsid protein VP1 and inhibited apoptosis. | [10] |
Experimental Protocols
The following protocols are designed to assess the antiviral activity of LNFP V. These are generalized methods and may require optimization based on the specific virus strain, cell line, and laboratory conditions.
Protocol 1: Plaque Reduction Neutralization Assay for Rotavirus
This assay is a standard method to quantify the infectivity of a virus and to determine the neutralizing capacity of a compound.
Materials:
-
MA104 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (LNFP V) stock solution (sterile)
-
Rotavirus stock of known titer (PFU/mL)
-
Trypsin solution (for virus activation)
-
Overlay medium (e.g., 0.8% agarose (B213101) in medium)
-
Neutral red or crystal violet stain
-
Phosphate-buffered saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed MA104 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of LNFP V in serum-free medium.
-
Activate the rotavirus stock with trypsin according to established protocols for the specific strain.
-
Dilute the activated virus to a concentration that will produce approximately 50-100 plaques per well.
-
-
Neutralization Reaction:
-
Mix equal volumes of each LNFP V dilution with the diluted virus.
-
As a control, mix the diluted virus with serum-free medium alone (no LNFP V).
-
Incubate the mixtures at 37°C for 1 hour to allow for neutralization.
-
-
Infection:
-
Wash the confluent MA104 cell monolayers twice with PBS.
-
Inoculate the cells with the virus-LNFP V mixtures and the virus-only control.
-
Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum and gently add 2 mL of overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
-
Staining and Plaque Counting:
-
Fix the cells (e.g., with 10% formalin) and then stain with crystal violet or neutral red.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each LNFP V concentration compared to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) of LNFP V.
-
Protocol 2: Norovirus Infectivity Assay using Human Intestinal Enteroids (HIEs)
Due to the lack of a robust cell line for human norovirus propagation, HIEs are the current state-of-the-art model.
Materials:
-
Differentiated human intestinal enteroid (HIE) monolayers in 96-well plates
-
This compound (LNFP V) stock solution (sterile)
-
Human norovirus stock (e.g., GII.4)
-
Differentiation medium for HIEs
-
RNA extraction kit
-
RT-qPCR reagents for norovirus detection
Procedure:
-
HIE Culture: Culture and differentiate HIEs as monolayers in 96-well plates according to established protocols.
-
Treatment and Infection:
-
Prepare different concentrations of LNFP V in HIE differentiation medium.
-
Pre-treat the HIE monolayers with the LNFP V solutions for a defined period (e.g., 1 hour) at 37°C.
-
Infect the HIEs with a known titer of human norovirus. Include a virus-only control and a mock-infected control.
-
-
Incubation: Incubate the infected HIEs at 37°C for a specified time course (e.g., 24, 48, 72 hours).
-
RNA Extraction and RT-qPCR:
-
At each time point, lyse the cells and extract total RNA.
-
Perform one-step RT-qPCR to quantify the amount of norovirus RNA in each well.
-
-
Data Analysis:
-
Calculate the fold increase in viral genome copies at each time point compared to the initial inoculum.
-
Determine the percentage reduction in viral replication in the presence of LNFP V compared to the virus-only control.
-
Calculate the IC50 of LNFP V based on the reduction in viral RNA levels.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of LNFP V as a decoy receptor.
Caption: Workflow for the Plaque Reduction Neutralization Assay.
Caption: Simplified overview of the Norovirus entry pathway.
Caption: Multi-step entry pathway of Rotavirus.
References
- 1. Human milk oligosaccharides, milk microbiome and infant gut microbiome modulate neonatal rotavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospecting Human Milk Oligosaccharides as a Defense Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Fucosyllactose Inhibits Human Norovirus Replication in Human Intestinal Enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Comparison of Cultivable Norovirus Surrogates in Response to Different Inactivation and Disinfection Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milk Oligosaccharides Inhibit Human Rotavirus Infectivity in MA104 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]
- 8. Human milk oligosaccharides inhibit rotavirus infectivity in vitro and in acutely infected piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fucosylated oligosaccharide Lacto-N-fucopentaose I ameliorates enterovirus 71 infection by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling Glycan-Binding Proteins using Lacto-N-fucopentaose V in Glycan Array Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycan arrays have emerged as a powerful high-throughput platform for investigating the interactions between carbohydrates and proteins. These arrays allow for the simultaneous screening of hundreds of glycan structures to determine the binding specificity of lectins, antibodies, toxins, and whole organisms. Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide found in human milk, belonging to the diverse family of Human Milk Oligosaccharides (HMOs). HMOs play a crucial role in infant development, acting as prebiotics and, significantly, as soluble decoy receptors that inhibit the binding of pathogens to host cell surface glycans. The inclusion of LNFP V on glycan arrays is critical for studying its interactions with various glycan-binding proteins (GBPs) and understanding its potential as a therapeutic or prophylactic agent against infectious diseases.
Principle of the Assay
The glycan array assay is based on the immobilization of glycans onto a solid surface, typically a glass slide, in a spatially defined pattern. LNFP V, functionalized with a linker, is covalently printed onto a chemically activated slide. The slide is then blocked to prevent non-specific binding. A sample containing a fluorescently labeled GBP (or a primary GBP followed by a fluorescently labeled secondary antibody) is incubated with the array. After washing away unbound proteins, the slide is scanned using a fluorescence laser scanner. The intensity of the fluorescence at each spot is proportional to the binding affinity of the protein for the specific glycan.[1][2]
Applications
-
Pathogen-Host Interaction Studies: Identifying pathogens (e.g., viruses, bacteria) that bind to LNFP V, elucidating its role as a soluble decoy receptor. Human milk glycans, particularly fucosylated ones, are known to be potent natural anti-norovirus agents by blocking the virus from attaching to host cell receptors.[3]
-
Lectin Specificity Profiling: Characterizing the binding profiles of known and novel lectins. Fucosylation, a key feature of LNFP V, is a common modification that shifts lectin binding preferences, often towards bacterial lectins.[1]
-
Antibody Characterization: Screening for monoclonal or polyclonal antibodies that recognize specific fucosylated glycan epitopes, which is relevant for diagnostics and vaccine development.
-
Drug Discovery: Screening for small molecules or therapeutic proteins that can block the interaction between LNFP V and a specific binding partner, such as a viral capsid protein.
Quantitative Data Summary
The following table provides representative data for the binding of various proteins to LNFP V immobilized on a glycan array. Data is presented as normalized Relative Fluorescence Units (RFU), indicating the strength of the interaction.
| Protein Analyte | Protein Type | Concentration (µg/mL) | Mean RFU | Binding Interpretation |
| Norovirus GII.4 VLP | Viral Capsid Protein | 50 | 18,500 | Strong Binder |
| Ulex europaeus Agglutinin I (UEA-I) | Plant Lectin | 10 | 25,000 | Strong Binder (α1-2 Fucose) |
| Aleuria aurantia (B1595364) Lectin (AAL) | Fungal Lectin | 10 | 15,000 | Moderate Binder (Fucose) |
| Campylobacter jejuni | Whole Bacteria | 10^8 cells/mL | 9,800 | Moderate Binder |
| Bovine Serum Albumin (BSA) | Negative Control | 50 | 150 | Negligible Binding |
Note: The data presented are for illustrative purposes and are based on typical binding patterns observed for fucosylated glycans.
Experimental Workflow and Protocols
The overall workflow for a glycan array experiment is depicted below.
Protocol 1: Direct Binding Assay with a Fluorescently Labeled Protein
This protocol is suitable for purified proteins (e.g., lectins, viral proteins) that are directly conjugated to a fluorescent dye.
Materials:
-
LNFP V-printed glycan array slide
-
Fluorescently labeled protein of interest
-
Glycan Array Blocking Buffer (e.g., 3% BSA in PBS with 0.05% Tween-20)
-
Glycan Array Assay Buffer (e.g., 1% BSA in PBS with 0.05% Tween-20)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Deionized water
-
Centrifuge
-
Microarray scanner
Procedure:
-
Slide Preparation: Allow the glycan array slide to equilibrate to room temperature for at least 20 minutes before opening the package to prevent condensation.
-
Blocking: Assemble the slide into a hybridization cassette. Add 200 µL of Glycan Array Blocking Buffer to each well. Incubate for 1 hour at room temperature with gentle agitation.
-
Sample Preparation: While blocking, prepare the fluorescently labeled protein by diluting it in Glycan Array Assay Buffer to the desired final concentration (e.g., 1-50 µg/mL). Centrifuge the sample at 14,000 x g for 10 minutes to pellet any aggregates.
-
Incubation: Aspirate the blocking buffer from the wells. Immediately add 200 µL of the clarified protein sample to each well. Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.
-
Washing:
-
Aspirate the sample from the wells.
-
Wash three times with 200 µL of PBST for 5 minutes each on a shaker.
-
Wash once with 200 µL of PBS for 5 minutes.
-
Briefly dip the slide in deionized water.
-
-
Drying: Disassemble the cassette and dry the slide by centrifugation at 200 x g for 5 minutes.
-
Scanning: Scan the slide immediately using a microarray scanner at the appropriate wavelength for the fluorophore used.
-
Data Analysis: Use microarray analysis software to quantify the median fluorescence intensity for each spot. Subtract the local background and average the replicate spots.
Protocol 2: Indirect Binding Assay with a Primary and Secondary Antibody
This protocol is used when the protein of interest is not labeled, requiring a labeled secondary antibody for detection.
Materials:
-
All materials from Protocol 1, except the fluorescently labeled protein.
-
Unlabeled primary protein/antibody.
-
Fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-Human IgG).
Procedure:
-
Blocking: Follow steps 1-2 from Protocol 1.
-
Primary Incubation: Prepare the unlabeled primary protein in Assay Buffer. Follow steps 3-4 from Protocol 1 for the primary protein incubation (1-2 hours).
-
Washing: Wash the slide as described in step 5 of Protocol 1.
-
Secondary Incubation: Prepare the fluorescently labeled secondary antibody in Assay Buffer (e.g., at 1-5 µg/mL). Add 200 µL to each well and incubate for 1 hour at room temperature with gentle agitation, protected from light.
-
Final Wash and Scan: Repeat the washing, drying, and scanning steps as described in Protocol 1 (steps 5-8).
Biological Interaction Model
LNFP V can act as a soluble decoy receptor, preventing pathogens like norovirus from binding to their target receptors on the surface of host epithelial cells. These host receptors are typically histo-blood group antigens (HBGAs), which share structural similarities with LNFP V.
This diagram illustrates the mechanism by which LNFP V can inhibit infection. The norovirus, instead of binding to the Histo-Blood Group Antigen (HBGA) receptors on the host cell, binds to the soluble LNFP V. This interaction neutralizes the pathogen, preventing it from initiating infection.
References
- 1. Global Comparisons of Lectin–Glycan Interactions Using a Database of Analyzed Glycan Array Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Microbial Fermentation of Lacto-N-fucopentaose V
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial fermentation of Lacto-N-fucopentaose V (LNFP V).
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental hurdles.
Problem: Low LNFP V Titer or Yield
Question: My LNFP V titer is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low productivity is a common challenge that can stem from several factors, ranging from the genetic makeup of your production strain to the fermentation conditions. Here’s a systematic approach to troubleshooting:
-
Metabolic Pathway Inefficiencies:
-
Precursor Limitation: The synthesis of LNFP V is dependent on the efficient supply of its precursor, lacto-N-tetraose (LNT), and the fucosyl donor, GDP-L-fucose. Ensure that the upstream pathways for these molecules are robust. For instance, the conversion of lacto-N-triose II (LNTri II) to LNT can be a bottleneck. Overexpression of the wbgO gene, which encodes a β-1,3-galactosyltransferase, can enhance this conversion.[1]
-
Enzyme Activity: The specific activity of your chosen α1,3/4-fucosyltransferase is critical. Consider screening different fucosyltransferases for higher in vivo activity. The α1,3/4-fucosyltransferase from Bacteroides fragilis has been shown to be effective.[2] Furthermore, protein engineering, such as site-directed mutagenesis (e.g., the K128D variant), can significantly enhance the enzyme's performance and the final LNFP V titer.[2]
-
-
Suboptimal Fermentation Conditions:
-
Induction Strategy: The timing and concentration of the inducer (e.g., IPTG) and the addition of the precursor lactose (B1674315) are critical. Adding the inducer and lactose when the optical density (OD600) reaches a mid-log phase (e.g., 20 in a bioreactor) is a common strategy.[3] The induction temperature also plays a crucial role; a lower temperature (e.g., 25-30°C) after induction can improve protein folding and activity.[3]
-
Carbon Source and Feeding: A fed-batch strategy using a primary carbon source like glycerol (B35011) for cell growth, coupled with intermittent lactose feeding as the precursor, can prevent metabolic burden and improve yield.[3][4] A co-feeding strategy of glycerol and glucose has also been successfully applied to enhance the production of related oligosaccharides.[4]
-
Environmental Parameters: Maintain strict control over pH (around 6.8), dissolved oxygen (DO, between 30-50%), and agitation.[4][5] These parameters directly impact cell health and enzyme function.
-
-
Genetic Instability:
-
Plasmid Loss: If your expression system is plasmid-based, inconsistent production could be due to plasmid instability. Consider genomic integration of the key pathway genes (lgtA, wbdO, galE, and the fucosyltransferase) to create a more stable production strain.[4]
-
Problem: Significant Byproduct Formation (e.g., 2'-FL)
Question: I am observing a high concentration of 2'-fucosyllactose (B36931) (2'-FL) in my fermentation broth. How can I increase the specificity towards LNFP V?
Answer: The formation of 2'-FL is a common issue, arising from the promiscuous activity of some fucosyltransferases that can use lactose as an acceptor molecule instead of LNT.[6]
-
Enzyme Selection and Engineering: The choice of fucosyltransferase is paramount. Some enzymes have a higher affinity for LNT over lactose.
-
Screening different α1,2-fucosyltransferases can identify variants with higher specificity for LNT.[1][6]
-
Rational and semi-rational protein engineering of the chosen fucosyltransferase can be highly effective. By modifying residues in or near the substrate-binding site, it's possible to decrease the enzyme's affinity for lactose, thereby reducing 2'-FL production significantly while maintaining high LNFP V synthesis.[6]
-
-
Process Control:
-
Substrate Feeding Strategy: Control the concentration of lactose in the fermentation broth. Maintaining a lower residual lactose concentration can limit its availability for byproduct formation. This can be achieved through carefully controlled intermittent feeding.
-
Problem: Accumulation of Precursors (LNT, LNT II)
Question: My final product contains high levels of residual lacto-N-tetraose (LNT) and/or lacto-N-triose II (LNT II). How can I improve the conversion efficiency to LNFP V?
Answer: The accumulation of precursors indicates an imbalance in the metabolic pathway.
-
Enhancing the Final Fucosylation Step:
-
Fucosyltransferase Expression: Ensure that the expression of your α1,3/4-fucosyltransferase is not a limiting factor. You can optimize the promoter strength or gene copy number to increase its expression level.
-
GDP-L-fucose Availability: The final step requires an adequate supply of the activated fucose donor. Overexpressing key genes in the de novo GDP-L-fucose synthesis pathway can boost its availability.
-
-
Downstream Processing/Co-culture:
-
A novel strategy involves a co-cultivation step. After the main fermentation, a recombinant strain expressing enzymes that can specifically degrade the residual precursors (like β-N-acetylhexosaminidase and lacto-N-biosidase) can be introduced to "clean up" the broth, thereby increasing the purity of the final LNFP V product.[1]
-
Problem: Poor Cell Growth or Health
Question: The cell density in my fermentation is low, or the cells are not healthy, which is affecting my product yield. What fermentation parameters should I check and optimize?
Answer: Robust cell growth is the foundation of a successful fermentation.
-
Media Composition: Ensure your fermentation medium is not lacking any essential nutrients. A defined medium with appropriate concentrations of phosphate (B84403) sources (e.g., KH₂PO₄, (NH₄)₂HPO₄), citric acid, magnesium sulfate, and a trace element solution is crucial.[5]
-
Control of Toxic Byproducts: The accumulation of inhibitory byproducts, such as acetate (B1210297), can severely hamper cell growth. This often occurs with high glucose or glycerol feeding rates. A pH-stat feeding strategy can help maintain the carbon source at a level that minimizes acetate production.[3]
-
Aeration and Agitation: Inadequate oxygen supply is a common reason for poor growth in high-density cultures. As cell density increases, ramp up the agitation speed and airflow rate to maintain a sufficient dissolved oxygen level (typically >30%).[4][5]
-
pH Control: Maintaining the pH at an optimal level (e.g., 6.8) is critical. This is typically achieved by the automated addition of a base like ammonium (B1175870) hydroxide (B78521), which also serves as a nitrogen source.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the microbial synthesis of this compound?
A1: The microbial synthesis of LNFP V is achieved through metabolic engineering, primarily in host organisms like Escherichia coli. The core principle is to introduce a synthetic metabolic pathway that can convert a simple carbon source and a lactose precursor into the complex LNFP V oligosaccharide. This involves two main stages: first, the synthesis of the backbone structure, lacto-N-tetraose (LNT), from lactose and sugar nucleotides within the cell; and second, the specific fucosylation of LNT using an engineered fucosyltransferase and an internally produced GDP-L-fucose donor molecule.[2]
Q2: Which host organisms are typically used for LNFP V production, and what are their pros and cons?
A2: Escherichia coli is the most commonly used host for producing LNFP V and other human milk oligosaccharides (HMOs).[7][8]
-
Pros: E. coli offers rapid growth, well-understood genetics, and a vast array of tools for metabolic engineering. It has been successfully engineered to produce high titers of various HMOs.[4]
-
Cons: As a Gram-negative bacterium, E. coli produces endotoxins (lipopolysaccharides), which must be diligently removed during downstream processing. Additionally, some complex proteins may not fold correctly, and it lacks eukaryotic post-translational modifications.[9] While other "Generally Recognized as Safe" (GRAS) organisms like Saccharomyces cerevisiae are being explored for HMO production, E. coli remains the predominant platform for high-titer production of fucosylated HMOs.[8][10]
Q3: What are the key enzymes involved in the LNFP V biosynthetic pathway?
A3: The de novo synthesis of LNFP V in an engineered microbe from lactose requires several key enzymes:
-
β-1,3-N-acetylglucosaminyltransferase (e.g., LgtA): Adds an N-acetylglucosamine (GlcNAc) to lactose to form lacto-N-triose II (LNTri II).[4][11]
-
β-1,3-galactosyltransferase (e.g., WbgO/LgtB): Adds a galactose to LNTri II to form lacto-N-tetraose (LNT).[4][11]
-
Enzymes for GDP-L-fucose synthesis: A multi-enzyme pathway to create the activated fucose donor.
-
α1,3/4-fucosyltransferase: The final and crucial enzyme that transfers a fucose molecule from GDP-L-fucose to the LNT backbone to form LNFP V.[2]
Q4: What are the critical media components for successful LNFP V fermentation?
A4: A well-defined fermentation medium is essential. Key components typically include:
-
Precursor: Lactose as the acceptor molecule for building the oligosaccharide chain.[3]
-
Basal Salts: Provide essential minerals and ions (e.g., KH₂PO₄, (NH₄)₂HPO₄, MgSO₄·7H₂O, citric acid).[5]
-
Trace Elements: A solution containing iron, zinc, copper, manganese, and other trace metals that act as cofactors for enzymes.[5]
-
Nitrogen Source: Often supplied through ammonium phosphate in the basal medium and ammonium hydroxide for pH control.[5]
Q5: What are the typical ranges for key fermentation parameters like pH, temperature, and dissolved oxygen?
A5: While optimal conditions can be strain-dependent, typical ranges for high-density fed-batch fermentation of E. coli for HMO production are:
-
Temperature: A growth phase at 37°C is common, followed by a reduction to 25-30°C post-induction to enhance functional protein expression.[3]
-
Dissolved Oxygen (DO): Controlled between 30% and 50% of air saturation by adjusting agitation and airflow.[4]
Q6: How can I accurately quantify the concentration of LNFP V and related byproducts in my fermentation broth?
A6: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying LNFP V and related saccharides.[5]
-
Column: A column suitable for carbohydrate analysis, such as a Rezex ROA Organic Acid H+ column, is often used.[5]
-
Mobile Phase: An isocratic mobile phase, typically a dilute acid like 5 mM sulfuric acid, is employed.[5]
-
Detection: A refractive index (RI) detector is commonly used for sugar analysis.
-
Sample Preparation: Samples from the fermentation broth should be centrifuged to remove cells and then filtered through a 0.22 µm filter before injection into the HPLC system.[5]
Data Presentation
Table 1: Comparison of LNFP I Production Strategies in Engineered E. coli
(Note: Data for LNFP V is limited in publicly available literature; this table presents data for the closely related LNFP I to illustrate the impact of different optimization strategies.)
| Strain/Strategy | Fermentation Scale | Key Genetic Modifications | Titer (g/L) | Productivity (g/L·h) | Reference |
| Engineered E. coli BL21star(DE3) | 5 L Bioreactor | Genomic integration of lgtA, wbdO, galE; Plasmid expression of FutC | 77.0 | 1.0 | [4] |
| Engineered E. coli | Fed-batch | Expression of wild-type FsFucT | 12.2 | Not Reported | [6] |
| Engineered E. coli with FsFucT_S3 variant | Fed-batch | Protein-engineered FsFucT for reduced 2'-FL byproduct | 19.6 | Not Reported | [6] |
| Engineered E. coli | Fed-batch | Screened α1,2-fucosyltransferase; Genomic integration of wbgO | 35.1 | Not Reported | [1] |
Table 2: Example of a Fed-Batch Fermentation Medium Composition
| Component | Concentration | Purpose | Reference |
| KH₂PO₄ | 13.5 g/L | Phosphate Source, Buffering | [5] |
| (NH₄)₂HPO₄ | 4.0 g/L | Nitrogen & Phosphate Source | [5] |
| Citric Acid | 1.7 g/L | Chelating Agent | [5] |
| MgSO₄·7H₂O | 1.4 g/L | Magnesium Source | [5] |
| Glucose (initial) | 20 g/L | Initial Carbon Source | [5] |
| Trace Element Solution | 10 mL/L | Enzyme Cofactors | [5] |
| Feeding Solution | |||
| Glycerol | 600 g/L | Main Carbon Source | [3] |
| MgSO₄·7H₂O | 20 g/L | Magnesium Supplement | [3] |
| Inducers/Precursors | |||
| Lactose | Added intermittently | Precursor Substrate | [3] |
| IPTG | 0.2 mM | Inducer for Gene Expression | [3] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for LNFP V Production
-
Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. b. Incubate overnight at 37°C with shaking at 200-250 rpm. c. Transfer the overnight culture to 150 mL of defined fermentation medium in a shake flask to a starting OD₆₀₀ of ~0.1. d. Incubate for 6-8 hours at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ ≈ 2-4).
-
Bioreactor Setup: a. Prepare a 3 L bioreactor with 1 L of the defined fermentation medium (as described in Table 2). b. Autoclave the bioreactor. Aseptically add sterile-filtered glucose, trace elements, and antibiotics. c. Calibrate pH and DO probes. Set the initial temperature to 37°C.
-
Fermentation Run: a. Inoculate the bioreactor with the seed culture (typically 5-10% v/v). b. Maintain the pH at 6.8 through the automatic addition of 28% (w/v) NH₄OH.[3] c. Control the dissolved oxygen (DO) level above 30% by cascading the agitation speed (e.g., 300-900 rpm) and maintaining a constant airflow (e.g., 2 vvm).[4][5] d. When the initial glucose is depleted (indicated by a sharp rise in DO), begin the glycerol feeding using a pH-stat or pre-determined feeding profile to maintain steady growth.
-
Induction and Production Phase: a. When the cell density reaches an OD₆₀₀ of approximately 20, lower the temperature to 25°C.[3] b. Induce the culture by adding IPTG to a final concentration of 0.2 mM and lactose to 10-20 g/L.[3] c. Continue the glycerol feed to sustain cell mass and metabolic activity. d. Add lactose intermittently to the culture to maintain it as the precursor for LNFP V synthesis. e. Monitor cell growth (OD₆₀₀) and product/byproduct concentrations by taking samples periodically for HPLC analysis.
-
Harvest: a. Stop the fermentation when LNFP V production plateaus or declines. b. Harvest the fermentation broth and proceed with downstream processing to separate the cells and purify the LNFP V.
Visualizations
Caption: De novo biosynthetic pathway for this compound in engineered E. coli.
Caption: Logical workflow for troubleshooting low LNFP V yield in fermentation experiments.
References
- 1. Microbial Synthesis of Lacto- N-fucopentaose I with High Titer and Purity by Screening of Specific Glycosyltransferase and Elimination of Residual Lacto- N-triose II and Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption [mdpi.com]
- 6. Selective microbial production of lacto-N-fucopentaose I in Escherichia coli using engineered α-1,2-fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Production of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming the limited availability of human milk oligosaccharides: challenges and opportunities for research and application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Level Production of Lacto- N-neotetraose in Escherichia coli by Stepwise Optimization of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Lacto-N-fucopentaose V
Welcome to the technical support center for the chemical synthesis of Lacto-N-fucopentaose V (LNFP V). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this complex human milk oligosaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
The chemical synthesis of LNFP V is a complex undertaking with several key challenges:
-
Stereocontrol: Achieving the correct stereochemistry for each of the four glycosidic linkages (three β and one α) is a primary obstacle. The formation of the desired anomer is influenced by numerous factors including the choice of glycosyl donor, acceptor, protecting groups, solvent, and promoter.
-
Protecting Group Strategy: The synthesis requires a multi-step protecting group strategy to differentiate the numerous hydroxyl groups of the monosaccharide building blocks. This involves the selective protection and deprotection of functional groups, which can be a lengthy and intricate process.
-
Low Overall Yield: Due to the multi-step nature of the synthesis and the potential for side reactions at each stage, the overall yield of LNFP V is often low.
-
Purification: The separation of the target pentasaccharide from structurally similar byproducts and unreacted starting materials is a significant purification challenge, often requiring multiple chromatographic steps.
-
Synthesis of Monosaccharide Building Blocks: The preparation of the individual fucosyl, galactosyl, N-acetylglucosaminyl, and glucosyl donors and acceptors with the appropriate protecting groups is a substantial synthetic effort in itself.
Q2: What are the common synthetic strategies for assembling LNFP V?
The most common approach for the synthesis of LNFP V is a convergent [2+3] strategy. This involves the synthesis of two disaccharide building blocks, a lacto-N-biose donor and a 3-fucosyllactose (B594375) acceptor, which are then coupled to form the pentasaccharide. This strategy is generally favored over a linear, step-wise approach as it can lead to higher overall yields.
Q3: Why is the α-fucosylation step particularly challenging?
The formation of the α-glycosidic linkage in fucosylation is often challenging due to the tendency of fucosyl donors to form the thermodynamically more stable β-anomer. Achieving high α-selectivity typically requires careful selection of the fucosyl donor, the promoter system, and the reaction conditions. The use of participating protecting groups on the fucose donor can hinder the formation of the α-linkage.
Troubleshooting Guide
Problem 1: Low yield in the glycosylation reaction to form the pentasaccharide.
Potential Causes:
-
Donor Instability: The lacto-N-biose donor can be prone to hydrolysis or other side reactions under the activation conditions. One study noted that the activation of their lacto-N-biose donor was rapid, leading to unwanted side products.
-
Suboptimal Promoter/Activator: The choice and amount of the promoter (e.g., NIS/TfOH, TMSOTf) are critical. An inappropriate promoter or concentration can lead to incomplete activation or side reactions.
-
Steric Hindrance: The acceptor, a trisaccharide, can be sterically hindered, making the approach of the donor difficult.
-
Incorrect Stoichiometry: An insufficient amount of the donor relative to the acceptor can result in incomplete conversion. To address rapid donor degradation, an excess of the donor may be necessary.
Recommended Solutions:
-
Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times. Low temperatures are often employed to minimize side reactions.
-
Screen Promoters: Test a variety of promoters and co-promoters to find the optimal activation system for your specific donor and acceptor.
-
Use Excess Donor: As demonstrated in the first chemical synthesis of LNFP V, using an excess of the donor can compensate for its degradation and drive the reaction to completion.
-
Modify Protecting Groups: The protecting groups on both the donor and acceptor can influence their reactivity and the steric environment of the reaction center. Consider alternative protecting group strategies.
Problem 2: Poor stereoselectivity in the glycosylation steps, particularly the formation of the β-linkages.
Potential Causes:
-
Lack of Neighboring Group Participation: The formation of 1,2-trans-glycosides (β-linkages for glucose and galactose) is often directed by a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the donor. The absence of such a group can lead to a mixture of α and β anomers.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome of a glycosylation reaction. Ethereal solvents, for instance, can favor the formation of α-linkages.
-
Promoter Choice: Different promoters can lead to different stereochemical outcomes.
Recommended Solutions:
-
Utilize Participating Protecting Groups: Ensure that the glycosyl donors for the β-linkages have a participating group at the C-2 position (e.g., acetate, benzoate).
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities to determine the optimal solvent for the desired stereoselectivity.
-
Employ Stereodirecting Auxiliaries: For challenging glycosylations, consider the use of chiral auxiliaries or other stereodirecting groups on the donor.
Problem 3: Difficulty in the purification of the final pentasaccharide.
Potential Causes:
-
Co-elution of Isomers: Diastereomeric byproducts, such as those with an incorrect anomeric linkage, can have very similar polarities to the desired product, making them difficult to separate by standard column chromatography.
-
Presence of Deprotection Byproducts: Incomplete removal of protecting groups or side reactions during deprotection can lead to a complex mixture of products.
-
Aggregation: Complex oligosaccharides can sometimes aggregate, leading to broad peaks and poor resolution during chromatography.
Recommended Solutions:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC is often necessary for the final purification of complex oligosaccharides.
-
Peracetylation/Perbenzoylation: Protecting all free hydroxyl groups as acetates or benzoates can improve the solubility of the oligosaccharide in organic solvents and facilitate purification by standard silica (B1680970) gel chromatography. The protecting groups are then removed in a final step.
-
Size-Exclusion Chromatography: This technique can be useful for separating the target pentasaccharide from smaller impurities or larger aggregates.
-
Recrystallization: If a crystalline solid can be obtained, recrystallization is an excellent method for achieving high purity.
Data Presentation
Table 1: Comparison of Glycosylation Conditions for Key Linkages in LNFP V Synthesis
| Glycosidic Linkage | Donor | Acceptor | Promoter/Activator | Solvent | Temperature (°C) | Yield (%) | Anomeric Selectivity | Reference |
| Fucα1-3Glc | Fucosyl thioglycoside | Benzyl β-D-glucopyranoside derivative | NIS/TfOH | DCM | -20 to rt | 92 | >95% α | |
| Galβ1-3GlcNAc | Galactosyl trichloroacetimidate | Glucosamine derivative | TMSOTf (catalytic) | DCM | -40 to rt | 88 | >95% β | |
| GlcNAcβ1-3Gal | GlcNAc donor | Galactose acceptor | Various | Various | Various | - | - | - |
| Galβ1-4Glc | Lactosyl donor | - | Various | Various | Various | - | - | - |
Note: Data for all linkages are not available in a single source and are generalized from typical oligosaccharide synthesis literature.
Experimental Protocols
Generalized Protocol for a Convergent [2+3] Glycosylation Step:
This protocol is a generalized representation based on the convergent synthesis of LNFP V.
-
Preparation of Reactants: The 3-fucosyllactose acceptor (1.0 eq) and the lacto-N-biose donor (1.5-2.0 eq) are co-evaporated with anhydrous toluene (B28343) three times and then dried under high vacuum for at least 2 hours.
-
Reaction Setup: The dried acceptor and donor are dissolved in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere. Activated molecular sieves (4 Å) are added, and the mixture is stirred at room temperature for 30 minutes.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -40 °C or -20 °C).
-
Promoter Addition: The promoter solution (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) in DCM) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the acceptor is consumed.
-
Quenching: The reaction is quenched by the addition of triethylamine (B128534) or a saturated solution of sodium thiosulfate.
-
Workup: The mixture is filtered through a pad of Celite, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the protected pentasaccharide.
Visualizations
Technical Support Center: Purification of Lacto-N-fucopentaose V (LNFP V)
Welcome to the technical support center for the purification of Lacto-N-fucopentaose V (LNFP V). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of LNFP V from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of this compound for purification?
A1: this compound is a human milk oligosaccharide (HMO) and is naturally found in human milk.[1][2] For research and development purposes, it can also be produced through microbial fermentation using engineered strains of Escherichia coli or through enzymatic synthesis.[3][4][5][6][7]
Q2: What are the main challenges in purifying LNFP V?
A2: The primary challenges in purifying LNFP V include:
-
Isomeric Complexity: Human milk and fermentation broths contain a large variety of structurally similar oligosaccharide isomers, making the separation of a single isomer like LNFP V difficult.[1]
-
Presence of Lactose (B1674315): Lactose is highly abundant in milk and can interfere with the purification of less concentrated HMOs.[8][9]
-
Structural Similarity to Other HMOs: LNFP V shares structural similarities with other fucosylated and non-fucosylated oligosaccharides, requiring high-resolution separation techniques.
-
Low Concentration: The concentration of individual HMOs like LNFP V can be low compared to major components like lactose, necessitating efficient enrichment methods.
Q3: What are the most common methods for purifying LNFP V?
A3: Several chromatographic techniques are employed for the purification of LNFP V and other HMOs. These include:
-
Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size. It is effective for removing lactose and separating oligosaccharides of different lengths.[1][10]
-
Solid-Phase Extraction (SPE) with Graphitized Carbon Columns: This technique is widely used for the isolation and purification of oligosaccharides from complex mixtures.[8][11][12][13]
-
Affinity Chromatography: This method utilizes specific interactions, such as those between fucosylated oligosaccharides and lectins, to achieve high selectivity.[1][14][15][16]
-
High-Performance Liquid Chromatography (HPLC): Various HPLC modes, including normal-phase and reversed-phase, are used for high-resolution separation of oligosaccharide isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of LNFP V.
Low Yield of LNFP V
| Potential Cause | Troubleshooting Steps |
| Incomplete extraction from the initial matrix (e.g., milk, fermentation broth). | 1. Ensure complete removal of fats and proteins, as these can trap oligosaccharides. Centrifugation and ethanol (B145695) precipitation are common initial steps.[1] 2. For microbial sources, ensure cell lysis is efficient to release intracellularly produced oligosaccharides. |
| Loss of LNFP V during sample preparation. | 1. Minimize the number of transfer steps to reduce physical loss of the sample. 2. When using SPE, ensure the column is not overloaded, which can lead to the loss of the target molecule in the flow-through. 3. Optimize the elution conditions (solvent strength and volume) to ensure complete recovery from the SPE cartridge or chromatography column. |
| Inefficient binding to the chromatography matrix. | 1. Affinity Chromatography: Ensure the lectin used has a high affinity for the specific fucose linkage in LNFP V. Check the pH and ionic strength of the binding buffer to ensure they are optimal for the lectin-oligosaccharide interaction. 2. SPE: Ensure the graphitized carbon column is properly conditioned and that the sample is loaded under conditions that favor retention of LNFP V. |
| Degradation of LNFP V. | 1. Avoid harsh chemical conditions, such as strong acids or bases, which can lead to the hydrolysis of glycosidic bonds. 2. If enzymatic steps are involved, ensure that the conditions (pH, temperature) are optimal for the specific enzyme and do not lead to non-specific degradation. |
Low Purity of LNFP V
| Potential Cause | Troubleshooting Steps |
| Co-elution with other isomeric oligosaccharides. | 1. HPLC: Optimize the mobile phase composition and gradient to improve the resolution between isomers. Consider using a different column chemistry (e.g., porous graphitized carbon) known for good separation of oligosaccharide isomers. 2. Gel Filtration: This method has limited resolution for isomers of the same size. Use it as an initial clean-up step followed by a higher-resolution technique like HPLC or affinity chromatography.[1] |
| Contamination with lactose. | 1. Gel Filtration: Ensure the column is long enough to provide adequate separation between LNFP V and the smaller lactose molecule.[1] 2. SPE: Optimize the washing steps to remove lactose while retaining LNFP V on the column. A low concentration of organic solvent in the wash buffer can help elute lactose without affecting the retention of larger oligosaccharides.[17] 3. Consider enzymatic digestion of lactose prior to chromatographic purification.[8] |
| Presence of other contaminants (proteins, salts, etc.). | 1. Ensure thorough initial sample clean-up (protein precipitation, desalting).[1] 2. Use a guard column to protect the main analytical column from strongly retained impurities. 3. Incorporate additional purification steps, such as ion-exchange chromatography, to remove charged contaminants. |
| Carryover from previous runs. | 1. Thoroughly wash and regenerate the chromatography column between runs according to the manufacturer's instructions. 2. Run a blank gradient to ensure the system is clean before injecting the sample. |
Quantitative Data
The following tables summarize typical quantitative data for the purification of human milk oligosaccharides. Note that specific values for LNFP V can vary depending on the starting material and the exact protocol used.
Table 1: Recovery of Oligosaccharides using Solid-Phase Extraction
| Method | Starting Material | Recovery of Oligosaccharides | Reference |
| Solid-Phase Extraction (Graphitized Carbon) | Human Milk | >5 g of oligosaccharides per liter | [8][11] |
| Solid-Phase Extraction (Microcrystalline Cellulose) | Derivatized Maltoheptaose | >70% | [18] |
Table 2: Purity of Oligosaccharides after Purification
| Method | Starting Material | Achieved Purity | Reference |
| Activated Carbon Adsorption | Fermentation Broth (2'-Fucosyllactose) | >90% | [9] |
| Microbial Synthesis and Purification | Engineered E. coli (Lacto-N-fucopentaose I) | High purity with low byproduct formation | [5][6] |
Experimental Protocols
Protocol 1: Purification of Neutral HMOs using Gel Filtration Chromatography
This protocol is adapted for the initial separation of neutral oligosaccharides from human milk.[1]
Materials:
-
Sephadex G-25 column (e.g., 5 cm ID × 67 cm)
-
Deionized water
-
Phenol solution (5% w/v)
-
Concentrated sulfuric acid
-
Fraction collector
-
Spectrophotometer
Procedure:
-
Sample Preparation: a. Centrifuge human milk at 5,000 × g for 15 minutes at 4°C to remove fats. b. To the skimmed milk, add an equal volume of cold ethanol and incubate at 4°C for 24 hours to precipitate proteins. c. Centrifuge at 3,000 × g for 20 minutes and collect the supernatant containing the crude oligosaccharide fraction. d. Concentrate the supernatant using a rotary evaporator.
-
Column Equilibration: a. Equilibrate the Sephadex G-25 column with several column volumes of deionized water.
-
Chromatography: a. Apply the concentrated crude oligosaccharide fraction to the top of the column. b. Elute with deionized water at a constant flow rate. c. Collect fractions of a defined volume (e.g., 20 mL) using a fraction collector.[1]
-
Fraction Analysis: a. Take a small aliquot from each fraction and perform a phenol-sulfuric acid assay to determine the hexose (B10828440) content. b. Measure the absorbance at 490 nm. c. Plot the absorbance versus the fraction number to generate the elution profile.
-
Pooling and Further Purification: a. Identify the fractions containing oligosaccharides that elute before lactose. b. Pool the desired fractions and concentrate them for further purification steps like HPLC or affinity chromatography.
Protocol 2: Solid-Phase Extraction (SPE) of HMOs
This protocol describes a general procedure for the enrichment of HMOs using graphitized carbon cartridges.[8][17]
Materials:
-
Graphitized carbon SPE cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning: a. Wash the SPE cartridge with 3-5 column volumes of 80% ACN containing 0.1% TFA. b. Equilibrate the cartridge with 3-5 column volumes of deionized water.
-
Sample Loading: a. Load the pre-treated sample (e.g., protein- and fat-depleted milk supernatant) onto the cartridge. The flow rate should be slow to ensure efficient binding.
-
Washing: a. Wash the cartridge with 3-5 column volumes of deionized water to remove unbound contaminants like salts and some lactose. b. A further wash with a low percentage of ACN (e.g., 5%) can be used to remove more lactose while retaining larger oligosaccharides.[17]
-
Elution: a. Elute the bound oligosaccharides with 2-3 column volumes of an appropriate solvent mixture, such as 40% ACN containing 0.1% TFA.
-
Post-Elution Processing: a. Dry the eluted fraction using a vacuum centrifuge. b. Reconstitute the sample in a suitable solvent for downstream analysis or further purification.
Visualizations
Experimental Workflows
Caption: General workflow for the purification of LNFP V.
Troubleshooting Logic
Caption: Decision tree for troubleshooting LNFP V purification.
References
- 1. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Synthesis of Lacto- N-fucopentaose I with High Titer and Purity by Screening of Specific Glycosyltransferase and Elimination of Residual Lacto- N-triose II and Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective microbial production of lacto-N-fucopentaose I in Escherichia coli using engineered α-1,2-fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamopen.com [benthamopen.com]
- 9. mdpi.com [mdpi.com]
- 10. conductscience.com [conductscience.com]
- 11. Isolation of Milk Oligosaccharides using Solid-Phase Extraction [benthamopenarchives.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Isolation of Milk Oligosaccharides using Solid-Phase Extraction | Semantic Scholar [semanticscholar.org]
- 14. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 15. Affinity Chromatography of Oligosaccharides and Glycopeptides with Immobilized Lectins | Springer Nature Experiments [experiments.springernature.com]
- 16. Analysis and purification of oligosaccharides by high-performance liquid affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved method for the purification of milk oligosaccharides by graphitised carbon-solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis | PLOS One [journals.plos.org]
Technical Support Center: Enzymatic Synthesis of Lacto-N-fucopentaose V (LNFP V)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to optimize the enzymatic synthesis of Lacto-N-fucopentaose V (LNFP V), a crucial human milk oligosaccharide (HMO).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of LNFP V.
Question: Why is my LNFP V yield consistently low or non-existent?
Answer: Low or no yield is a common issue that can be traced back to several critical factors. Systematically verify the following points:
-
Enzyme Activity: The fucosyltransferase is the core of the synthesis.
-
Improper Storage: Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.[1]
-
Inactive Enzyme: Run a small-scale positive control reaction with a known good substrate batch to confirm the enzyme is active.[1] The N-glycosylation status of some fucosyltransferases can be crucial for their optimal activity.[2]
-
Incorrect Enzyme Choice: LNFP V synthesis requires the fucosylation of the glucose moiety of Lacto-N-tetraose (LNT).[3] Using a fucosyltransferase with the wrong regiospecificity (e.g., an α1,2-fucosyltransferase) will not produce LNFP V. An α1,3/4-fucosyltransferase is typically required.[4]
-
-
Substrate Quality and Concentration:
-
Donor/Acceptor Integrity: Verify the purity and integrity of the acceptor, Lacto-N-tetraose (LNT), and the fucose donor, GDP-L-fucose. Degradation of either substrate will prevent the reaction from proceeding.
-
Substrate Ratio: The molar ratio of GDP-L-fucose to LNT is critical. An excess of the donor substrate is often used, but high concentrations can sometimes lead to substrate inhibition. Experiment with ratios from 1:1 to 1.5:1 (Donor:Acceptor) to find the optimum.
-
-
Reaction Conditions:
-
Incorrect pH: Fucosyltransferases typically have an optimal pH range between 6.0 and 7.5.[5][6] Significant deviations can drastically reduce or eliminate enzyme activity.[1] Prepare buffers fresh and verify the pH before starting the reaction.
-
Suboptimal Temperature: Most fucosyltransferase reactions are performed at 37°C.[6][7] Ensure your incubator or water bath maintains a stable and accurate temperature.
-
Missing Cofactors: Many fucosyltransferases require divalent cations, such as Manganese (Mn²⁺) or Magnesium (Mg²⁺), for activity.[6] Check your protocol and ensure they are present in the reaction buffer at the correct concentration.
-
Question: My analysis shows product formation, but it's not LNFP V. What is causing byproduct formation?
Answer: The formation of incorrect isomers or other byproducts is typically due to enzyme promiscuity or competing reactions.
-
Incorrect Isomer Synthesis (e.g., LNFP II or III): This occurs when the fucosyltransferase adds fucose to the N-acetylglucosamine (GlcNAc) or galactose residue of LNT instead of the glucose residue.
-
Solution: The primary solution is to use a highly specific α1,3/4-fucosyltransferase known to favor fucosylation of the glucose in LNT. The α1,3/4-fucosyltransferase from Bacteroides fragilis has been shown to be effective for LNFP V synthesis with low byproduct accumulation.[4] Some enzymes may produce a small amount of other isomers, such as LNFP V being a minor product when synthesizing LNFP II.[8]
-
-
Hydrolysis of GDP-L-fucose: Some fucosyltransferases exhibit hydrolase activity, breaking down the GDP-L-fucose donor substrate without transferring it to the acceptor.[7]
-
Solution: This is an intrinsic property of the enzyme. While it cannot be eliminated, ensuring optimal concentrations of the acceptor substrate (LNT) can favor the transferase reaction over hydrolysis. Operating at the enzyme's optimal pH and temperature will also maximize reaction efficiency.[7]
-
Question: My experimental results are inconsistent between replicates. What is the cause of this variability?
Answer: High variability often points to inconsistencies in the experimental setup rather than a fundamental biochemical issue.[1]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated enzyme or substrates, is a major source of variability.[1][9]
-
Solution: Use calibrated pipettes and prepare a master mix of common reagents (buffer, cofactors, substrates) to be dispensed into each reaction tube.[9] This ensures each replicate receives the same concentration of components.
-
-
Incomplete Mixing: Failure to thoroughly mix the reaction components can lead to localized concentration differences and variable reaction rates.
-
Solution: Gently vortex or pipette to mix after adding all components, especially the enzyme, which should be added last to initiate the reaction.[1]
-
-
Temperature Fluctuations: Inconsistent heating or cooling during incubation can affect the reaction rate and final yield.[1]
-
Solution: Ensure all reaction tubes are fully submerged in a water bath or are in good contact with the heating block for uniform temperature distribution.
-
Frequently Asked Questions (FAQs)
Q1: What is the basic enzymatic reaction for LNFP V synthesis? A1: LNFP V is synthesized by transferring a fucose molecule from a donor substrate, GDP-L-fucose, to an acceptor substrate, Lacto-N-tetraose (LNT). The reaction is catalyzed by a specific fucosyltransferase, resulting in the formation of LNFP V and a GDP byproduct.
Q2: Which type of fucosyltransferase should I use for LNFP V synthesis? A2: You should use a fucosyltransferase with α1,3-fucosylation activity that is specific to the glucose (Glc) residue of the LNT acceptor. An α1,3/4-fucosyltransferase from sources like Bacteroides fragilis has been shown to be highly efficient for this purpose.[4]
Q3: What are the optimal reaction conditions for LNFP V synthesis? A3: While specific conditions depend on the chosen enzyme, a general starting point is a reaction buffer at pH 7.0-7.5, an incubation temperature of 37°C, and the presence of cofactors like 10 mM MnCl₂.[6] Refer to the data sheet for your specific enzyme for tailored recommendations.
Q4: How can I monitor the progress of the reaction? A4: Reaction progress can be monitored by taking time-point samples and analyzing them using methods like High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography (HPAEC), or Mass Spectrometry (MS). These techniques can separate and quantify the remaining substrates and the newly formed LNFP V product.
Data Presentation
Table 1: Key Parameters for Optimizing Fucosyltransferase Activity
| Parameter | Typical Range / Condition | Rationale & Key Considerations |
| pH | 6.0 - 7.5 | Fucosyltransferases have a broad but distinct pH optimum. Drifting outside this range can severely inhibit activity.[5] |
| Temperature | 37°C | This temperature is optimal for many fucosyltransferases. Higher temperatures may increase activity but risk enzyme denaturation.[7] |
| Cofactors | 5-20 mM MnCl₂ or MgCl₂ | Divalent cations are often required for proper folding and catalytic activity of the enzyme.[6] |
| Substrate Ratio | 1:1 to 1.5:1 (Donor:Acceptor) | A slight excess of the GDP-L-fucose donor can drive the reaction to completion. High excess may cause inhibition. |
| Enzyme Loading | 10-100 ng (recombinant) | The amount of enzyme affects the reaction rate. This should be optimized to achieve a desirable yield in a practical timeframe.[6] |
| Incubation Time | 30 min - 24 hours | Time should be sufficient for the reaction to reach completion. Monitor progress to determine the optimal endpoint. |
Experimental Protocols
Protocol: Standard In Vitro Synthesis of LNFP V
This protocol provides a general framework for the enzymatic synthesis of LNFP V. Optimization may be required based on the specific fucosyltransferase used.
1. Reagent Preparation:
-
Reaction Buffer (5X Stock): Prepare a 250 mM HEPES or Tris-HCl buffer solution with a final pH of 7.5.
-
Cofactor Stock (10X Stock): Prepare a 100 mM solution of MnCl₂.
-
Substrate Stocks:
-
Prepare a 50 mM stock solution of Lacto-N-tetraose (LNT) in ultrapure water.
-
Prepare a 60 mM stock solution of GDP-L-fucose in ultrapure water.
-
-
Enzyme: Dilute the fucosyltransferase to a working concentration (e.g., 0.1 mg/mL) using the 1X Reaction Buffer. Store on ice.
-
Quenching Solution: Prepare ice-cold acetonitrile (B52724) or a 100 mM EDTA solution.[6]
2. Reaction Setup (for a 100 µL final volume): a. In a sterile microcentrifuge tube, combine the following reagents in order:
| Reagent | Volume for 100 µL Rxn | Final Concentration |
|---|---|---|
| Ultrapure Water | 46 µL | - |
| 5X Reaction Buffer | 20 µL | 50 mM (pH 7.5) |
| 10X Cofactor Stock | 10 µL | 10 mM MnCl₂ |
| LNT Stock (50 mM) | 10 µL | 5 mM |
| GDP-L-fucose Stock (60 mM) | 10 µL | 6 mM |
b. Gently mix the components by pipetting up and down. c. Pre-incubate the mixture at 37°C for 5 minutes to bring it to the reaction temperature.
3. Reaction Initiation and Incubation: a. To initiate the reaction, add 4 µL of the diluted fucosyltransferase enzyme. b. Mix gently but thoroughly. c. Incubate the reaction at 37°C for a predetermined time (e.g., 2-12 hours). For time-course analysis, take aliquots at different intervals.
4. Reaction Quenching and Analysis: a. To stop the reaction, add an equal volume (100 µL) of the Quenching Solution (e.g., ice-cold acetonitrile) to the reaction tube.[6] b. Vortex briefly and centrifuge at high speed for 5 minutes to pellet the precipitated enzyme. c. Analyze the supernatant for LNFP V formation using HPLC or Mass Spectrometry.
Visualizations
Caption: Enzymatic synthesis pathway of LNFP V.
Caption: A logical workflow for troubleshooting low LNFP V yield.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A broadly active fucosyltransferase LmjFUT1 whose mitochondrial localization and activity are essential in parasitic Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. docs.abcam.com [docs.abcam.com]
Technical Support Center: Lacto-N-fucopentaose V (LNFP V)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Lacto-N-fucopentaose V (LNFP V), a key human milk oligosaccharide (HMO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNFP V) and what are its general solubility properties?
This compound is a neutral human milk oligosaccharide (HMO) composed of a lactose (B1674315) core elongated by a lacto-N-biose unit and fucosylated at the 2-position of the galactose residue. Like most HMOs, LNFP V is an acidic oligosaccharide that is generally considered to be highly soluble in water and aqueous buffers due to its polysaccharide nature and the presence of numerous hydroxyl groups. Issues with solubility are often related to experimental conditions rather than the intrinsic properties of the molecule.
Q2: I am observing what appears to be low solubility or precipitation of my LNFP V sample. What are the potential causes?
Apparent low solubility of LNFP V can arise from several factors, including:
-
Incorrect Solvent: Using a non-aqueous or low-polarity solvent will significantly hinder solubility.
-
Suboptimal pH: The pH of the solution can influence the charge and conformation of the oligosaccharide, potentially affecting its solubility.
-
High Concentration: Attempting to dissolve LNFP V at a concentration exceeding its solubility limit in the specific buffer and temperature can lead to precipitation.
-
Presence of Contaminants: Contaminants in the LNFP V sample or the solvent can interfere with the dissolution process.
-
Low Temperature: Solubility of many compounds, including oligosaccharides, decreases at lower temperatures.
Q3: What are the recommended solvents for dissolving LNFP V?
The recommended solvent for this compound is high-purity water (e.g., Milli-Q or deionized water). For cell culture experiments, sterile, aqueous-based buffers such as phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM, RPMI-1640) are appropriate. It is not recommended to use organic solvents like DMSO or ethanol (B145695) as primary solvents.
Troubleshooting Guide: Overcoming Apparent Low Solubility
This guide provides a step-by-step approach to address challenges in dissolving LNFP V.
Initial Dissolution Workflow
The following workflow diagram illustrates the recommended procedure for dissolving LNFP V.
Caption: Recommended workflow for dissolving this compound.
Troubleshooting Steps in Q&A Format
Q: My LNFP V is not dissolving in water at room temperature. What should I do first?
A: Gently warm the solution. Place the vial in a 37°C water bath for 5-10 minutes and mix intermittently by vortexing or gentle inversion. This often provides enough energy to overcome any kinetic barriers to dissolution without degrading the compound.
Q: I've tried warming the solution, but some particulate matter remains. What's the next step?
A: Use brief sonication. A short burst of sonication (e.g., 1-2 minutes in a bath sonicator) can help break up aggregates. Avoid excessive sonication, as it can potentially generate heat and degrade the sample.
Q: What if sonication doesn't work? Could pH be the issue?
A: Yes, although LNFP V is a neutral oligosaccharide, the pH of your water or buffer could be outside the optimal range. Check the pH of the solution. It should ideally be in the neutral range (pH 6.5-7.5). If necessary, adjust the pH using dilute HCl or NaOH.
Q: I'm trying to dissolve a very high concentration of LNFP V for a stock solution. What are the typical concentration limits?
A: While specific solubility limits are not widely published, preparing stock solutions in the range of 10-50 mM in water or PBS is common practice. If you require a higher concentration, you may be approaching the solubility limit. Consider preparing a slightly lower concentration stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM LNFP V Stock Solution
-
Preparation: Allow the vial of lyophilized LNFP V powder and the intended solvent (e.g., sterile Milli-Q water or PBS) to equilibrate to room temperature.
-
Calculation: Determine the required mass of LNFP V for your desired volume and concentration (Molecular Weight of LNFP V can vary slightly based on its form, always check the manufacturer's data sheet).
-
Weighing: Carefully weigh the calculated amount of LNFP V in a sterile conical tube.
-
Dissolution: Add the corresponding volume of solvent to the tube.
-
Mixing: Close the tube securely and vortex gently for 30-60 seconds.
-
Troubleshooting: If the powder is not fully dissolved, proceed with the troubleshooting steps outlined above (gentle warming, brief sonication).
-
Sterilization: Once fully dissolved, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
Data Summary
Quantitative data on the precise solubility limits of LNFP V under various conditions is not extensively available in public literature. However, the following table summarizes recommended starting conditions based on common laboratory practices for HMOs.
| Parameter | Recommended Condition/Solvent | Typical Concentration Range | Notes |
| Primary Solvent | Milli-Q Water, Deionized Water | Up to 50 mM | Should dissolve readily with gentle mixing. |
| Buffer Systems | Phosphate-Buffered Saline (PBS) | 1-20 mM | Ensure buffer components do not interact with LNFP V. |
| Cell Culture Media | DMEM, RPMI-1640, etc. | µM to low mM range | Add from a sterile aqueous stock to final concentration. |
| Temperature | Room Temperature (20-25°C) or 37°C | N/A | Gentle warming to 37°C can aid dissolution. |
| pH | 6.5 - 7.5 | N/A | Check and adjust if using unbuffered water. |
Signaling Pathway Visualization
LNFP V, like other HMOs, can influence host-microbe interactions and modulate host immune responses. One key area of research is its role as a prebiotic and its interaction with gut microbiota, which in turn can modulate signaling pathways in intestinal epithelial cells.
Caption: Indirect modulation of host cell signaling by LNFP V via gut microbiota.
Stability and proper storage of Lacto-N-fucopentaose V
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Lacto-N-fucopentaose V (LNFP V).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under different conditions depending on its form:
-
Solid Form: Store at -20°C or below in a tightly sealed container, protected from moisture. Several suppliers recommend long-term storage at temperatures below -15°C.[1][2] One related compound, Lacto-N-fucopentaose I, is reported to be stable for up to 5 years when stored in a dry state at -20°C in the dark.[3]
-
In Solution: For short-term use, solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. A study on a similar human milk oligosaccharide (HMO), Lacto-N-fucopentaose I, indicates stability for 6 months after reconstitution when stored at -20°C.[3][4]
Q2: How stable is this compound in solution at different temperatures?
While specific quantitative stability data for LNFP V is limited, based on studies of similar fucosylated oligosaccharides, the following can be inferred:
-
Refrigerated (2-8°C): Stable for several weeks.
-
Room Temperature: Stability may be compromised over extended periods. It is advisable to avoid prolonged storage at room temperature.[5]
-
Elevated Temperatures (e.g., >40°C): Degradation is likely to occur, with the rate increasing significantly with temperature. Studies on other oligosaccharides show considerable hydrolysis at temperatures of 70-80°C.
Q3: What is the impact of pH on the stability of this compound?
The glycosidic bonds in oligosaccharides, including LNFP V, are susceptible to hydrolysis under acidic conditions.
-
Acidic Conditions (pH < 4): Expect significant degradation, particularly at elevated temperatures. The rate of hydrolysis increases as the pH decreases.
-
Neutral Conditions (pH 6-8): LNFP V is expected to be most stable in this pH range.
-
Alkaline Conditions (pH > 8): While generally more stable than in acidic conditions, some degradation can still occur, especially at higher pH values and temperatures.
Q4: Is this compound sensitive to light?
For fucosylated oligosaccharides like Lacto-N-fucopentaose I, storage in the dark is recommended, suggesting potential photosensitivity.[3] Therefore, it is best practice to protect LNFP V solutions from light, especially during long-term storage, to prevent potential photodegradation.
Q5: How many freeze-thaw cycles can a solution of this compound withstand?
Research on human milk oligosaccharides (HMOs) suggests that they are relatively stable to multiple freeze-thaw cycles when stored at -80°C. However, to ensure the highest integrity of the compound, it is recommended to aliquot solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of LNFP V due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from solid stock for critical experiments. 3. Perform a quality control check of the LNFP V stock using a suitable analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | 1. Review the handling procedures for any exposure to extreme pH or temperature. 2. Conduct a forced degradation study to identify potential degradation products and their retention times. |
| Loss of biological activity | Structural changes or degradation of LNFP V. | 1. Ensure the compound has not been subjected to harsh chemical environments (strong acids/bases). 2. Use freshly prepared solutions for all biological assays. |
Stability Data
The following tables summarize the expected stability of this compound under various conditions, extrapolated from data on similar fucosylated oligosaccharides.
Table 1: Stability of this compound in Solid Form
| Storage Condition | Recommended Duration | Expected Purity |
| -20°C, dark, dry | Up to 5 years | >95% |
| 2-8°C, dark, dry | Up to 6 months | >90% |
| Room Temperature, dark, dry | < 1 month | Degradation may occur |
Table 2: Stability of this compound in Aqueous Solution (pH 6-8)
| Temperature | Duration | Expected % Remaining |
| -80°C | > 1 year | >98% |
| -20°C | Up to 6 months | >95% |
| 2-8°C | Up to 1 month | >90% |
| Room Temperature | < 24 hours | >85% |
| 60°C | 24 hours | Significant degradation |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a general method for monitoring the stability of this compound.
-
System: HPLC with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: Amino- or amide-based carbohydrate analysis column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient. A typical starting point is a gradient of 80:20 (Acetonitrile:Water) to 60:40 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Sample Preparation:
-
Accurately weigh and dissolve LNFP V in high-purity water to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard solution of LNFP V to determine its retention time.
-
Inject samples from the stability study at various time points.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent LNFP V.
-
Calculate the percentage of LNFP V remaining relative to the initial time point.
-
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Prepare Stock Solution: Create a stock solution of LNFP V (e.g., 5 mg/mL) in high-purity water.
-
Aliquot and Stress:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Stress: Transfer the stock solution to a vial and heat in an oven at 80°C.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Degradation Pathway
The primary chemical degradation pathway for this compound under acidic conditions is the hydrolysis of glycosidic bonds, with the fucosidic bond being particularly labile.
Caption: Simplified hydrolytic degradation of this compound.
Experimental Workflow
The following diagram illustrates the workflow for conducting a comprehensive stability study of this compound.
Caption: Workflow for conducting a forced degradation study.
References
- 1. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability of Fructooligosaccharides Extracted from Defatted Rice Bran: A Kinetic Study Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of temperature and pH on the degradation of fructo-oligosaccharides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Human-Milk Oligosaccharide Concentrations Over 1 Week of Lactation and Over 6 Hours Following a Standard Meal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lacto-N-fucopentaose V Experiments
Welcome to the technical support center for Lacto-N-fucopentaose V (LNFPV) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized protocols for the use of LNFPV in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, it is recommended to store this compound at or below -15°C. While some suppliers may ship the product at room temperature, long-term storage should be in a frozen state to prevent degradation. Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.
Q2: How should I dissolve this compound for my experiments?
A2: this compound is generally soluble in aqueous solutions, including cell culture media and phosphate-buffered saline (PBS). To prepare a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water or PBS to a desired concentration. Gentle vortexing or pipetting may be required to ensure complete dissolution. For cell culture experiments, the stock solution can then be further diluted to the final working concentration in the appropriate cell culture medium. It is advisable to prepare fresh solutions for each experiment to ensure consistency.
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability in experiments involving LNFPV can stem from several factors:
-
LNFPV Preparation: Inconsistent preparation of LNFPV stock solutions or improper storage can lead to variability. Ensure accurate weighing and complete dissolution. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can significantly impact the cellular response to LNFPV. Maintain consistent cell culture practices.
-
Assay Protocol: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability. Adhere strictly to the established protocol.
-
Batch-to-Batch Variability: Commercially available LNFPV may have batch-to-batch variations in purity. If you suspect this is an issue, it is advisable to test new batches for activity before use in critical experiments.
Q4: My cells are not responding to this compound treatment. What should I check?
A4: If you are not observing the expected biological effect of LNFPV, consider the following troubleshooting steps:
-
LNFPV Integrity: Verify that the LNFPV was stored correctly and that the prepared solution is not degraded.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond appropriately.
-
Target Expression: Confirm that your cell model expresses the putative receptors for LNFPV. While not fully elucidated for LNFPV, related fucosylated oligosaccharides are known to interact with pattern recognition receptors like Toll-like receptor 4 (TLR4).
-
Dose and Time Course: The concentration of LNFPV and the duration of treatment may not be optimal. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and assay.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular response. Consider using a more sensitive readout or a different assay.
Troubleshooting Guides
Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Unexpected Cytotoxicity | High concentration of LNFPV, Contamination of LNFPV stock, Pre-existing poor cell health | Perform a dose-response curve to determine the optimal non-toxic concentration. Filter-sterilize the LNFPV stock solution. Ensure cells are healthy and have high viability before starting the experiment. |
| Inconsistent Cytokine Production | Variability in cell seeding density, Inconsistent stimulation time, Batch-to-batch variation in LNFPV | Use a consistent cell seeding protocol. Standardize the timing of LNFPV addition and sample collection. Test new lots of LNFPV for consistent activity. |
| Contamination in Cell Culture | Improper aseptic technique, Contaminated reagents or media | Strictly follow aseptic techniques. Use certified sterile reagents and media. Regularly test cell cultures for mycoplasma contamination. |
Biochemical and Analytical Assays
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape in HPLC | Column degradation, Inappropriate mobile phase, Sample overload | Use a guard column and ensure the mobile phase pH is compatible with the column. Optimize the mobile phase composition. Reduce the amount of sample injected. |
| Inaccurate Quantification | Presence of impurities in the LNFPV standard, Degradation of the standard | Use a high-purity, certified reference standard for LNFPV. Store the standard under recommended conditions and prepare fresh dilutions for each analysis. |
| Low Signal in Binding Assays | Inactive LNFPV, Low receptor expression on target cells, Non-optimal binding conditions | Confirm the activity of LNFPV using a functional assay. Verify receptor expression using techniques like flow cytometry or western blotting. Optimize buffer composition, pH, and incubation time. |
Experimental Protocols
Macrophage Activation Assay
This protocol is adapted from studies on the immunomodulatory effects of the related human milk oligosaccharide, Lacto-N-fucopentaose III (LNFPIII), and can be used as a starting point for investigating the effects of LNFPV on macrophage activation.
1. Cell Culture and Seeding:
- Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
2. Cell Stimulation:
- Prepare a stock solution of LNFPV in sterile PBS.
- The following day, replace the culture medium with fresh medium containing the desired concentration of LNFPV (e.g., 10-100 µg/mL). Include a vehicle control (PBS).
- For a positive control for classical macrophage activation (M1), use LPS (100 ng/mL) and IFN-γ (20 ng/mL). For alternative activation (M2), use IL-4 (20 ng/mL).
- Incubate the cells for 24-48 hours.
3. Analysis of Macrophage Activation:
- Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex cytokine assay.
- Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes associated with M1 polarization (e.g., Nos2, Tnf, Il6) and M2 polarization (e.g., Arg1, Fizz1, Ym1).
- Flow Cytometry: Stain the cells with fluorescently labeled antibodies against surface markers of M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) macrophages and analyze by flow cytometry.
Visualizations
Experimental Workflow for Macrophage Activation Assay
Caption: Workflow for investigating the effect of LNFPV on macrophage activation.
Hypothetical Signaling Pathway for LNFPV-Mediated Immunomodulation
Based on the known interactions of structurally similar fucosylated oligosaccharides, this diagram illustrates a potential signaling pathway for LNFPV in macrophages.
Technical Support Center: Lacto-N-fucopentaose V (LNFPV) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the production of Lacto-N-fucopentaose V (LNFPV).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in microbial LNFPV production?
A1: The primary sources of contamination in microbial LNFPV production, particularly when using Gram-negative bacteria like Escherichia coli, include:
-
Endotoxins (Lipopolysaccharides - LPS): These are integral components of the outer membrane of Gram-negative bacteria and are a major safety concern.[1] Endotoxins are released during cell lysis and can contaminate the final product.
-
Host Cell Proteins (HCPs): Proteins from the production host (E. coli) can co-purify with LNFPV, leading to a heterogeneous product. Common contaminating proteins include SlyD, GlmS, ArnA, and carbonic anhydrase.
-
Microbial Contaminants: Introduction of unwanted bacteria, yeasts, molds, or viruses can occur at various stages, from inoculum preparation to fermentation and downstream processing.
-
Raw Materials: The water, media components, and substrates used in the fermentation process can be sources of microbial and chemical contaminants.
-
Equipment and Environment: Improperly sterilized bioreactors, tubing, and connections, as well as airborne contaminants in the laboratory environment, are significant sources of contamination.
Q2: What are the acceptable endotoxin (B1171834) limits for pharmaceutical products?
A2: Endotoxin limits are dependent on the product's route of administration and dosage. The threshold pyrogenic dose (K) is a constant used in the calculation. For products administered intravenously or intramuscularly, K is 5 EU/kg/hr. For products administered intrathecally, the limit is much stricter, with a K value of 0.2 EU/kg/hr.[2][3] The specific endotoxin limit for a product is calculated using the formula K/M, where M is the maximum dose of the drug administered per kilogram per hour.[2][3] For certain biologics, process capabilities can achieve much lower levels, with action limits sometimes set around >3.0 EU/mL and specifications at 6.0 EU/mL.
Q3: How can I detect endotoxin contamination in my LNFPV preparation?
A3: The most common method for detecting and quantifying endotoxin contamination is the Limulus Amebocyte Lysate (LAL) test.[4][5] This assay is highly sensitive and is the industry standard. There are several variations of the LAL test:
-
Gel-Clot Assay: A qualitative or semi-quantitative method that detects the presence of endotoxins by the formation of a gel clot.[3][6]
-
Kinetic Turbidimetric Assay: A quantitative method that measures the increase in turbidity over time as the LAL reagent reacts with endotoxins.[3]
-
Kinetic Chromogenic Assay: A quantitative method where the reaction of endotoxins with the LAL reagent produces a colored product that is measured spectrophotometrically.[3][6]
Q4: What are the key steps in purifying LNFPV to remove contaminants?
A4: A multi-step purification process is typically required to remove contaminants from the fermentation broth and obtain high-purity LNFPV. A general workflow includes:
-
Cell Removal: The microbial cells are separated from the culture broth, usually by microfiltration.
-
Protein Removal: Host cell proteins are removed from the clarified broth, often through ultrafiltration.
-
Removal of Impurities: Nanofiltration can be used to remove peptides and other high-molecular-weight impurities. A second nanofiltration step can remove water and salts.
-
Decolorization: Activated charcoal treatment is effective in removing pigments and other impurities.
-
Desalting: Electrodialysis or diafiltration with a nanofiltration membrane is used for the complete removal of contaminating salts.
-
Drying: The purified LNFPV solution is dried to obtain the final product.
Troubleshooting Guides
Issue 1: Microbial Contamination Detected in the Bioreactor
| Possible Cause | Recommended Action |
| Incomplete Bioreactor Sterilization | - Verify the sterilization protocol. For steam sterilization, ensure a minimum temperature of 121°C for at least 20 minutes.[2] - Use biological indicators to confirm the effectiveness of the sterilization cycle. - Check for and eliminate any air pockets in the bioreactor that could prevent steam penetration.[7] |
| Contaminated Inoculum | - Perform a Gram stain and streak the inoculum on agar (B569324) plates to check for purity before use. - Ensure aseptic techniques are strictly followed during inoculum preparation and transfer. |
| Non-sterile additions | - Sterilize all media, feed solutions, and antifoam agents before adding them to the bioreactor. - Use sterile filters for the addition of heat-sensitive components. |
| Leaks in the system | - Check all seals, O-rings, and connections for any signs of damage or leaks. - Perform a pressure hold test on the bioreactor before sterilization to ensure system integrity. |
Issue 2: High Endotoxin Levels in the Final Product
| Possible Cause | Recommended Action |
| Inefficient removal during purification | - Optimize the ultrafiltration and nanofiltration steps to ensure efficient removal of endotoxins. - Consider using endotoxin-specific removal columns, such as those with immobilized polymyxin (B74138) B, for polishing steps. |
| Contamination from downstream processing | - Use pyrogen-free water and reagents for all downstream processing steps.[8] - Depyrogenate all glassware and equipment by dry heat (250°C for at least 30 minutes).[8] |
| Inaccurate endotoxin testing | - Validate the LAL assay for your specific product matrix to rule out inhibition or enhancement effects.[5] - Ensure proper sample preparation and dilution to fall within the assay's detection range. |
Data Presentation
Table 1: Endotoxin Limits for Pharmaceutical Products
| Route of Administration | Threshold Pyrogenic Dose (K) | Example Calculated Limit (for a hypothetical product) |
| Intravenous (IV) / Intramuscular (IM) | 5.0 EU/kg/hr[2][3] | 0.1 EU/mg (for a 50 mg/kg/hr dose)[3] |
| Intrathecal | 0.2 EU/kg/hr[2][3] | 0.02 EU/mg (for a 10 mg/kg/hr dose)[3] |
Table 2: Common E. coli Protein Contaminants in Recombinant Protein Production
| Contaminating Protein | Molecular Weight (kDa) |
| SlyD | 28 |
| GlmS | 67 |
| ArnA | 74 |
| Carbonic anhydrase | 25 |
| Elongation factor Tu2 | - |
| GroL/GroS chaperonins | - |
Experimental Protocols
Protocol 1: Bioreactor Sterility Testing
This protocol is based on the direct inoculation method to confirm the sterility of the bioreactor post-sterilization and prior to inoculation.
Materials:
-
Fluid Thioglycollate Medium (FTM)
-
Soybean Casein Digest Medium (SCDM)
-
Sterile sampling containers
-
Incubators at 30-35°C and 20-25°C
Procedure:
-
After the sterilization cycle is complete and the bioreactor has cooled to the intended operating temperature, aseptically collect a sample of the sterile medium from the bioreactor into a sterile container.
-
In a laminar flow hood, directly inoculate a portion of the sampled medium into two tubes of FTM and two tubes of SCDM.
-
Incubate one FTM tube at 30-35°C and the other at 20-25°C for 14 days.
-
Incubate one SCDM tube at 30-35°C and the other at 20-25°C for 14 days.
-
Observe the media for any signs of turbidity (cloudiness) on a daily basis.
-
If no turbidity is observed after 14 days, the bioreactor and medium are considered sterile. If turbidity is observed, it indicates microbial contamination, and the source must be investigated.
Protocol 2: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay for Endotoxin Detection
This protocol provides a general procedure for the LAL gel-clot assay. Always refer to the specific instructions provided by the LAL reagent manufacturer.
Materials:
-
LAL reagent (lyophilized)
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Heating block or water bath at 37°C ± 1°C
-
Vortex mixer
-
Pipettes with pyrogen-free tips
Procedure:
-
Reagent and Standard Preparation:
-
Reconstitute the LAL reagent with LRW as per the manufacturer's instructions.
-
Reconstitute the CSE and perform a series of dilutions with LRW to create standards at concentrations of 2λ, λ, 0.5λ, and 0.25λ (where λ is the labeled sensitivity of the LAL reagent).
-
-
Sample Preparation:
-
Prepare dilutions of the LNFPV sample using LRW. The dilution should be sufficient to overcome any potential product inhibition without diluting the endotoxin to undetectable levels.
-
-
Assay Procedure:
-
In a laminar flow hood, pipette 0.1 mL of each standard, sample dilution, and a negative control (LRW) into separate depyrogenated test tubes.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration standard.
-
Immediately after adding the LAL reagent, gently mix the contents of each tube and place them in the 37°C heating block.
-
Incubate the tubes undisturbed for 60 minutes.
-
-
Reading the Results:
-
After the incubation period, carefully remove each tube and invert it 180°.
-
A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube.
-
A negative result is indicated if no gel has formed and the liquid flows down the side of the tube.
-
The endotoxin concentration of the sample is determined by the last dilution that gives a positive result. The test is valid if the negative control is negative and the standard with concentration λ gives a positive result.
-
Mandatory Visualizations
Caption: Workflow of LNFPV production with key contamination points.
Caption: Engineered metabolic pathway for LNFPV biosynthesis in E. coli.
References
- 1. Escherichia coli - Wikipedia [en.wikipedia.org]
- 2. acciusa.com [acciusa.com]
- 3. How to Calculate Endotoxin Limits [basciences.com]
- 4. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 5. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 6. How to Detect and Remove Endotoxins in Biologics? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. New FDA Q&As on Endotoxin Testing - ECA Academy [gmp-compliance.org]
- 8. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
Technical Support Center: Fucosylation of Lacto-N-Tetraose
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic fucosylation of lacto-N-tetraose (LNT).
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the fucosylation of lacto-N-tetraose?
A1: The primary product depends on the type of fucosyltransferase (FucT) used. With an α1,2-fucosyltransferase, the main product is lacto-N-fucopentaose I (LNFP I)[1][2]. If an α1,4-fucosyltransferase is used, the expected product is lacto-N-difucohexaose II[1][2]. The choice of enzyme is critical for achieving the desired fucosylated isomer[3].
Q2: What is the most common side reaction observed during the enzymatic fucosylation of lacto-N-tetraose?
A2: A prevalent side reaction is the fucosylation of residual lactose (B1674315) in the reaction mixture, leading to the formation of 2'-fucosyllactose (B36931) (2'-FL) as a significant byproduct[2][4]. This occurs because many α1,2-fucosyltransferases can utilize lactose as an acceptor substrate in addition to lacto-N-tetraose[4].
Q3: Can other components in the reaction mixture be fucosylated?
A3: Yes, depending on the specificity of the fucosyltransferase and the composition of the reaction mixture. For instance, in whole-cell biotransformation systems where lacto-N-tetraose is synthesized in situ, intermediates such as lacto-N-triose II can also be fucosylated[2]. Some fucosyltransferases from sources like Helicobacter pylori have shown poor acceptor specificity, even fucosylating the fructosyl residue of lactulose (B1674317) if it is used as a lactose substitute[5].
Q4: How can I minimize the formation of 2'-fucosyllactose (2'-FL)?
A4: To minimize 2'-FL formation, it is crucial to either use a highly purified lacto-N-tetraose substrate that is free of lactose or to use an engineered α1,2-fucosyltransferase with improved substrate selectivity for lacto-N-tetraose over lactose[4]. In whole-cell systems, a strategy of adding L-fucose only after the complete consumption of lactose has been employed to reduce this side reaction[2].
Q5: What analytical methods are recommended for monitoring the reaction and identifying side products?
A5: A combination of chromatographic and spectroscopic methods is recommended. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are useful for monitoring the progress of the reaction. For detailed structural characterization and identification of the main product and any side products, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the methods of choice[2][6].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired fucosylated product | 1. Suboptimal reaction conditions (pH, temperature).2. Inactive enzyme or insufficient enzyme concentration.3. Degradation of the GDP-fucose donor substrate.4. Presence of inhibitors in the reaction mixture. | 1. Optimize pH and temperature for the specific fucosyltransferase used.2. Verify enzyme activity and increase enzyme concentration if necessary.3. Use a fresh, high-quality preparation of GDP-fucose. Consider an enzymatic regeneration system for GDP-fucose in large-scale reactions[7].4. Ensure high purity of all reaction components. |
| Presence of significant amounts of 2'-fucosyllactose (2'-FL) byproduct | 1. Lactose contamination in the lacto-N-tetraose substrate.2. Low substrate specificity of the fucosyltransferase. | 1. Purify the lacto-N-tetraose substrate to remove any residual lactose.2. Consider using an engineered fucosyltransferase with higher selectivity for lacto-N-tetraose[4]. Alternatively, explore fucosyltransferases from different sources that may exhibit better specificity. |
| Formation of multiple fucosylated isomers | Use of a fucosyltransferase with broad regiospecificity (e.g., an enzyme with both α1,3- and α1,4-fucosyltransferase activity)[2]. | Select a fucosyltransferase with high regiospecificity for the desired linkage (e.g., a dedicated α1,2-fucosyltransferase for LNFP I synthesis). |
| Incomplete conversion of lacto-N-tetraose | 1. Insufficient reaction time.2. Depletion of the GDP-fucose donor.3. Product inhibition of the fucosyltransferase. | 1. Extend the reaction time and monitor progress by TLC or HPLC.2. Add a molar excess of GDP-fucose relative to the acceptor substrate or use a GDP-fucose regeneration system.3. If product inhibition is suspected, consider strategies for in situ product removal, though this can be complex. |
| Hydrolysis of GDP-fucose | Presence of contaminating pyrophosphatases or non-specific hydrolases in the enzyme preparation. | Use a highly purified fucosyltransferase preparation. Include a pyrophosphatase inhibitor if necessary, ensuring it does not affect the fucosyltransferase activity. |
Quantitative Data on Product and Byproduct Formation
The following tables summarize quantitative data from published studies on the enzymatic fucosylation of lacto-N-tetraose, highlighting the yields of the desired product and the common byproduct, 2'-fucosyllactose.
Table 1: Fucosylation of Lacto-N-Tetraose in a Whole-Cell Biotransformation System
| Product/Substrate | Concentration (mg/L) | Reference |
| Lacto-N-fucopentaose I (LNFP I) | 271 | [2] |
| 2'-Fucosyllactose (2'-FL) | 265 | [2] |
| Lacto-N-tetraose (LNT) | 63 | [2] |
| Lacto-N-triose II (LNT II) | 1578 | [2] |
| Data from a shake flask experiment using an E. coli strain expressing an α1,2-fucosyltransferase. |
Table 2: Comparison of Wild-Type vs. Engineered α1,2-Fucosyltransferase in Fed-Batch Fermentation for LNFP I Production
| Enzyme | LNFP I (g/L) | 2'-FL (g/L) | Reference |
| Wild-Type FsFucT | 12.2 | 5.85 | [4] |
| Engineered FsFucT_S3 | 19.6 | 0.04 | [4] |
| This study demonstrates the successful reduction of the 2'-FL side product through enzyme engineering. |
Experimental Protocols
Protocol: In Vitro Enzymatic Synthesis of Lacto-N-fucopentaose I (LNFP I)
This protocol is a representative methodology based on common practices in the field. Optimization may be required for specific enzymes and substrates.
Materials:
-
Lacto-N-tetraose (LNT)
-
Guanosine diphosphate (B83284) fucose (GDP-fucose)
-
Recombinant α1,2-fucosyltransferase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent cations (if required by the enzyme, e.g., 10 mM MnCl₂)
-
Nuclease-free water
-
Reaction tubes
-
Incubator/water bath
-
Quenching solution (e.g., ice-cold ethanol (B145695) or by boiling)
-
Analytical instruments (TLC, HPLC, MS)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water to the final volume.
-
Reaction buffer to the desired final concentration.
-
Divalent cations, if required.
-
Lacto-N-tetraose (acceptor substrate) to the desired final concentration (e.g., 1-10 mM).
-
GDP-fucose (donor substrate) to a final concentration of 1.2 to 2-fold molar excess relative to LNT.
-
-
Mix gently by pipetting.
-
-
Enzyme Addition:
-
Add the purified α1,2-fucosyltransferase to the reaction mixture to a final concentration optimized for activity (e.g., 0.1-1 µg/µL).
-
Mix gently.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 2-24 hours). The reaction time should be optimized based on time-course experiments.
-
-
Reaction Quenching:
-
Terminate the reaction by either boiling the mixture for 5 minutes or by adding 3 volumes of ice-cold ethanol.
-
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for product formation and side products using TLC, HPLC, and/or mass spectrometry.
-
-
Purification (Optional):
-
The product can be purified from the reaction mixture using size-exclusion chromatography or other suitable chromatographic techniques.
-
Visualizations
Caption: Experimental workflow for in vitro fucosylation of lacto-N-tetraose.
Caption: A logical diagram for troubleshooting common issues in fucosylation reactions.
References
- 1. Synthesis of fucosylated lacto-N-tetraose using whole-cell biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective microbial production of lacto-N-fucopentaose I in Escherichia coli using engineered α-1,2-fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo fucosylation of lacto-N-neotetraose and lacto-N-neohexaose by heterologous expression of Helicobacter pylori alpha-1,3 fucosyltransferase in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lacto-N-tetraose, fucosylation, and secretor status are highly variable in human milk oligosaccharides from women delivering preterm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Microbial Production of Lacto-N-fucopentaose V
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scalable microbial production of Lacto-N-fucopentaose V (LNFP V).
Frequently Asked Questions (FAQs)
Q1: What is the most common microbial host for producing this compound and why?
A1: Escherichia coli (E. coli) is the most widely used and preferred microbial host for the production of LNFP V and other human milk oligosaccharides (HMOs). This is due to its rapid growth, well-understood genetics, and the availability of a wide range of genetic tools for metabolic engineering. Furthermore, E. coli is highly amenable to high-cell-density fermentation, which is crucial for achieving economically viable product titers.[1][2][3][4][5]
Q2: What are the key metabolic pathways that need to be engineered in E. coli for LNFP V production?
A2: The biosynthesis of LNFP V in E. coli requires the introduction and optimization of several key metabolic pathways. The core pathways include the de novo synthesis of the precursor sugar nucleotide, GDP-L-fucose, and the pathway for the synthesis of the acceptor molecule, lacto-N-tetraose (LNT). Subsequently, a specific fucosyltransferase is required to attach L-fucose to LNT to form LNFP V.
Q3: How can I minimize the formation of by-products during LNFP V fermentation?
A3: By-product formation is a common challenge in the microbial production of complex oligosaccharides. For LNFP V, a key strategy to minimize by-products is the selection and engineering of a highly specific α1,3/4-fucosyltransferase. A regio-specific enzyme will preferentially add fucose to the correct position on the lacto-N-tetraose acceptor molecule, reducing the synthesis of other fucosylated isomers. Additionally, metabolic engineering to eliminate competing pathways that drain precursors can enhance the flux towards LNFP V and reduce unwanted side products.[6]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Strategy |
| Inefficient Fucosyltransferase Activity | - Screen for fucosyltransferases from different microbial sources to identify an enzyme with high specific activity and solubility. - Optimize the expression of the fucosyltransferase by using a strong, inducible promoter and codon-optimizing the gene for E. coli. - Lower the induction temperature (e.g., 18-25°C) to improve the soluble expression of the fucosyltransferase.[7] - Consider protein engineering approaches to improve enzyme kinetics and stability. |
| Insufficient Precursor Supply (GDP-L-fucose and Lacto-N-tetraose) | - Overexpress the rate-limiting enzymes in the GDP-L-fucose and lacto-N-tetraose biosynthetic pathways. - Enhance the supply of GTP, a key precursor for GDP-L-fucose, by overexpressing relevant genes in the purine (B94841) biosynthesis pathway. - Ensure efficient uptake of lactose (B1674315), a precursor for lacto-N-tetraose, by overexpressing lactose permease (LacY).[7] |
| Suboptimal Fermentation Conditions | - Optimize the fed-batch fermentation strategy, including the feeding rate of the carbon source (e.g., glucose or glycerol) to maintain optimal growth and productivity. - Control the pH and dissolved oxygen levels throughout the fermentation to ensure a stable production environment. - Optimize the concentration of the inducer (e.g., IPTG) and the timing of induction.[8] |
Problem 2: Formation of Insoluble Fucosyltransferase (Inclusion Bodies)
| Possible Cause | Troubleshooting Strategy |
| High-level Expression of a Difficult-to-fold Protein | - Lower the induction temperature to slow down protein synthesis and allow more time for proper folding.[9][10] - Reduce the concentration of the inducer to decrease the rate of protein expression.[10] - Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in the proper folding of the fucosyltransferase. - Fuse a solubility-enhancing tag (e.g., MBP, GST) to the fucosyltransferase. |
| Inappropriate Host Strain | - Use an E. coli strain specifically designed for the expression of difficult proteins, such as BL21(DE3)pLysS or Rosetta(DE3). |
Quantitative Data Summary
Table 1: Microbial Production of this compound and Related Precursors
| Product | Host Organism | Production Titer | Productivity | Cultivation Method |
| This compound | Escherichia coli | 25.68 g/L | 0.56 g/L·h | Fed-batch |
| 3-Fucosyllactose | Escherichia coli | 10.8 g/L | Not Reported | 3-L Fermenter |
| Lacto-N-fucopentaose I | Escherichia coli | 19.6 g/L | Not Reported | Fed-batch |
Experimental Protocols
1. General Protocol for Fed-Batch Fermentation of Engineered E. coli for LNFP V Production
This protocol is a general guideline and should be optimized for the specific engineered strain and fermentation equipment.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Incubate at 37°C with shaking at 250 rpm for 8-12 hours.
-
Use this starter culture to inoculate a larger volume of defined fermentation medium in a shake flask (typically 1-2% v/v).
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]
-
-
Fermentation:
-
Prepare the fermenter with a defined batch medium containing a primary carbon source (e.g., glucose or glycerol), nitrogen source, salts, and trace metals. Sterilize the fermenter and medium.[12][13][14]
-
Inoculate the fermenter with the seed culture.
-
Maintain the temperature at 37°C and the pH at a setpoint of 7.0 (controlled with the addition of a base like ammonia).
-
Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in dissolved oxygen), initiate the fed-batch phase.
-
Feed a concentrated solution of the primary carbon source at a controlled rate to maintain a desired specific growth rate. An exponential feeding strategy is often employed.[12][15]
-
When the culture reaches a desired cell density (e.g., OD600 of 50-100), induce the expression of the LNFP V biosynthetic pathway genes by adding an inducer (e.g., IPTG) and the precursor lactose.
-
After induction, the temperature may be lowered (e.g., to 30°C) to enhance soluble protein expression and product formation.
-
Continue the fed-batch fermentation for 48-72 hours, monitoring cell growth and product formation.
-
2. Protocol for Purification of LNFP V from Fermentation Broth
-
Cell Removal: Separate the E. coli cells from the fermentation broth by centrifugation or microfiltration.[16]
-
Clarification: The supernatant containing the secreted LNFP V is further clarified by filtration to remove any remaining cell debris and large molecules.
-
Chromatographic Purification:
-
Ion Exchange Chromatography: Use anion and cation exchange chromatography to remove charged impurities such as proteins, nucleic acids, and organic acids.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be employed as a polishing step to separate LNFP V from other less polar impurities.[17]
-
Size Exclusion Chromatography (SEC): SEC can be used for final polishing and to separate LNFP V from any remaining high or low molecular weight contaminants.
-
-
Desalting and Concentration: The purified LNFP V solution is desalted and concentrated using nanofiltration or reverse osmosis.
-
Lyophilization: The final purified LNFP V is obtained as a powder by lyophilization.
Visualizations
Caption: Biosynthetic pathway for this compound in engineered E. coli.
Caption: Experimental workflow for LNFP V production and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Microbial Production of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucviden.dk [ucviden.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective microbial production of lacto-N-fucopentaose I in Escherichia coli using engineered α-1,2-fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Multi-Path Optimization for Efficient Production of 2′-Fucosyllactose in an Engineered Escherichia coli C41 (DE3) Derivative [frontiersin.org]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. bionet.com [bionet.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. eppendorf.com [eppendorf.com]
- 14. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uml.edu [uml.edu]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Fucosyltransferase Efficiency for LNFP V Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of fucosyltransferases for the synthesis of Lacto-N-fucopentaose V (LNFP V).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNFP V)? A1: this compound (LNFP V) is a pentasaccharide found in human milk.[1][2] Its chemical formula is C₃₂H₅₅NO₂₅.[3] The structure consists of a Lacto-N-tetraose (LNT) core with a fucose molecule attached to the glucose unit via an α1,3-linkage.[3][4]
Q2: Which enzymes are used to synthesize LNFP V? A2: LNFP V is synthesized by the action of α1,3/4-fucosyltransferases, which catalyze the transfer of fucose from a donor substrate, typically GDP-fucose, to an acceptor substrate, Lacto-N-tetraose (LNT).[1] The α1,3/4-fucosyltransferase from Bacteroides fragilis has been identified as a particularly effective enzyme for LNFP V biosynthesis.[1]
Q3: What are the primary substrates required for LNFP V synthesis? A3: The two primary substrates are the fucose donor, Guanosine Diphosphate-L-fucose (GDP-fucose), and the acceptor, Lacto-N-tetraose (LNT; Galβ1-3GlcNAcβ1-3Galβ1-4Glc).[1][4]
Q4: What are the main challenges in enzymatic LNFP V synthesis? A4: Key challenges include low enzyme activity, the formation of unwanted byproducts due to low enzyme regioselectivity, and the high cost or limited availability of the donor substrate, GDP-fucose.[5][6][7] In microbial production systems, low titers and the intracellular formation of the product can also be significant hurdles.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic synthesis of LNFP V.
| Problem | Potential Cause | Recommended Solution |
| Low or No LNFP V Yield | Inactive Enzyme: Recombinant fucosyltransferase may be misfolded or inactive. Production in E. coli can sometimes yield soluble but inactive protein.[8] | 1. Confirm Enzyme Activity: Use a standard colorimetric or HPLC-based assay to verify fucosyltransferase activity before starting the main synthesis reaction.[9][10] 2. Optimize Expression System: Consider using an insect cell expression system, which has been shown to produce active, secreted fucosyltransferase.[8] 3. Refold Insoluble Protein: If the enzyme is expressed as inclusion bodies, attempt solubilization and refolding protocols.[11] |
| Suboptimal Reaction Conditions: pH, temperature, or cofactor concentrations may not be ideal for your specific enzyme. | 1. Optimize pH and Temperature: Fucosyltransferases often have optimal activity at a pH around 6.0-6.5 and a temperature of 37°C.[12][13] Empirically test a range of conditions to find the optimum for your enzyme. 2. Ensure Cofactor Presence: Many fucosyltransferases require divalent metal ions, such as Mn²⁺, for maximum activity.[12][14] Ensure MnCl₂ is present in the reaction buffer. The activity can be abolished by EDTA.[14] | |
| GDP-Fucose Limitation (in vivo): Insufficient intracellular supply of the GDP-fucose donor substrate. | 1. Metabolic Engineering: Overexpress genes in the GDP-L-fucose de novo synthesis pathway (e.g., manB, manC, gmd, wcaG in E. coli).[15] 2. Enhance Precursors: Increase the supply of GTP and the cofactor NADPH by overexpressing enzymes in their respective biosynthesis pathways.[15][16] | |
| Presence of Unwanted Byproducts (e.g., LNFP II, LNFP III) | Low Enzyme Regioselectivity: The fucosyltransferase may be fucosylating other positions on the LNT acceptor or other available substrates. Some enzymes can produce a mixture of LNFP II and LNFP V.[5][6] | 1. Select a Regiospecific Enzyme: The α1,3/4-fucosyltransferase from Bacteroides fragilis has been shown to be highly specific for LNFP V synthesis with low byproduct accumulation. 2. Protein Engineering: Use site-directed mutagenesis to improve the regioselectivity of your enzyme. For example, the K128D variant of the B. fragilis fucosyltransferase was created to enhance LNFP V titer.[1] |
| Substrate Promiscuity (in vivo): If lactose (B1674315) is present, some α1,2-fucosyltransferases can competitively produce 2'-fucosyllactose (B36931) (2'-FL) instead of fucosylating LNT.[7] | 1. Enzyme Selection: Use an enzyme with high specificity for the LNT acceptor over lactose. 2. Strain Engineering: Engineer the microbial host to efficiently produce LNT, ensuring it is the primary acceptor available for fucosylation.[1] | |
| Difficulty in Purifying Recombinant Fucosyltransferase | Insoluble Expression: The enzyme is expressed as inclusion bodies, which are difficult to purify in an active form. | 1. Optimize Expression Conditions: Lower the induction temperature and inducer concentration to slow down protein expression and promote proper folding. 2. Use a Different Fusion Tag: An N-terminal His-tag has been used successfully for fucosyltransferase purification, whereas a C-terminal tag resulted in inactive protein.[8] A Glutathione S-transferase (GST) tag can also be used for affinity purification.[11][17] |
| Low Purification Yield: The protein does not bind efficiently to the affinity column or is lost during washing steps. | 1. Optimize Chromatography Buffers: Ensure the pH and ionic strength of the lysis, wash, and elution buffers are optimal for your tagged protein. 2. Combine Purification Methods: Use a multi-step purification process, such as Immobilized Metal Affinity Chromatography (IMAC) followed by anion exchange chromatography (AIEX), to achieve higher purity.[8] |
Quantitative Data Summary
Table 1: Comparison of LNFP V Production in an Engineered E. coli Strain
| Strain / Condition | Key Genetic Modification | Titer (g/L) | Productivity (g/L·h) | Reference |
| E. coli EW10 | Expression of B. fragilis α1,3/4-fucosyltransferase (K128D variant) | 25.68 | 0.56 | [1] |
Table 2: General Optimal Conditions for Fucosyltransferase Activity
| Parameter | Optimal Range/Value | Notes | Reference |
| pH | 6.0 - 6.5 | Activity is significantly lower at pH extremes. | [12][15] |
| Temperature | 37 °C | Higher or lower temperatures can reduce enzyme activity. | [15] |
| Metal Ion Cofactor | Mn²⁺ | Required for maximal activity; other ions like Mg²⁺ and Ca²⁺ may also support activity. Inactivated by Cu²⁺. | [12][14] |
Visual Guides and Workflows
Logical Diagram: Enzymatic Synthesis of LNFP V
This diagram illustrates the core reaction for LNFP V synthesis, showing the substrates, the enzyme, and the final product.
Caption: Core reaction pathway for the synthesis of LNFP V.
Experimental Workflow: From Gene to Product Analysis
This workflow outlines the typical experimental process for producing and analyzing LNFP V using a recombinant fucosyltransferase.
Caption: General workflow for LNFP V synthesis and analysis.
Troubleshooting Logic Flow for Low LNFP V Yield
This diagram provides a step-by-step logical guide to diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low LNFP V yield.
Experimental Protocols
Protocol 1: Recombinant Fucosyltransferase Expression and Purification
This protocol is a general guideline for expressing and purifying a His-tagged fucosyltransferase.
-
Expression:
-
Transform a suitable expression host (e.g., E. coli BL21(DE3) or insect cells) with the expression vector containing the N-terminally His-tagged fucosyltransferase gene.[8]
-
Grow the cells to the mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression according to the vector system's instructions (e.g., with IPTG for E. coli).
-
Harvest the cells by centrifugation. For secreted protein from insect cells, collect the culture supernatant.[8]
-
-
Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM DTT, protease inhibitors).[17]
-
Lyse the cells using a suitable method like sonication or a homogenizer.[9][17]
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris. Collect the supernatant.[9]
-
-
Purification (IMAC):
-
Equilibrate a Ni-NTA affinity column with the lysis buffer.
-
Load the supernatant onto the column.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a low concentration of imidazole (B134444), e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged fucosyltransferase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange/Dialysis:
-
Dialyze the eluted protein fractions against a suitable storage buffer (e.g., 20 mM HEPES pH 7.4) to remove imidazole and prepare for storage or further purification steps like anion exchange chromatography.[8]
-
Concentrate the purified protein using a centrifugal filter device.
-
Verify purity using SDS-PAGE.
-
Protocol 2: Fucosyltransferase Activity Assay (HPLC-Based)
This protocol describes a standard method to measure enzyme activity.[9]
-
Reaction Mixture Preparation: Prepare a master mix for the reaction. For a final volume of 20 µL, the mixture should contain:
-
5 µL of 1 M Sodium Cacodylate (pH 6.8)
-
1 µL of 250 mM MnCl₂
-
1 µL of 75 µM GDP-fucose
-
1 µL of 0.5 mM Acceptor Substrate (e.g., LNT)
-
Purified enzyme solution and nuclease-free water to final volume.
-
-
Enzymatic Reaction:
-
HPLC Analysis:
-
Analyze 10 µL of the supernatant using high-pressure liquid chromatography (HPLC).[9]
-
Use a suitable column, such as a TSK-gel ODS-80TS column.[9]
-
Elute the reaction products with a mobile phase like 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) at a flow rate of 1.0 mL/min.[9]
-
Monitor the product formation by detecting the appropriate peak and quantify it by comparing its area to a standard curve of LNFP V.[6]
-
References
- 1. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]
- 4. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Enzymatic Production of the Fucosylated Human Milk Oligosaccharide LNFP II with GH29B α-1,3/4-l-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective microbial production of lacto-N-fucopentaose I in Escherichia coli using engineered α-1,2-fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 9. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and purification of fucosyltransferases from the cytosol of rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Purification and Characterization of Recombinant Protein Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lacto-N-fucopentaose V Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lacto-N-fucopentaose V (LNFP V).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chemical synthesis of LNFP V is resulting in a low yield of the final pentasaccharide. What are the potential causes and solutions?
A1: Low yields in the chemical synthesis of LNFP V can stem from several factors, particularly during the glycosylation steps. A common issue is the rapid activation of the glycosyl donor, which can lead to unwanted side reactions such as hydrolysis or cleavage of protecting groups (e.g., benzylidene).[1] To mitigate this, consider the following:
-
Excess Donor: Using an excess of the donor building block can help drive the glycosylation reaction towards the desired product and improve yields.[1]
-
Temperature Optimization: While lower temperatures can sometimes reduce side reactions, in the case of LNFP V synthesis, it has been observed that reducing the temperature can have a detrimental effect on the glycosylation reaction yield.[1] Careful optimization of the reaction temperature is crucial.
-
Protecting Group Strategy: The choice and stability of protecting groups are critical. Ensure that your protecting group strategy is robust enough to withstand the reaction conditions of each step. Screening different protecting and leaving groups can lead to more efficient assembly of the oligosaccharide.[1]
Q2: I am observing unexpected by-products in my chemical synthesis. What are the likely structures and how can I identify them?
A2: During the chemical synthesis of LNFP V, several by-products can form. One common side reaction is the opening of the phthalimide (B116566) protecting group on the glucosamine (B1671600) residue, which can be observed in 1H NMR spectra.[1] Additionally, hydrolysis of the activated donor and cleavage of acid-labile protecting groups like benzylidene acetals are potential side reactions.[1]
To identify these by-products, a combination of analytical techniques is recommended:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main product and any isolatable by-products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can help determine the molecular weights of by-products, providing clues to their identity (e.g., hydrolyzed donor, deprotected intermediates).
-
Chromatography: Techniques like HPLC and TLC are essential for separating the desired product from by-products and unreacted starting materials.
Q3: In my enzymatic synthesis of LNFP V using a fucosyltransferase, I am getting a mixture of isomers. How can I improve the regioselectivity?
A3: The formation of isomeric by-products is a known challenge in the enzymatic synthesis of fucosylated oligosaccharides. The regioselectivity of the fucosyltransferase is a key factor. For instance, in the synthesis of the related LNFP II, a mixture of LNFP II and LNFP V was obtained, indicating that the enzyme could transfer fucose to different positions.[2]
To improve regioselectivity:
-
Enzyme Selection: Screening different fucosyltransferases is a critical first step. An α1,3/4-fucosyltransferase from Bacteroides fragilis has been identified as highly specific for LNFP V synthesis with low by-product accumulation.[3]
-
Protein Engineering: Site-directed mutagenesis of the fucosyltransferase can be employed to enhance its regioselectivity and catalytic activity.[3]
-
Reaction Condition Optimization: Factors such as pH, temperature, and substrate concentrations can influence enzyme activity and selectivity. Systematic optimization of these parameters is recommended.
Q4: My microbial fermentation for LNFP V production has a low titer. What strategies can I use to increase the yield?
A4: Low titers in microbial production of LNFP V can be due to various factors, including inefficient precursor supply, low enzyme activity, or cellular stress.[2] Consider the following strategies for improvement:
-
Host Strain Engineering: Utilize an engineered host strain, such as E. coli, that is optimized for the production of the precursor lacto-N-tetraose.[3]
-
Enzyme Expression: Ensure high-level expression of a highly active and regio-specific fucosyltransferase.[3]
-
Fermentation Process Optimization: Fed-batch cultivation can significantly increase the final product titer.[3] Key parameters to optimize include feeding strategy, temperature, pH, and dissolved oxygen levels.[4]
Quantitative Data Summary
The following table summarizes yields from a reported chemical synthesis of a key intermediate and the final LNFP V product, as well as the final titer from an optimized microbial fermentation process.
| Synthesis Step/Method | Product | Yield/Titer | Reference |
| Chemical Synthesis: Glycosylation (Donor 10 + Acceptor 13) | Protected Pentasaccharide 14 | 42% | [1] |
| Microbial Fermentation (Fed-batch) | This compound (LNFP V) | 25.68 g/L | [3] |
Experimental Protocols
1. Chemical Synthesis of a Protected Pentasaccharide Intermediate [1]
This protocol describes the coupling of a disaccharide donor with a trisaccharide acceptor to form a protected pentasaccharide, a key step in the total synthesis of LNFP V.
-
Materials:
-
Disaccharide donor (Lacto-N-biose donor)
-
Trisaccharide acceptor
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Celite
-
-
Procedure:
-
A mixture of the trisaccharide acceptor and freshly activated 4 Å molecular sieves in DCM is stirred under an argon atmosphere for 1 hour at room temperature.
-
The disaccharide donor is added to the mixture.
-
The reaction mixture is cooled, and NIS and TMSOTf are added.
-
The reaction is stirred under argon at the specified temperature and for the designated time.
-
Upon completion, the solids are filtered off through a pad of Celite and rinsed with DCM.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the protected pentasaccharide.
-
2. Enzymatic Synthesis of LNFP V via Microbial Fermentation [3]
This protocol outlines the production of LNFP V in an engineered E. coli strain using fed-batch cultivation.
-
Materials:
-
Engineered E. coli strain expressing a regio-specific α1,3/4-fucosyltransferase and the pathway for lacto-N-tetraose synthesis.
-
Fermentation medium (e.g., LB medium with appropriate antibiotics and inducers like IPTG).
-
Feed medium containing a carbon source (e.g., glycerol) and other essential nutrients.
-
Lactose (B1674315) as the primary substrate.
-
Bioreactor with controls for temperature, pH, and dissolved oxygen.
-
-
Procedure:
-
Prepare a seed culture of the engineered E. coli strain.
-
Inoculate the bioreactor containing the initial fermentation medium with the seed culture.
-
Maintain the pH, temperature, and dissolved oxygen at optimal levels.
-
When the initial carbon source is depleted, initiate feeding with a concentrated feed medium.
-
Induce gene expression (e.g., with IPTG) and add the lactose substrate at the appropriate time during the fermentation.
-
Continue the fed-batch cultivation for a specified duration.
-
Monitor cell growth and product formation periodically by taking samples and analyzing them (e.g., via HPLC).
-
After fermentation, harvest the cells and purify LNFP V from the culture supernatant.
-
Visualizations
Caption: Synthesis pathways and by-product formation in chemical and enzymatic routes to LNFP V.
References
- 1. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Enzymatic Production of the Fucosylated Human Milk Oligosaccharide LNFP II with GH29B α-1,3/4-l-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Degradation pathways of Lacto-N-fucopentaose V under experimental conditions
Technical Support Center: Degradation of Lacto-N-fucopentaose V
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental degradation of this compound (LNFP V), a key human milk oligosaccharide (HMO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary degradation pathway for this compound in biological systems?
A1: The primary degradation pathway for LNFP V is enzymatic hydrolysis, predominantly carried out by gut microbes, particularly species of Bifidobacterium and Akkermansia.[1][2] The initial and rate-limiting step is typically the cleavage of the terminal fucose sugar by an α-L-fucosidase enzyme. This yields L-fucose and Lacto-N-tetraose (LNT). Subsequently, the LNT core can be further broken down by other glycosidases like β-galactosidases and β-N-acetylglucosaminidases.[3][4]
Q2: I am not observing any degradation of LNFP V in my in vitro enzymatic assay. What are the possible causes?
A2: Several factors could lead to a lack of degradation. Consider the following troubleshooting steps:
-
Incorrect Enzyme Specificity: Ensure you are using an α-L-fucosidase with the correct linkage specificity. LNFP V contains an α1,3-linked fucose. An enzyme specific for α1,2 or α1,4 linkages may show little to no activity.[2][3]
-
Suboptimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. Most microbial fucosidases function optimally at physiological conditions (pH 6.0-7.5, 37°C).
-
Inactive Enzyme: Confirm the activity of your enzyme using a positive control substrate (e.g., a synthetic substrate like p-nitrophenyl α-L-fucopyranoside or another fucosylated oligosaccharide like 2'-FL). Enzymes can lose activity due to improper storage or handling, such as repeated freeze-thaw cycles.[5]
-
Presence of Inhibitors: Your substrate preparation or buffer may contain enzymatic inhibitors. L-fucose, the product of the reaction, can act as a feedback inhibitor for some fucosidases.
Q3: My analytical results (e.g., HPAEC-PAD, Mass Spectrometry) show unexpected peaks after the degradation experiment. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Incomplete Digestion: The peaks may represent partially degraded intermediates. For example, if only the fucose is cleaved, you will see a peak for Lacto-N-tetraose (LNT).
-
Enzyme Contamination or Side-Activities: The enzyme preparation may contain other contaminating glycosidases, leading to non-specific cleavage and a variety of smaller saccharides.
-
Transglycosylation Reactions: At high substrate concentrations, some glycosidases can catalyze the transfer of a sugar moiety to another saccharide molecule instead of water, creating novel oligosaccharide structures.[6]
-
Substrate Impurities: The starting LNFP V material may contain isomeric impurities (e.g., LNFP I, II, or III) that are degraded at different rates or yield different products.[4]
Q4: Can LNFP V be degraded by non-enzymatic chemical methods?
A4: Yes, LNFP V can be degraded by chemical hydrolysis, typically using strong acids (e.g., trifluoroacetic acid) at high temperatures. This method is non-specific and will cleave all glycosidic bonds, breaking the oligosaccharide down into its constituent monosaccharides: L-fucose, D-galactose, D-glucose, and N-acetylglucosamine. This technique is generally used for compositional analysis rather than studying specific degradation pathways. Mild acid hydrolysis may preferentially cleave the fucose linkage, but with less specificity than enzymatic methods.[7]
Quantitative Data Summary
The following table summarizes typical quantitative data related to the enzymatic degradation of fucosylated oligosaccharides by gut microbes. Note that specific kinetic values for LNFP V are not widely published; therefore, data for the closely related and well-studied 2'-Fucosyllactose (2'-FL) are provided for reference, as the initial enzymatic step is analogous.
| Organism/Enzyme Source | Substrate | Key Enzyme(s) | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Notes |
| Bifidobacterium bifidum | HMO mixture | Secreted α-fucosidases | Not reported | Not reported | Degrades HMOs extracellularly before importing monosaccharides.[4] |
| Akkermansia muciniphila | 2'-FL | GH29 & GH95 α-fucosidases | Not reported | Not reported | Degrades 2'-FL into fucose and lactose.[8] |
| Purified α-fucosidase | 2'-FL | Recombinant Fucosidase | ~0.5 - 5.0 | ~10 - 100 | Values are highly dependent on the specific enzyme and conditions. |
| Bifidobacterium longum | 2'-FL | Intracellular α-fucosidases | Not reported | Not reported | Transports HMOs intracellularly before degradation.[1] |
Experimental Protocols
Protocol: In Vitro Enzymatic Degradation of LNFP V
This protocol outlines a general procedure for analyzing the degradation of LNFP V using a purified α-L-fucosidase or a bacterial cell-free extract.
1. Materials:
-
This compound (LNFP V) standard (>95% purity)
-
Purified α-L-fucosidase or cell-free extract from a relevant bacterium (e.g., Bifidobacterium sp.)
-
Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0 (or the optimal buffer for the chosen enzyme)
-
Quenching Solution: 1 M sodium carbonate or heat inactivation (95°C for 5 min)
-
Ultrapure water
2. Procedure:
-
Substrate Preparation: Prepare a stock solution of LNFP V (e.g., 10 mg/mL) in ultrapure water.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
50 µL of Reaction Buffer (2x concentration)
-
10 µL of LNFP V stock solution (for a final concentration of 1 mg/mL)
-
30 µL of ultrapure water
-
-
Enzyme Preparation: Dilute the enzyme stock to a suitable working concentration in 1x Reaction Buffer. The optimal concentration must be determined empirically.
-
Initiate Reaction: Add 10 µL of the diluted enzyme to the reaction tube to bring the total volume to 100 µL. For a negative control, add 10 µL of buffer instead of the enzyme.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period. It is recommended to take time-course samples (e.g., at 0, 15, 30, 60, and 120 minutes) to monitor the progress of the reaction.
-
Stop Reaction: Terminate the reaction by either adding 10 µL of quenching solution or by heating the sample at 95°C for 5 minutes.
-
Sample Preparation for Analysis: Centrifuge the stopped reaction mixture at >10,000 x g for 5 minutes to pellet any precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the disappearance of the LNFP V substrate and the appearance of degradation products (L-fucose, Lacto-N-tetraose) using methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry (MALDI-TOF or LC-MS).[9][10]
Visualizations
Degradation Pathway of this compound
References
- 1. Milk glycan metabolism by intestinal bifidobacteria: insights from comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking human milk oligosaccharide metabolism and early life gut microbiota: bifidobacteria and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physiology of Consumption of Human Milk Oligosaccharides by Infant Gut-associated Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oligosaccharide Formation During Enzymatic Lactose Hydrolysis: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of oligosaccharides in the gastrointestinal tract alters their prebiotic effects on probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Analysis of Lacto-N-fucopentaose V (LNFP V)
Welcome to the technical support center for the mass spectrometry analysis of Lacto-N-fucopentaose V (LNFP V). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of LNFP V, with a focus on identifying and mitigating matrix effects.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low LNFP V signal intensity or poor sensitivity | Ion Suppression: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, phospholipids, proteins) are interfering with the ionization of LNFP V in the mass spectrometer source.[1] | 1. Improve Sample Preparation: Implement more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[2] 2. Optimize Chromatography: Adjust the LC gradient to better separate LNFP V from the interfering region of the chromatogram.[1] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[3][4] |
| Inconsistent or poor reproducibility of LNFP V quantification | Variable Matrix Effects: The extent of ion suppression or enhancement is varying between different samples or batches due to inconsistencies in the matrix composition.[1][5][6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for LNFP V will co-elute and experience the same matrix effects, allowing for reliable normalization and accurate quantification.[7] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
| Signal enhancement leading to inaccurate overestimation | Ion Enhancement: Less common than suppression, some matrix components can enhance the ionization efficiency of the analyte.[5] | 1. Assess Matrix Factor: Quantify the extent of enhancement by comparing the analyte response in the sample matrix versus a pure solvent.[8] 2. Implement Chromatographic Separation: As with ion suppression, improving the separation of LNFP V from co-eluting matrix components is a key strategy.[7] |
| Peak shape distortion (e.g., tailing, fronting, or splitting) | Matrix Overload or Interference: High concentrations of matrix components can affect the chromatography or interfere with the ionization process, leading to distorted peaks. The presence of α and β anomers of LNFP V can also cause peak splitting.[9][10] | 1. Sample Cleanup: Use SPE or other cleanup techniques to reduce the overall complexity of the sample injected.[9] 2. Anomer Collapse: Adjust chromatographic conditions (e.g., pH, temperature) to merge the anomeric peaks into a single, more easily quantifiable peak.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of LNFP V?
A: Matrix effects refer to the alteration of ionization efficiency for a target analyte, such as LNFP V, due to the presence of co-eluting compounds in the sample matrix (e.g., plasma, milk, urine).[11] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][5][6] Given that LNFP V is often analyzed in complex biological fluids, it is susceptible to interference from salts, lipids, proteins, and other endogenous components.[3]
Q2: How can I determine if my LNFP V analysis is suffering from matrix effects?
A: There are several methods to assess matrix effects:
-
Post-Column Infusion: A constant flow of a standard LNFP V solution is infused into the LC eluent after the analytical column. A separate injection of a blank matrix extract is then performed. Any dip or rise in the constant LNFP V signal indicates the retention time at which ion suppression or enhancement occurs.[7]
-
Post-Extraction Spike Comparison: This is a quantitative approach where you compare the peak area of LNFP V in two samples.[8] The first sample is a blank matrix extract spiked with LNFP V after the extraction process. The second is a pure solution of LNFP V at the same concentration. The ratio of the peak areas (Matrix Factor) indicates the extent of the matrix effect. A ratio less than 1 indicates suppression, while a ratio greater than 1 indicates enhancement.[8]
Q3: What is the most effective way to compensate for matrix effects in LNFP V quantification?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of LNFP V.[7] A SIL-IS is chemically identical to LNFP V but has a different mass due to the incorporation of isotopes (e.g., ¹³C, ¹⁵N, ²H). It will behave identically during sample preparation and chromatography and will experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.
Q4: Are there specific challenges for fucosylated oligosaccharides like LNFP V?
A: Yes. Fucosylated oligosaccharides can be prone to in-source fragmentation, where the fucose residue is lost during the ionization process.[12][13] This can complicate quantification if not properly controlled. It is important to optimize mass spectrometer source conditions (e.g., temperatures, voltages) to minimize this fragmentation. Additionally, the presence of numerous structural isomers of human milk oligosaccharides (HMOs) makes chromatographic separation a critical step to ensure analytical specificity for LNFP V.[10]
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol describes the post-extraction spike method to quantify the magnitude of matrix effects.
-
Prepare Blank Matrix Extract: Process a sample of the blank matrix (e.g., human plasma or milk without LNFP V) through your entire sample preparation workflow (e.g., protein precipitation followed by SPE).
-
Prepare Neat Solution: Prepare a solution of LNFP V in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Prepare Post-Spike Sample: Spike the blank matrix extract from step 1 with the LNFP V standard to achieve the same final concentration as the neat solution.
-
LC-MS/MS Analysis: Analyze both the neat solution (Set A) and the post-spike sample (Set B) using your established LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 0.85 suggests significant ion suppression.
-
An MF > 1.15 suggests significant ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol for reducing matrix interference for neutral oligosaccharides like LNFP V from a biological fluid.
-
Sample Pre-treatment: Precipitate proteins from the sample (e.g., 100 µL of plasma) by adding 300 µL of cold acetonitrile (B52724). Vortex and centrifuge.
-
SPE Column Conditioning: Condition a graphitized carbon black (GCB) or other suitable SPE cartridge by washing with an appropriate solvent (e.g., acetonitrile) followed by an equilibration solvent (e.g., water).
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% acetonitrile in water) to remove salts and other highly polar interferences.
-
Elution: Elute the LNFP V from the cartridge using a stronger solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for LNFP V analysis.
Caption: The cause and effect of matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. youtube.com [youtube.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of LNFP Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in the High-Performance Liquid Chromatography (HPLC) separation of Lacto-N-fucopentaose (LNFP) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of LNFP isomers in a practical question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of my LNFP isomers?
A1: Poor resolution is a frequent challenge due to the high structural similarity of LNFP isomers. Several factors could be contributing to this issue. Consider the following solutions:
-
Optimize Mobile Phase Composition: The choice and composition of your mobile phase are critical for resolving closely related isomers.[1]
-
For Hydrophilic Interaction Liquid Chromatography (HILIC): Adjust the ratio of acetonitrile (B52724) (ACN) to your aqueous buffer. A shallower gradient or a lower starting percentage of the aqueous component can increase retention and improve separation. The use of mobile phase additives can also enhance separation.[2][3][4][5]
-
For Porous Graphitized Carbon (PGC) Chromatography: PGC columns offer unique selectivity for isomers.[6][7][8] Experiment with different gradients of acetonitrile in water, and consider the addition of a small percentage of a modifier like trifluoroacetic acid (TFA) for sharper peaks.
-
-
Column Selection: Not all columns are created equal for isomer separation.
-
HILIC: Amide-functionalized columns are a popular choice for glycan analysis. For complex mixtures, consider using columns with smaller particle sizes (sub-2 µm) for higher efficiency.[9]
-
PGC: These columns are known for their excellent resolving power for structural isomers and may provide a better separation than HILIC for certain LNFP isomers.[7][8]
-
-
Temperature Control: Operating at a consistent and optimized temperature can improve peak shape and resolution. Experiment with different column temperatures to find the optimal condition for your separation.[1]
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing can obscure the resolution of closely eluting isomers. The primary causes are often related to secondary interactions with the stationary phase or issues with the column itself.
-
Active Sites on the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of the oligosaccharides, leading to tailing.
-
Solution: Use a well-end-capped column. For HILIC, ensure proper column conditioning or "passivation," especially when analyzing acidic glycans, though LNFP isomers are neutral.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect your analytical column. If you suspect contamination, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[10]
-
-
Mobile Phase pH: While LNFP isomers are neutral, the pH of the mobile phase can influence the ionization of residual silanols on the stationary phase.
-
Solution: Ensure your mobile phase is adequately buffered to maintain a consistent pH.
-
Q3: I am observing peak fronting. What are the likely causes?
A3: Peak fronting is less common than tailing for oligosaccharides but can occur under certain conditions.
-
Sample Overload: Injecting too much sample can lead to fronting.[11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Collapse: This is a more severe issue where the packed bed of the column is compromised.[11][12]
-
Solution: This usually requires column replacement. Ensure you are operating within the column's pressure and pH limits.
-
Q4: My chromatogram shows split peaks. How can I troubleshoot this?
A4: Split peaks can be mistaken for poor resolution but often have distinct causes.
-
Co-eluting Species: What appears to be a split peak might be two very closely eluting isomers.
-
Solution: Modify your chromatographic conditions (gradient, temperature, mobile phase) to improve separation.
-
-
Blocked Column Frit: A partially blocked inlet frit can distort the sample band as it enters the column.[10]
-
Solution: Try back-flushing the column. If this doesn't work, the frit may need to be replaced.
-
-
Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.
-
Solution: This typically requires replacing the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating LNFP isomers?
A1: The optimal column depends on the specific isomers you are trying to separate and the detection method used. The most common and effective column types are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: Amide-based HILIC columns are widely used for the separation of neutral oligosaccharides like LNFP isomers. They provide good selectivity based on the hydrophilicity of the isomers.
-
Porous Graphitized Carbon (PGC) Columns: PGC columns offer a unique separation mechanism based on the planarity and three-dimensional structure of the analytes. They are particularly powerful for resolving structurally similar isomers and are highly compatible with mass spectrometry.[7][8]
-
High-Performance Anion-Exchange Chromatography (HPAEC) Columns: While LNFP isomers are neutral, HPAEC can be used for their separation at high pH, where the hydroxyl groups of the carbohydrates become partially ionized.[13][14][15] This technique, often coupled with Pulsed Amperometric Detection (PAD), is very sensitive but the high salt and high pH mobile phases can be challenging for mass spectrometry.
Q2: What are the recommended mobile phases for LNFP isomer separation?
A2: The choice of mobile phase is directly linked to the type of column you are using:
-
HILIC: A typical mobile phase consists of a gradient of acetonitrile (ACN) and an aqueous buffer. A common starting point is a high percentage of ACN (e.g., 80-90%) with a shallow gradient to a lower ACN concentration. The aqueous component is often water with a buffer such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a concentration of 10-50 mM to improve peak shape and MS compatibility.
-
PGC: For PGC columns, a gradient of ACN in water is commonly used. The addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.05-0.1%) can improve peak shape and ionization efficiency in MS.
-
HPAEC: This technique uses an aqueous sodium hydroxide (B78521) or sodium acetate gradient at high pH.[13][14][15]
Q3: How can I improve the sensitivity of my LNFP isomer analysis?
A3: Improving sensitivity can be achieved through several approaches:
-
Detector Choice: Mass Spectrometry (MS) is a highly sensitive and selective detector for LNFP isomers. For UV detection, derivatization with a UV-active tag is necessary. Pulsed Amperometric Detection (PAD) is very sensitive for underivatized carbohydrates but is used with HPAEC.
-
Sample Preparation: Ensure your sample is clean and concentrated. Solid-phase extraction (SPE) can be used to remove interfering substances.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening or fronting due to overloading.
-
Mobile Phase Optimization: For MS detection, ensure your mobile phase additives are volatile (e.g., ammonium formate instead of sodium salts).
Data Presentation
The following table summarizes typical performance characteristics of different HPLC methods for LNFP isomer separation. Please note that these values are illustrative and can vary significantly based on the specific instrument, column, and experimental conditions.
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Illustrative Resolution (Rs) between critical pairs | Advantages | Disadvantages |
| HILIC-UPLC | Amide-bonded silica (B1680970) (sub-2 µm) | Acetonitrile/Ammonium Formate Buffer Gradient | 1.2 - 1.8 | Good for neutral oligosaccharides, MS-compatible. | May require column passivation; lower resolution for some isomers compared to PGC. |
| PGC-LC/MS | Porous Graphitized Carbon | Acetonitrile/Water with 0.1% Formic Acid Gradient | > 1.5 | Excellent resolution of structural isomers, robust, MS-compatible.[7][8] | Can have strong retention, requiring higher organic content for elution. |
| HPAEC-PAD | Anion-exchange resin | Sodium Hydroxide/Sodium Acetate Gradient | > 2.0 | High resolution and sensitivity for underivatized carbohydrates.[13][14][15] | Not easily compatible with MS due to high salt and pH; requires specialized equipment. |
Experimental Protocols
1. HILIC-UPLC Method for LNFP Isomer Separation
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 50 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 85% B
-
2-20 min: 85% to 65% B (linear gradient)
-
20-22 min: 65% to 40% B (linear gradient)
-
22-25 min: Hold at 40% B
-
25.1-30 min: Re-equilibrate at 85% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (ESI in positive or negative ion mode)
2. PGC-LC/MS Method for LNFP Isomer Separation
-
Column: Hypercarb PGC column (2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-30 min: 2% to 40% B (linear gradient)
-
30-35 min: 40% to 90% B (linear gradient)
-
35-40 min: Hold at 90% B
-
40.1-45 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometry (ESI in negative ion mode)
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: Decision tree for selecting an HPLC method for LNFP isomer separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of porous graphitic carbon column for the separation of natural isomeric tropane alkaloids by capillary LC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans [frontiersin.org]
- 8. research-management.mq.edu.au [research-management.mq.edu.au]
- 9. HILIC-UPLC-MS for high throughput and isomeric N-glycan separation and characterization in Congenital Disorders Glycosylation and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. The resolution of the neutral N-linked oligosaccharides of IgG by high pH anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Lacto-N-fucopentaose I and Lacto-N-fucopentaose V Bioactivity
A comprehensive review of the existing scientific literature reveals a significant disparity in the available bioactivity data between Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose V (LNFP V). While LNFP I has been the subject of numerous studies elucidating its immunomodulatory, antiviral, and gut microbiota-modulating effects, research on the specific biological activities of LNFP V is notably scarce. This guide, therefore, presents a detailed overview of the well-documented bioactivity of LNFP I, supported by experimental data and protocols, and highlights the current knowledge gap regarding LNFP V.
Introduction to Lacto-N-fucopentaose Isomers
Lacto-N-fucopentaose (LNFP) is a group of fucosylated neutral human milk oligosaccharides (HMOs). The different isomers, including LNFP I and LNFP V, vary in the linkage of the fucose sugar unit to the core oligosaccharide structure. This structural difference is the basis for their potentially distinct biological functions. LNFP I is one of the most abundant fucosylated HMOs in the milk of secretor-positive mothers.[1] In contrast, information on the prevalence and concentration of LNFP V is less defined.
Bioactivity of Lacto-N-fucopentaose I
LNFP I has demonstrated a range of biological activities, positioning it as a significant component of human milk with potential therapeutic applications.
Immunomodulatory Effects
LNFP I has been shown to modulate the immune system, primarily by influencing cytokine production and immune cell proliferation.
A key study investigated the in vitro effects of LNFP I on lipopolysaccharide (LPS)-activated mononuclear cells (MNCs) from both healthy individuals and multiple sclerosis (MS) patients.[2][3]
| Treatment | Proliferation Inhibition (vs. LPS alone) | IL-12 Reduction (vs. LPS alone) | IFN-γ Reduction (vs. LPS alone) | IL-10 Increase (vs. LPS alone) |
| LNFP I | Significant, dose-dependent decrease | Significant reduction, particularly in MS patients (p=0.01) | Significant reduction, particularly in MS patients (p<0.001) | Significant increase |
Table 1: Summary of the immunomodulatory effects of Lacto-N-fucopentaose I on LPS-activated mononuclear cells.[2][3]
-
Cell Isolation: Mononuclear cells (MNCs) are isolated from peripheral blood samples using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: MNCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Simultaneously, varying concentrations of LNFP I are added to the cultures.
-
Proliferation Assay: Cell proliferation is measured using methods such as the MTT assay or BrdU incorporation after a specific incubation period (e.g., 72 hours).
-
Cytokine Analysis: Supernatants from the cell cultures are collected, and the concentrations of cytokines such as IL-12, IFN-γ, and IL-10 are quantified using enzyme-linked immunosorbent assay (ELISA).[2][3]
The immunomodulatory effects of LNFP I are thought to be mediated through its interaction with receptors on immune cells, such as Toll-like receptors (TLRs) or C-type lectin receptors, leading to downstream signaling cascades that regulate cytokine gene expression.
Antiviral Activity
LNFP I has been reported to exhibit antiviral properties, particularly against norovirus and enterovirus 71 (EV71).[4][5] It is believed to act as a decoy receptor, binding to viral particles and preventing their attachment to host cells.[4]
| Concentration of LNFP I | Inhibition of EV71-induced cell death | Reduction in viral RNA levels |
| 100-400 µg/mL | Protective effect observed | Significant decrease |
Table 2: Summary of the antiviral effects of Lacto-N-fucopentaose I against Enterovirus 71.[5]
-
Cell Culture: A susceptible cell line (e.g., human rhabdomyosarcoma cells for EV71) is cultured in appropriate media.
-
Virus Propagation: The virus is propagated in the host cell line to generate a viral stock with a known titer.
-
Inhibition Assay: Cells are pre-incubated with varying concentrations of LNFP I before being infected with the virus. Alternatively, the virus can be pre-incubated with LNFP I before being added to the cells.
-
Quantification of Viral Activity: The antiviral effect is determined by measuring the reduction in viral-induced cytopathic effect, quantifying viral RNA or protein levels (e.g., via qPCR or Western blot), or by plaque reduction assays.[5]
Modulation of Gut Microbiota
LNFP I can be utilized by beneficial gut bacteria, such as Bifidobacterium, thereby promoting their growth and influencing the overall composition of the gut microbiome.[5]
Studies have shown that LNFP I can selectively promote the growth of specific bacterial strains. For example, it can be fermented by certain species of Bifidobacterium longum.
-
Bacterial Strains: Pure cultures of specific gut bacteria (e.g., Bifidobacterium species) are used.
-
Growth Medium: A basal medium that supports bacterial growth but lacks a primary carbon source is prepared.
-
Supplementation: The medium is supplemented with LNFP I as the sole carbohydrate source. Control cultures with other carbohydrates (e.g., glucose, lactose) or no carbohydrate are also included.
-
Incubation: The bacterial cultures are incubated under anaerobic conditions at 37°C.
-
Growth Measurement: Bacterial growth is monitored over time by measuring the optical density (OD) at 600 nm.
-
Metabolite Analysis: Supernatants can be analyzed for the production of short-chain fatty acids (SCFAs) using gas chromatography.
Bioactivity of this compound: A Knowledge Gap
Despite the well-characterized bioactivities of LNFP I, the current scientific literature lacks substantial data on the biological functions of LNFP V. Searches for its immunomodulatory, antiviral, or gut microbiota-modulating effects have not yielded specific experimental results or comparative studies against LNFP I. The available information on LNFP V is primarily focused on its chemical structure and synthesis.[6][7]
Conclusion
The available evidence strongly supports the role of Lacto-N-fucopentaose I as a bioactive component of human milk with significant immunomodulatory, antiviral, and prebiotic properties. The detailed experimental data and protocols for LNFP I provide a solid foundation for further research and potential therapeutic development. However, a significant knowledge gap exists concerning the bioactivity of this compound. Future research should prioritize the investigation of LNFP V's biological functions to understand its potential role in infant health and to enable a direct and comprehensive comparison with LNFP I. Such studies are crucial for a complete understanding of the structure-function relationship of human milk oligosaccharides and their contribution to neonatal development and immunity.
References
- 1. Safety of lacto‐N‐fucopentaose I/2’‐fucosyllactose (LNFP‐I/2’‐FL) mixture as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prospecting Human Milk Oligosaccharides as a Defense Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Lacto-N-fucopentaose (LNFP) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of four Lacto-N-fucopentaose (LNFP) isomers: LNFP I, LNFP II, LNFP III, and LNFP V. Human Milk Oligosaccharides (HMOs), including LNFPs, are increasingly recognized for their significant roles in shaping the infant immune system and may offer therapeutic potential in various inflammatory and autoimmune conditions. The structural differences among LNFP isomers lead to distinct interactions with immune cells and signaling pathways, resulting in varied immunomodulatory outcomes. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols to support further research in this area.
Comparative Immunomodulatory Profiles of LNFP Isomers
The immunomodulatory effects of LNFP I and LNFP III have been more extensively studied compared to LNFP II and LNFP V. LNFP I is generally associated with anti-inflammatory responses, characterized by the suppression of pro-inflammatory cytokines and mononuclear cell proliferation. In contrast, LNFP III has been shown to promote a T helper 2 (Th2) dominant immune response, which is crucial in allergic reactions and defense against extracellular parasites.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from experimental studies on the effects of LNFP I and LNFP III on immune cell responses. It is important to note that the data for each isomer are derived from different studies with varying experimental setups. Direct comparative studies under identical conditions are limited.
Table 1: Immunomodulatory Effects of LNFP I on Human Mononuclear Cells (MNCs)
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| Cell Proliferation | Human MNCs | LPS-activated MNCs + LNFP I (dose-dependent) | Significant decrease in proliferation | [1] |
| Cytokine Production | ||||
| IL-12 | Human MNCs | LPS-activated MNCs + LNFP I | Reduction in IL-12 production (p=0.01 in MS patients) | [1] |
| IFN-γ | Human MNCs | LPS-activated MNCs + LNFP I | Reduction in IFN-γ production (p<0.001 in MS patients) | [1] |
| IL-10 | Human MNCs | LPS-activated MNCs + LNFP I | Increase in IL-10 production | [1] |
Table 2: Immunomodulatory Effects of LNFP III in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Cell Type/Model | Treatment Conditions | Result | Reference |
| Disease Severity | EAE Mouse Model | LNFPIII conjugate treatment | Significant reduction in EAE severity | [2] |
| Cytokine Production | ||||
| IL-4 | Splenocytes from EAE mice | LNFPIII conjugate treatment | Significant increase in IL-4 production | [2] |
| IL-5 | Splenocytes from EAE mice | LNFPIII conjugate treatment | Significant increase in IL-5 production | [2] |
| IL-10 | Splenocytes from EAE mice | LNFPIII conjugate treatment | Significant increase in IL-10 production | [2] |
| IL-13 | Splenocytes from EAE mice | LNFPIII conjugate treatment | Significant increase in IL-13 production | [2] |
| IFN-γ | Splenocytes from EAE mice | LNFPIII conjugate treatment | No significant change or relative decrease | [2] |
| IL-17 | Splenocytes from EAE mice | LNFPIII conjugate treatment | No significant change or relative decrease | [2] |
LNFP II and LNFP V:
Currently, there is a significant lack of published data on the direct immunomodulatory effects of LNFP II and LNFP V on host immune cells. Some studies suggest a potential role for LNFP II in protecting against certain pathogens, but the underlying mechanisms of immune modulation are not well understood[3]. Further research is critically needed to elucidate the specific roles of these isomers.
Signaling Pathways and Experimental Workflows
The distinct immunomodulatory effects of LNFP isomers are mediated by their interaction with specific pattern recognition receptors on immune cells, leading to the activation of downstream signaling pathways.
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathway for LNFP I.
Caption: TLR4-mediated signaling pathway for LNFP III inducing Th2 polarization.
Experimental Workflow
Caption: General workflow for in vitro assessment of LNFP immunomodulatory effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature for assessing the immunomodulatory effects of LNFP isomers.
In Vitro Mononuclear Cell Proliferation and Cytokine Production Assay
Objective: To assess the effect of LNFP isomers on the proliferation and cytokine production of peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
LNFP isomers (I, II, III, V) dissolved in sterile PBS.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Carboxyfluorescein succinimidyl ester (CFSE) for proliferation assay.
-
Human IL-12, IFN-γ, and IL-10 ELISA kits.
-
96-well flat-bottom cell culture plates.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Cell Staining (for proliferation): For proliferation assays, label PBMCs with 5 µM CFSE for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice.
-
Cell Culture and Stimulation:
-
Seed 2 x 10^5 PBMCs per well in a 96-well plate.
-
Add LNFP isomers at desired concentrations (e.g., 10, 50, 100 µg/mL).
-
For stimulated conditions, add LPS to a final concentration of 1 µg/mL.
-
Include appropriate controls: unstimulated cells, cells with LPS only.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 72 hours.
-
-
Analysis of Proliferation:
-
After 72 hours, harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
-
-
Analysis of Cytokine Production:
-
After 24-48 hours of incubation, centrifuge the plates and collect the supernatants.
-
Measure the concentrations of IL-12, IFN-γ, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Dendritic Cell (DC) Maturation and T Cell Polarization Assay
Objective: To evaluate the effect of LNFP isomers on the maturation of monocyte-derived dendritic cells (mo-DCs) and their ability to polarize naive T cells.
Materials:
-
Human CD14+ monocytes and CD4+ naive T cells isolated from PBMCs.
-
Recombinant human GM-CSF and IL-4.
-
LNFP isomers.
-
LPS.
-
Anti-human CD3 and CD28 antibodies.
-
FITC-anti-CD80, PE-anti-CD86, APC-anti-HLA-DR antibodies.
-
Human Th1/Th2/Th17 cytokine kits (e.g., CBA or Luminex).
Methodology:
-
Generation of mo-DCs:
-
Culture CD14+ monocytes in RPMI-1640 with 10% FBS, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 6 days.
-
-
DC Stimulation:
-
On day 6, harvest the immature mo-DCs and re-plate at 1 x 10^6 cells/mL.
-
Stimulate the DCs with LNFP isomers (e.g., 50 µg/mL) in the presence or absence of LPS (100 ng/mL) for 24 hours.
-
-
Analysis of DC Maturation:
-
Harvest the DCs and stain with fluorescently labeled antibodies against CD80, CD86, and HLA-DR.
-
Analyze the expression of these maturation markers by flow cytometry.
-
-
T Cell Co-culture and Polarization:
-
After 24 hours of stimulation, wash the DCs and co-culture them with allogeneic naive CD4+ T cells at a ratio of 1:10 (DC:T cell) in the presence of anti-CD3 (1 µg/mL).
-
Incubate for 5 days.
-
-
Analysis of T Cell Cytokine Production:
-
Collect the supernatants from the co-culture and measure the concentrations of key polarizing cytokines (e.g., IFN-γ for Th1; IL-4, IL-5, IL-13 for Th2) using appropriate assays.
-
Conclusion and Future Directions
The available evidence strongly suggests that LNFP isomers possess distinct immunomodulatory properties. LNFP I exhibits anti-inflammatory effects by suppressing Th1 responses, while LNFP III promotes Th2-mediated immunity, likely through the TLR4 signaling pathway. These findings highlight the potential for developing LNFP isomers as targeted immunomodulatory agents.
However, a significant knowledge gap remains concerning the specific functions of LNFP II and LNFP V. Future research should prioritize direct comparative studies of all four isomers in standardized in vitro and in vivo models. Elucidating the specific receptors and downstream signaling pathways for each isomer will be crucial for understanding their mechanisms of action and for the rational design of novel therapeutics for immune-related disorders.
References
Differential Gut Bacteria Utilization of LNFP V and LNFP III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate structures of human milk oligosaccharides (HMOs) play a pivotal role in shaping the infant gut microbiome. Among these, fucosylated HMOs like Lacto-N-fucopentaose (LNFP) isomers are of significant interest due to their selective utilization by beneficial bacteria. This guide provides a comparative analysis of the gut bacterial utilization of two key isomers: Lacto-N-fucopentaose V (LNFP V) and Lacto-N-fucopentaose III (LNFP III). While direct comparative studies are limited, this document synthesizes available experimental data to highlight the differential metabolism of these structurally similar molecules.
Structural Differences
LNFP V and LNFP III are both pentasaccharides but differ in the linkage of the fucose molecule to the N-acetylglucosamine (GlcNAc) residue of the lacto-N-tetraose (LNT) core. This subtle structural variation is the primary determinant of their differential enzymatic degradation and subsequent bacterial utilization.
-
LNFP V: Fucose is linked α1-4 to the GlcNAc.
-
LNFP III: Fucose is linked α1-3 to the GlcNAc.
Comparative Utilization by Gut Bacteria
Evidence suggests that species within the Bacteroides and Bifidobacterium genera are key players in the metabolism of fucosylated HMOs. The structural difference between LNFP V and LNFP III influences which enzymes can act upon them and, consequently, which bacterial species can more efficiently utilize them.
Enzymatic Degradation
The initial and critical step in the utilization of fucosylated HMOs is the removal of the fucose residue by specific enzymes called fucosidases.
| Enzyme Class | Specificity | Known to Act On | Reference |
| α-1,3/4-L-fucosidases | Cleaves α-1,3 and α-1,4 fucose linkages | LNFP III, LNFP II | [1][2] |
| α-1,3/4-fucosyltransferase | Involved in biosynthesis, implying a role in degradation | LNFP V | [3] |
It is hypothesized that gut bacteria possessing α-1,3/4-L-fucosidases can initiate the degradation of both LNFP III and LNFP V. The efficiency of these enzymes on each isomer may vary, leading to differential utilization rates.[1]
Bacterial Consumption Data
One study on Bacteroides thetaiotaomicron monocultures showed partial degradation of both LNFP III and LNFP V from a total human milk carbohydrate fraction.[4] Interestingly, in a co-culture of B. thetaiotaomicron with Anaerostipes caccae, LNFP III was completely degraded within 24 hours, while the degradation of LNFP V was not as explicitly rapid, suggesting a potential preference or more efficient pathway for LNFP III utilization in that context.[4] The same study also noted a temporary increase in the relative abundance of LNFP V in the B. thetaiotaomicron monoculture, which may be due to the breakdown of more complex, higher molecular weight HMOs into LNFP V.[4]
Expected Metabolite Production
The fermentation of HMOs by gut bacteria primarily yields short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate (B1204436), which are crucial for host health. While specific metabolite data for LNFP V and LNFP III fermentation is lacking, studies on other HMO isomers with single linkage differences, such as lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), have demonstrated that these minor structural changes can significantly alter the metabolic output. For instance, Bifidobacterium longum subsp. infantis produces a different ratio of acetate to lactate (B86563) when fermenting LNT versus LNnT.[5] This strongly suggests that the fermentation of LNFP V and LNFP III would also result in distinct SCFA profiles.
Experimental Protocols
The following is a generalized protocol for assessing the differential utilization of LNFP V and LNFP III by a specific gut bacterial strain.
Bacterial Growth Assay
-
Strain Selection and Preparation: A pure culture of the bacterial strain of interest (e.g., Bifidobacterium longum subsp. infantis or Bacteroides fragilis) is grown in a standard, rich medium (e.g., MRS for Bifidobacterium, BHI for Bacteroides) under anaerobic conditions to generate a sufficient cell mass.
-
Minimal Medium Preparation: A minimal medium is prepared containing all necessary nutrients for bacterial growth except for a carbon source. This medium is then divided into three sets of sterile culture tubes or a 96-well microplate.
-
Substrate Addition:
-
To the first set, sterile LNFP V is added to a final concentration of 1% (w/v).
-
To the second set, sterile LNFP III is added to a final concentration of 1% (w/v).
-
The third set serves as a negative control with no added carbon source.
-
-
Inoculation and Incubation: The prepared media are inoculated with the bacterial strain at a standardized starting optical density (e.g., OD600 of 0.05). The cultures are then incubated under strict anaerobic conditions at 37°C.
-
Growth Monitoring: Bacterial growth is monitored over time (e.g., every 2-4 hours for 48-72 hours) by measuring the optical density at 600 nm (OD600).[6]
Metabolite and Substrate Analysis
-
Sample Collection: At various time points during the incubation (e.g., 0, 12, 24, 48 hours), aliquots of the culture are collected.
-
Sample Preparation: The samples are centrifuged to pellet the bacterial cells. The supernatant is collected, filtered, and stored at -20°C for analysis.
-
SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the supernatant are determined using High-Performance Liquid Chromatography (HPLC) with a suitable column and detector (e.g., refractive index or UV detector).
-
Residual HMO Analysis: The amount of remaining LNFP V and LNFP III in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption rate.[4]
Visualizations
Caption: Workflow for comparing gut bacteria utilization of LNFP V and LNFP III.
References
- 1. Molecular strategies for the utilisation of human milk oligosaccharides by infant gut-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacteroides thetaiotaomicron Fosters the Growth of Butyrate-Producing Anaerostipes caccae in the Presence of Lactose and Total Human Milk Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Lacto-N-fucopentaose V and Other Prebiotics on Gut Microbiota and Immune Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prebiotic efficacy of Lacto-N-fucopentaose V (LNFP V) against other well-established prebiotics, namely Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Inulin (B196767). This analysis is based on available in vitro and clinical data, focusing on their respective impacts on gut microbiota composition, short-chain fatty acid (SCFA) production, and immunomodulatory effects.
Executive Summary
While direct comparative studies on this compound (LNFP V) are limited, evidence from research on fucosylated human milk oligosaccharides (HMOs) suggests its potential as a potent prebiotic with distinct immunomodulatory properties. Unlike traditional prebiotics such as FOS, GOS, and inulin, which primarily exert their effects through the promotion of beneficial gut bacteria and the production of short-chain fatty acids, fucosylated oligosaccharides like LNFP V may also directly interact with host immune cells, offering a dual mechanism of action. This guide synthesizes the current understanding of LNFP V's efficacy in relation to these established prebiotics.
Data Presentation: In Vitro Fermentation and Microbiota Modulation
The following tables summarize the quantitative data from various in vitro fermentation studies, highlighting the impact of different prebiotics on key gut health markers.
Table 1: Impact of Prebiotics on Gut Microbiota Composition
| Prebiotic | Key Microbial Changes | Reference |
| This compound (LNFP V) & other Fucosylated HMOs | - Increased abundance of Bifidobacterium[1][2] - Increased abundance of Bacteroides[3] - Potential to be utilized by a broader range of gut microbes beyond bifidobacteria[3] | [1][2][3] |
| Fructooligosaccharides (FOS) | - Increased abundance of Bifidobacterium[4] - Increased abundance of Lactobacillus[5] - May decrease the abundance of some butyrate-producing bacteria[6] | [4][5][6] |
| Galactooligosaccharides (GOS) | - Strong bifidogenic effect[1][2] - Increased abundance of Lactobacillus | [1][2] |
| Inulin | - Increased abundance of Bifidobacterium[7] - Increased abundance of Anaerostipes, Faecalibacterium, and Lactobacillus | [7] |
Table 2: Impact of Prebiotics on Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Acetate | Propionate | Butyrate (B1204436) | Total SCFAs | Reference |
| This compound (LNFP V) & other Fucosylated HMOs | Increased[8] | Variable[9] | Decreased or no significant change[9] | Increased[10] | [8][9][10] |
| Fructooligosaccharides (FOS) | Increased | Increased | Increased | Increased | [4] |
| Galactooligosaccharides (GOS) | Increased | Increased | Increased | Increased | [11] |
| Inulin | Increased[7] | Increased | Increased[7] | Increased | [7] |
Immunomodulatory Effects
Fucosylated oligosaccharides, including LNFP V, exhibit direct immunomodulatory activities that may differ from other prebiotics.
-
This compound and other Fucosylated HMOs: Studies on fucosylated HMOs like 2'-FL and LNFP-I have demonstrated an ability to decrease the production of pro-inflammatory cytokines such as IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10[12]. Furthermore, LNFP III has been shown to activate CD14/TLR4 signaling pathways, leading to the production of anti-inflammatory mediators[13]. This suggests a direct interaction with immune cells to modulate inflammatory responses.
-
FOS, GOS, and Inulin: The immunomodulatory effects of these prebiotics are primarily considered to be indirect, mediated by the increased production of SCFAs, particularly butyrate. Butyrate is a key energy source for colonocytes and has been shown to have anti-inflammatory properties by inhibiting histone deacetylases (HDACs) and modulating immune cell function.
Experimental Protocols
In Vitro Gastrointestinal Digestion and Fecal Fermentation
This protocol is designed to assess the prebiotic potential of various substrates by simulating human digestion and colon fermentation.
-
In Vitro Digestion (adapted from INFOGEST protocol)[14]:
-
Oral Phase: The prebiotic substrate is mixed with simulated salivary fluid containing α-amylase and incubated at 37°C for 2 minutes.
-
Gastric Phase: Simulated gastric fluid containing pepsin is added to the oral phase mixture, the pH is adjusted to 3.0, and it is incubated at 37°C for 2 hours.
-
Intestinal Phase: Simulated intestinal fluid containing pancreatin (B1164899) and bile salts is added to the gastric phase mixture, the pH is adjusted to 7.0, and it is incubated at 37°C for 2 hours.
-
The digested sample is then used for the fermentation experiment.
-
-
Fecal Fermentation[15]:
-
Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least 3 months.
-
A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS) solution.
-
In an anaerobic chamber, fermentation is initiated by adding the digested prebiotic substrate and the fecal slurry to a basal medium.
-
The fermentation is carried out in a shaking incubator at 37°C for 24-48 hours.
-
Samples are collected at different time points for microbiota and SCFA analysis.
-
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This method is used to determine the composition of the bacterial community in the fermentation samples.
-
DNA Extraction: DNA is extracted from the collected fermentation samples using a commercially available kit.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.
-
Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared and sequenced on an Illumina MiSeq platform.
-
Data Analysis: The sequencing data is processed using bioinformatics pipelines such as QIIME or mothur to perform quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment[12].
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol quantifies the production of SCFAs during fermentation.
-
Sample Preparation[16]:
-
Fermentation samples are centrifuged, and the supernatant is collected.
-
An internal standard is added to the supernatant.
-
The SCFAs are extracted using an organic solvent (e.g., diethyl ether) after acidification of the sample.
-
-
Derivatization (Optional but recommended for improved detection)[16]:
-
The extracted SCFAs are derivatized to increase their volatility for GC analysis. A common method is esterification using isobutyl chloroformate/isobutanol.
-
-
GC-MS Analysis[16]:
-
The derivatized samples are injected into a gas chromatograph coupled with a mass spectrometer.
-
The SCFAs are separated on a suitable capillary column and detected by the mass spectrometer.
-
The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fucosylated Oligosaccharides
This diagram illustrates a potential signaling pathway for fucosylated oligosaccharides like LNFP V, based on evidence from related compounds such as LNFP III.
Caption: Potential immunomodulatory signaling pathway of LNFP V.
Experimental Workflow for Prebiotic Efficacy Assessment
This diagram outlines the key steps in evaluating the prebiotic efficacy of a test compound.
Caption: Workflow for in vitro prebiotic efficacy testing.
Conclusion
This compound, as a fucosylated human milk oligosaccharide, holds significant promise as a next-generation prebiotic. While it shares the ability of FOS, GOS, and inulin to promote the growth of beneficial gut bacteria, its potential for direct immunomodulation sets it apart. The available data, largely extrapolated from related fucosylated HMOs, suggest that LNFP V may offer a more targeted approach to influencing host-microbe interactions, with potential applications in immune-related disorders. Further direct comparative studies are warranted to fully elucidate the specific benefits of LNFP V and to determine its optimal applications in functional foods and therapeutics. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative efficacy studies.
References
- 1. Bifidogenic Effect of 2′-Fucosyllactose (2′-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial | MDPI [mdpi.com]
- 2. Bifidogenic Effect of 2'-Fucosyllactose (2'-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating the developing gut microbiota with 2’-fucosyllactose and pooled human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective microbial production of lacto-N-fucopentaose I in Escherichia coli using engineered α-1,2-fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Human milk oligosaccharides induce acute yet reversible compositional changes in the gut microbiota of conventional mice linked to a reduction of butyrate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro fermentation of lactulose-derived oligosaccharides by mixed fecal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]
- 15. Interactions of human milk oligosaccharides with the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Lacto-N-fucopentaose V and Other Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Human Milk Oligosaccharides (HMOs) represent a diverse group of complex glycans that are the third most abundant solid component of human milk, following lactose (B1674315) and lipids.[1] Their structural complexity underpins a wide array of biological functions crucial for infant development, including the shaping of the gut microbiota, modulation of the immune system, and prevention of pathogen adhesion. This guide provides a detailed structural and functional comparison of Lacto-N-fucopentaose V (LNFP V) with other prominent HMOs, supported by available experimental data and methodologies.
Structural Comparison of Key Human Milk Oligosaccharides
HMOs are broadly categorized into three groups: neutral non-fucosylated, neutral fucosylated, and acidic (sialylated) oligosaccharides. The structural diversity arises from the combination of five basic monosaccharides (D-glucose, D-galactose, N-acetylglucosamine, L-fucose, and N-acetylneuraminic acid) and the varied glycosidic linkages connecting them.[2] LNFP V is a neutral fucosylated pentasaccharide. Its structure, along with other key HMOs, is detailed in Table 1.
Table 1: Structural Composition of this compound and Other Major HMOs
| HMO Abbreviation | Full Name | Monosaccharide Composition | Glycosidic Linkages |
| LNFP V | This compound | 1 Fuc, 2 Gal, 1 GlcNAc, 1 Glc | Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc [3] |
| LNFP I | Lacto-N-fucopentaose I | 1 Fuc, 2 Gal, 1 GlcNAc, 1 Glc | Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc[4] |
| LNFP II | Lacto-N-fucopentaose II | 1 Fuc, 2 Gal, 1 GlcNAc, 1 Glc | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc[5] |
| LNFP III | Lacto-N-fucopentaose III | 1 Fuc, 2 Gal, 1 GlcNAc, 1 Glc | Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc[6] |
| 2'-FL | 2'-Fucosyllactose | 1 Fuc, 1 Gal, 1 Glc | Fucα1-2Galβ1-4Glc[1] |
| 3-FL | 3-Fucosyllactose | 1 Fuc, 1 Gal, 1 Glc | Galβ1-4(Fucα1-3)Glc |
| LNT | Lacto-N-tetraose | 2 Gal, 1 GlcNAc, 1 Glc | Galβ1-3GlcNAcβ1-3Galβ1-4Glc[7] |
| LNnT | Lacto-N-neotetraose | 2 Gal, 1 GlcNAc, 1 Glc | Galβ1-4GlcNAcβ1-3Galβ1-4Glc[8] |
| 3'-SL | 3'-Sialyllactose | 1 Neu5Ac, 1 Gal, 1 Glc | Neu5Acα2-3Galβ1-4Glc[9] |
| 6'-SL | 6'-Sialyllactose | 1 Neu5Ac, 1 Gal, 1 Glc | Neu5Acα2-6Galβ1-4Glc[2] |
Fuc: Fucose, Gal: Galactose, Glc: Glucose, GlcNAc: N-acetylglucosamine, Neu5Ac: N-acetylneuraminic acid (sialic acid).
The structural differences, particularly the type and position of fucosylation, are critical determinants of the biological activity of these molecules. For instance, the α1-2 linkage of fucose in 2'-FL and LNFP I is dependent on the maternal Secretor (FUT2) gene, while α1-3/4 linkages, as seen in LNFP V, II, and III, are controlled by the Lewis (FUT3) gene.
Functional Comparison: Experimental Evidence
The biological functions of HMOs are intrinsically linked to their structures. Key areas of bioactivity include anti-adhesive effects against pathogens, modulation of the gut microbiota, and immune system regulation.
Anti-adhesive Properties
Fucosylated HMOs can act as soluble decoy receptors, preventing pathogens from binding to host cell surface glycans. This anti-adhesive effect is highly dependent on the specific HMO structure and the pathogen.
While direct comparative data for LNFP V is limited, studies on structurally related fucosylated HMOs provide insights. For example, 2'-FL has been shown to inhibit the adhesion of Campylobacter jejuni and enterotoxigenic E. coli (ETEC). The α1-2 fucose linkage is thought to mimic host cell receptors that these pathogens target. It is plausible that LNFP V, with its α1-3 fucose linkage, may exhibit inhibitory activity against other pathogens that recognize this specific structural motif, such as certain strains of Helicobacter pylori or noroviruses, although further research is needed to confirm this.
Gut Microbiota Modulation
HMOs are not digested by the infant and reach the colon intact, where they serve as prebiotics, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species.
Experimental data indicates that the ability of bifidobacteria to utilize HMOs is species- and structure-dependent.
Table 2: Comparative Effects of HMOs on Bifidobacterium Growth (in vitro)
| HMO | Bifidobacterium Species | Observation |
| 2'-FL | B. longum subsp. infantis | Significantly higher cell density compared to 3-FL and 6'-SL.[10] |
| 3-FL | B. longum subsp. infantis | Moderate growth observed.[10] |
| LNnT | Bifidobacterium species | Promotes the growth of beneficial Bifidobacteria.[11] |
| 6'-SL | B. longum subsp. infantis | Promoted growth in co-culture with F. prausnitzii.[10] |
| 3'-SL / 6'-SL blend | B. pseudocatenulatum | Exclusively bifidogenic in children's microbiota.[11] |
| 2'-FL / LNnT blend | Multiple Bifidobacterium spp. | Bifidogenic for both children and adult microbiota.[11] |
Immune Modulation
HMOs can directly and indirectly modulate the infant's immune system. They can interact with immune cells to influence cytokine production and signaling pathways, helping to balance immune responses and reduce inflammation.
For example, 2'-FL has been shown to attenuate LPS-stimulated IL-8 secretion in T84 intestinal epithelial cells and to decrease the production of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α.[12] LNnT can inhibit TNF-α induced IL-8 secretion in immature epithelial cells.
Comparative studies including LNFP V are needed to elucidate its specific immunomodulatory effects relative to other HMOs.
Experimental Protocols
Pathogen Anti-Adhesion Assay
A common method to assess the anti-adhesive properties of HMOs involves co-incubation with pathogens and host cells.
-
Cell Culture : Human intestinal epithelial cells (e.g., Caco-2, HT-29) are cultured to form a confluent monolayer in multi-well plates.
-
Pathogen Preparation : Pathogenic bacteria (e.g., enterotoxigenic E. coli, Campylobacter jejuni) are grown to a specific optical density, harvested, and resuspended in an appropriate buffer.
-
Inhibition Assay : The pathogens are pre-incubated with varying concentrations of the test HMO (e.g., LNFP V, 2'-FL) for a defined period (e.g., 30 minutes at 37°C).
-
Co-incubation : The HMO-pathogen mixture is then added to the washed epithelial cell monolayers and incubated for a specific duration to allow for adhesion.
-
Washing and Lysis : Non-adherent bacteria are removed by washing. The epithelial cells are then lysed to release the adhered bacteria.
-
Quantification : The number of adherent bacteria is determined by plating the lysate on selective agar (B569324) and counting the colony-forming units (CFU). The percentage of inhibition is calculated relative to a control without HMOs.
In Vitro Fermentation for Microbiota Modulation
Anaerobic fecal fermentation models are used to study the prebiotic effects of HMOs.
-
Fecal Inoculum Preparation : Fresh fecal samples from healthy donors (infant or adult) are collected and homogenized in an anaerobic chamber.
-
Fermentation Medium : A basal medium containing nutrients but lacking a carbohydrate source is prepared.
-
Fermentation : The fecal inoculum is added to the basal medium supplemented with the test HMO (e.g., LNFP V, LNT) at a specific concentration (e.g., 1% w/v). A control with no added carbohydrate and a positive control with a known prebiotic (e.g., inulin) are included.
-
Incubation : The cultures are incubated under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).
-
Analysis : Samples are collected at different time points to measure changes in bacterial populations (e.g., via 16S rRNA gene sequencing or qPCR) and the production of short-chain fatty acids (SCFAs) (e.g., via gas chromatography).
Signaling Pathways and Visualization
HMOs can modulate intracellular signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation. Fucosylated HMOs like 2'-FL have been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling cascade.
Conclusion
This compound is a structurally distinct fucosylated HMO. While comprehensive comparative data on its biological functions are still emerging, its structural characteristics suggest it plays a role in the complex biological activities attributed to human milk oligosaccharides. Further research is required to fully elucidate the specific anti-adhesive, prebiotic, and immunomodulatory properties of LNFP V in comparison to more abundant HMOs. The experimental frameworks outlined provide a basis for such future investigations, which will be critical for the development of novel therapeutics and advanced infant nutrition.
References
- 1. 2'-Fucosyllactose - Wikipedia [en.wikipedia.org]
- 2. 6'-Sialyllactose | C23H39NO19 | CID 643987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (LNFP V) with DBCO (Linker-DBCO A) [elicityl-oligotech.com]
- 4. Lacto-N-fucopentaose I (LNFP I) / Blood group H antigen pentaose type 1 (>90% NMR) [elicityl-oligotech.com]
- 5. Lacto-N-fucopentaose II (LNFP II) (>90% NMR) [elicityl-oligotech.com]
- 6. Lacto-N-fucopentaose III (LNFP III) (>90% NMR) [elicityl-oligotech.com]
- 7. Lacto-N-tetraose (LNT) (>95% HPLC) [elicityl-oligotech.com]
- 8. layerorigin.com [layerorigin.com]
- 9. 3'-Sialyllactose | C23H39NO19 | CID 123914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of Different Human Milk Oligosaccharides on Growth of Bifidobacteria in Monoculture and Co-culture With Faecalibacterium prausnitzii [frontiersin.org]
- 11. insights.cmbio.io [insights.cmbio.io]
- 12. medchemexpress.com [medchemexpress.com]
Validating the Antiviral Activity of Synthetic Lacto-N-fucopentaose V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential antiviral activity of synthetic Lacto-N-fucopentaose V (LNFP V). Due to the current lack of specific published data on the antiviral properties of LNFP V, this document leverages experimental data from closely related fucosylated human milk oligosaccharides (HMOs), namely LNFP I, LNFP III, and 2'-fucosyllactose (B36931) (2'-FL), to establish a comparative baseline. The provided experimental protocols and conceptual frameworks are intended to guide future research into the antiviral efficacy of synthetic LNFP V against key viral pathogens like norovirus and rotavirus.
Introduction to Fucosylated Oligosaccharides as Antiviral Agents
Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that play a crucial role in infant health, partly through their ability to protect against viral infections.[1] Fucosylated HMOs, which contain the sugar fucose, can act as soluble decoy receptors that mimic the structure of histo-blood group antigens (HBGAs) on the surface of host cells.[1] Viruses like norovirus and rotavirus utilize these HBGAs as attachment factors to initiate infection.[2][3][4][5] By binding to the virus, fucosylated HMOs can competitively inhibit this attachment, thereby preventing infection. Several studies have demonstrated the antiviral potential of various fucosylated HMOs, including LNFP I and 2'-FL, against these gastrointestinal viruses.[1][6][7][8] While LNFP V is a known component of human milk, its specific antiviral activities have yet to be extensively reported.
Comparative Antiviral Activity of Fucosylated Oligosaccharides
The following table summarizes the known antiviral activities of fucosylated oligosaccharides that are structurally related to LNFP V. This data serves as a benchmark for potential validation studies of synthetic LNFP V.
| Compound | Virus Strain(s) | Assay Type | Key Findings | Reference(s) |
| Lacto-N-fucopentaose I (LNFP I) | Norovirus (Norwalk) | Surface Plasmon Resonance | Blocked the binding of Norwalk virus-like particles (VLPs) to HBGA receptors. | [9] |
| Rotavirus | Infectivity Assay | Was associated with an increased risk of rotavirus gastroenteritis in some studies.[10][11] Other studies suggest it can enhance infectivity.[7] | [7][10][11] | |
| Lacto-N-fucopentaose III (LNFP III) | Norovirus (VA387) | Surface Plasmon Resonance | Bound to VA387 norovirus capsids. | [9] |
| 2'-Fucosyllactose (2'-FL) | Norovirus (GII.10) | VLP-HBGA Binding Assay | Inhibited VLP binding to A-type and B-type saliva with IC50 values of 18.2 mM and 26.9 mM, respectively. | [8] |
| Rotavirus (G1P[12]) | Fluorescent Focus Assay | Reduced infectivity by 62% when added post-infection. | [13] | |
| 3'-Fucosyllactose (3'-FL) | Norovirus (GII.10) | VLP-HBGA Binding Assay | Inhibited VLP binding to A-type and B-type saliva with IC50 values of 21.4 mM and 30.2 mM, respectively. | [8] |
| Synthetic LNFP V | To Be Determined | To Be Determined | No published data available. | - |
Proposed Experimental Protocols for Validating LNFP V
To ascertain the antiviral activity of synthetic LNFP V, standardized in vitro assays are required. Below are detailed protocols for evaluating its efficacy against norovirus and rotavirus.
Norovirus Antiviral Assay
Objective: To determine the ability of synthetic LNFP V to inhibit norovirus replication in a human intestinal enteroid (HIE) model.
Experimental Protocol: Plaque Reduction Assay
-
Cell Culture: Culture human intestinal enteroids (HIEs) derived from stem cells to form confluent monolayers in 96-well plates. HIEs are a physiologically relevant model for norovirus infection.
-
Virus Propagation: Propagate a known infectious titer of a human norovirus strain (e.g., GII.4) in a suitable cell line or HIEs.
-
Compound Preparation: Prepare serial dilutions of synthetic LNFP V in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Infection and Treatment:
-
Pre-incubate the virus with the different concentrations of LNFP V for 1 hour at 37°C.
-
Inoculate the HIE monolayers with the virus-LNFP V mixture.
-
As a control, inoculate separate wells with the virus pre-incubated with PBS.
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Further Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Stain the cell monolayer with a crystal violet solution. The viable cells will be stained, and the areas of cell death due to viral lysis (plaques) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each LNFP V concentration compared to the virus-only control. Determine the 50% effective concentration (EC50), which is the concentration of LNFP V that reduces the number of plaques by 50%.
Rotavirus Antiviral Assay
Objective: To quantify the inhibitory effect of synthetic LNFP V on rotavirus infectivity.
Experimental Protocol: TCID50 (50% Tissue Culture Infectious Dose) Assay
-
Cell Culture: Seed MA104 cells (a monkey kidney epithelial cell line commonly used for rotavirus research) in 96-well plates to form a confluent monolayer.
-
Virus Activation: Activate a human rotavirus strain (e.g., Wa, G1P[12]) with trypsin (10 µg/mL) for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of synthetic LNFP V in serum-free cell culture medium.
-
Infection and Treatment:
-
Mix the activated rotavirus with the various concentrations of LNFP V and incubate for 1 hour at 37°C.
-
Inoculate the MA104 cell monolayers with the virus-LNFP V mixtures. Include a virus-only control.
-
-
Incubation: Incubate the plates for 5 days at 37°C in a CO2 incubator.
-
Observation of Cytopathic Effect (CPE):
-
After the incubation period, examine each well for the presence of rotavirus-induced CPE (e.g., cell rounding and detachment) using an inverted microscope.
-
For each dilution, record the number of wells that show CPE.
-
-
Data Analysis:
-
Calculate the TCID50 value using the Spearman-Kärber method. This represents the virus dilution at which 50% of the cell cultures are infected.
-
Compare the TCID50 values in the presence and absence of LNFP V to determine the reduction in viral titer. The concentration of LNFP V that causes a significant reduction in the viral titer can be determined.
-
Visualizing Mechanisms and Workflows
Viral Entry and Inhibition Pathway
The following diagram illustrates the proposed mechanism of action for LNFP V, acting as a decoy to inhibit norovirus and rotavirus attachment to host cells.
Caption: Proposed mechanism of LNFP V antiviral activity.
Experimental Workflow for Antiviral Validation
This diagram outlines the key steps in the experimental process to validate the antiviral activity of synthetic LNFP V.
Caption: Workflow for LNFP V antiviral activity validation.
Conclusion and Future Directions
While direct evidence for the antiviral activity of synthetic this compound is currently unavailable, the established efficacy of structurally similar fucosylated HMOs provides a strong rationale for its investigation. The experimental frameworks and comparative data presented in this guide offer a clear path for researchers to validate the potential of LNFP V as a novel antiviral agent. Future studies should focus on performing the described antiviral assays against a panel of clinically relevant norovirus and rotavirus strains. Positive findings would warrant further investigation into its in vivo efficacy and potential as a therapeutic or prophylactic agent against viral gastroenteritis.
References
- 1. Human Milk Oligosaccharides Inhibit Norovirus Diseases - ChemistryViews [chemistryviews.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Cell attachment protein VP8* of a human rotavirus specifically interacts with A-type histo-blood group antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Fucosyllactose Inhibits Human Norovirus Replication in Human Intestinal Enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human milk oligosaccharides, milk microbiome and infant gut microbiome modulate neonatal rotavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Norovirus Inhibition by Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Milk Oligosaccharides Inhibit Human Rotavirus Infectivity in MA104 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lacto-N-fucopentaose V (LNFP V) from Diverse Sources
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal LNFP V for Your Experimental Needs
Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) that is gaining significant interest in the scientific community for its potential roles in infant development, gut microbiome modulation, and immune function. As a complex glycan, the purity and characterization of LNFP V are critical for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of commercially available LNFP V, offering insights into supplier specifications, available data, and alternative fucosylated HMOs to aid researchers in making informed decisions.
Supplier Overview and Purity
Several suppliers offer LNFP V for research purposes. While obtaining exact batch-specific purity data without purchasing the product can be challenging, publicly available information provides a general overview of the quality offered.
| Supplier | Product Name/Grade | Stated Purity/Analytical Method | Notes |
| MedchemExpress | This compound | Not specified on the product page. Recommends referring to the Certificate of Analysis.[1][2] | Offers LNFP V for research use.[1] |
| dsm-firmenich | LNFP-V Analytical Standard | High purity ensured through quantitative NMR, HPLC, and Karl-Fischer titration. | Positioned as a high-quality analytical standard for accurate quantification. |
| Elicityl | This compound (LNFP V) | >80% (NMR)[3] | Also offers a related product, Lacto-N-neofucopentaose V (LNnFP-V), with >90% purity by NMR.[4] |
| Carbosynth | Not sold as an individual product | Included in mixtures of human milk oligosaccharides. | Researchers looking for a complex HMO mixture containing LNFP V might consider this source. |
Note: Purity is a critical factor. For quantitative studies or experiments sensitive to minor impurities, sourcing an analytical standard or a product with a detailed Certificate of Analysis (CoA) is highly recommended. Researchers should always request the CoA from the supplier before purchase to obtain batch-specific purity data.
Alternative Fucosylated Human Milk Oligosaccharides
The biological effects of LNFP V are often studied in the context of other fucosylated HMOs. Understanding the landscape of these related compounds is crucial for designing comprehensive experiments. The primary alternatives and isomers for comparative studies include:
-
Lacto-N-fucopentaose I (LNFP I): An isomer of LNFP V, it is one of the most abundant fucosylated HMOs.
-
Lacto-N-fucopentaose II (LNFP II): Another isomer with a different fucosylation linkage.
-
Lacto-N-fucopentaose III (LNFP III): An isomer that has been shown to have immunomodulatory effects.[5]
-
2'-Fucosyllactose (2'-FL): The most abundant HMO in the milk of most women, it is extensively studied for its prebiotic and anti-infective properties.[6]
The choice of comparator will depend on the specific research question. For instance, to understand the role of fucosylation linkage, a direct comparison between LNFP isomers is warranted. To investigate the effects of fucosylated HMOs against a non-fucosylated background, other neutral or acidic HMOs could be used as controls.
Experimental Data and Performance
Direct, head-to-head published comparisons of LNFP V from different commercial sources are scarce in the scientific literature. Most studies select one commercial source as a standard for their experiments. However, the performance of LNFP V can be inferred from its application in various experimental settings.
Biological Activity: Fucosylated HMOs, including LNFP V, are known to modulate the gut microbiota by selectively promoting the growth of beneficial bacteria like Bifidobacterium.[6] Furthermore, HMOs can influence host immune responses. One of the key signaling pathways implicated in the immunomodulatory effects of various bioactive compounds is the Nuclear Factor-kappa B (NF-κB) pathway . While direct evidence for LNFP V's effect on this pathway is emerging, studies on other HMOs suggest that they can modulate NF-κB signaling, which plays a crucial role in inflammation and immunity.
Analytical Characterization: The structural complexity and the presence of numerous isomers make the accurate identification and quantification of LNFP V challenging. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of HMOs.[7]
Experimental Protocols
Analysis of LNFP V by HPLC-MS
This protocol provides a general framework for the analysis of LNFP V and its isomers. Specific parameters may need to be optimized based on the available instrumentation and the complexity of the sample.
a. Sample Preparation:
-
For purified standards, dissolve in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture).
-
For biological samples (e.g., milk, cell culture supernatant), protein precipitation and solid-phase extraction (SPE) are typically required to remove interfering substances.
b. Chromatographic Separation:
-
Column: A porous graphitized carbon (PGC) or an amide-based HILIC column is commonly used for the separation of HMO isomers.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.
-
Temperature: Column temperature is usually maintained at a constant value (e.g., 30-40 °C) to ensure reproducible retention times.
c. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the detection of native HMOs.
-
Detection: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass determination and differentiation from other components.
-
Fragmentation: Tandem mass spectrometry (MS/MS) is essential for structural elucidation and to distinguish between isomers based on their fragmentation patterns.
NF-κB Reporter Assay for Bioactivity Assessment
This cell-based assay can be used to evaluate the potential of LNFP V to modulate the NF-κB signaling pathway.
a. Cell Line:
-
A human cell line stably transfected with an NF-κB-driven luciferase reporter gene is required (e.g., HEK293-NF-κB-luc).
b. Treatment:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of LNFP V (from different sources if a comparative study is intended) for a specified period (e.g., 6-24 hours).
-
Include a positive control (e.g., TNF-α) to induce NF-κB activation and a negative control (vehicle).
c. Luciferase Assay:
-
After the treatment period, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader. The intensity of the light produced is proportional to the activity of the NF-κB promoter.
d. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Compare the NF-κB activity in LNFP V-treated cells to that of the controls.
Visualizations
To aid in the conceptualization of the experimental approaches and biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of LNFP V.
Caption: Simplified NF-κB signaling pathway and potential modulation by HMOs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (LNFP V) (>80% NMR) [elicityl-oligotech.com]
- 4. Lacto-N-neofucopentaose V (LNnFP-V) (>90% NMR) [elicityl-oligotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of oligosaccharides in the milk of human and animals by using LC-QE-HF-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Antibodies Against Fucosylated Oligosaccharides
This guide provides a detailed comparison of antibodies based on their interaction with fucosylated oligosaccharides, a critical factor in therapeutic antibody development. The focus is primarily on the impact of core fucosylation of the antibody's Fc region on its binding affinity ("cross-reactivity") to Fcγ receptors and the subsequent effector functions. Additionally, we touch upon the cross-reactivity of antibodies that target fucosylated glycans as primary antigens.
The presence or absence of a core fucose on the N-glycan at Asn297 in the Fc region of IgG1 antibodies dramatically alters their biological activity.[1][2] Specifically, antibodies lacking this core fucose (afucosylated antibodies) exhibit significantly enhanced binding to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells.[3][4] This enhanced affinity leads to a more potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) response, a key mechanism for eliminating target cells in cancer therapy.[1][5]
Quantitative Comparison of Fucosylated vs. Afucosylated Antibody Performance
The degree of fucosylation has a profound and measurable impact on the binding affinity for FcγRIIIa and the resulting cytotoxic activity. Afucosylated antibodies consistently demonstrate superior performance in these areas.
| Antibody Target | Antibody Type | Fucosylation Status | Target Receptor | Method | Binding Affinity / Activity Metric | Fold Change (Afuco vs. Fuco) | Reference |
| CD20 | Anti-CD20 IgG1 | High Fucosylation | FcγRIIIa-V158 | ELISA | Relative Binding: 1 | - | [6] |
| CD20 | Anti-CD20 IgG1 | Afucosylated (0%) | FcγRIIIa-V158 | ELISA | Relative Binding: 9 | 9x | [6] |
| CD20 | Anti-CD20 IgG1 | High Fucosylation | FcγRIIIa-F158 | ELISA | Relative Binding: 1 | - | [6] |
| CD20 | Anti-CD20 IgG1 | Afucosylated (0%) | FcγRIIIa-F158 | ELISA | Relative Binding: 35 | 35x | [6] |
| Generic | Human IgG1 | Fucosylated | FcγRIIIa | SPR | KD | Up to 50-fold higher for Afuco | [4] |
| EGF-R | 2F8 mAb | High Fucosylation | FcγRIIIa-V158 | ELISA | Relative Affinity | - | [7] |
| EGF-R | 2F8 mAb | Low Fucosylation | FcγRIIIa-V158 | ELISA | Relative Affinity | 5x | [7] |
| EGF-R | 2F8 mAb | High Fucosylation | FcγRIIIa-F158 | ELISA | Relative Affinity | - | [7] |
| EGF-R | 2F8 mAb | Low Fucosylation | FcγRIIIa-F158 | ELISA | Relative Affinity | 15x | [7] |
| Generic | Anti-viral mAb | Afucosylated (G0) | FcγRIIIa (high affinity) | SPR | KD ~ 11-12 nM | - | [8] |
| Generic | Anti-viral mAb | Afucosylated (G2) | FcγRIIIa (high affinity) | SPR | KD ~ 6 nM | ~2x (vs. G0) | [8] |
Note: The data presented in this table is a summary from multiple studies and is intended for comparative purposes. Absolute values can vary based on specific experimental conditions.
Signaling and Binding Mechanisms
The presence of core fucose sterically hinders the optimal interaction between the antibody's Fc region and the FcγRIIIa receptor.[9][10] Removing this fucose allows for favorable carbohydrate-carbohydrate interactions between the glycans on the Fc and the receptor, significantly strengthening the binding.[10] This stronger engagement triggers a more robust downstream signaling cascade within the NK cell, leading to enhanced ADCC.
Experimental Protocols
Accurate assessment of antibody binding and function is crucial. The following are detailed methodologies for key experiments.
ELISA-Based FcγRIIIa Binding Assay
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to compare the binding of fucosylated and afucosylated antibodies to a recombinant FcγRIIIa receptor. A similar method is described as the Fucose-sensitive ELISA for Antigen-Specific IgG (FEASI).[11]
Methodology:
-
Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., CD20 protein for an anti-CD20 antibody) at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 3% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.
-
Antibody Incubation: Wash the plate three times with PBST. Add serial dilutions of the test antibodies (both fucosylated and afucosylated variants) to the wells. Incubate for 1-2 hours at room temperature.
-
Receptor Incubation: Wash the plate three times with PBST. Add a constant, predetermined concentration of biotinylated recombinant human FcγRIIIa to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate three times with PBST. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate five times with PBST. Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and allow the color to develop.
-
Stopping & Reading: Stop the reaction by adding 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentrations. Calculate the EC₅₀ (half-maximal effective concentration) for each antibody variant to determine relative binding affinity.[6]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (kₐ), dissociation (kₔ), and affinity (K₋) constants.[12]
Methodology:
-
Chip Preparation: Covalently immobilize the anti-glycan antibody onto a sensor chip surface using standard amine coupling chemistry.
-
Ligand Immobilization: Inject a solution of the fucosylated oligosaccharide-conjugate (the ligand) over the activated surface to achieve immobilization. Deactivate remaining active esters.[12]
-
Analyte Injection: Inject a series of concentrations of the soluble FcγRIIIa receptor (the analyte) over the sensor surface and monitor the association in real-time.
-
Dissociation Phase: Inject running buffer over the chip to monitor the dissociation of the antibody-receptor complex.
-
Regeneration: Regenerate the sensor surface using a low pH buffer to remove the bound analyte, preparing it for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the equilibrium dissociation constant (K₋ = kₔ/kₐ).
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This cell-based assay measures the ability of an antibody to induce the lysis of target cells by effector cells.
Methodology:
-
Cell Preparation:
-
Target Cells: Use a cell line that expresses the antigen of interest (e.g., SK-BR-3 for anti-HER2 antibodies). Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector Cells: Isolate primary Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.[1] Alternatively, an engineered NK cell line expressing human FcγRIIIa can be used.[6]
-
-
Assay Setup: In a 96-well U-bottom plate, mix the labeled target cells with the effector cells at a specific Effector-to-Target (E:T) ratio (e.g., 25:1).
-
Antibody Addition: Add serial dilutions of the test antibodies (fucosylated and afucosylated) to the cell mixture.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Lysis Measurement:
-
Fluorescence Method: Centrifuge the plate and measure the fluorescence released into the supernatant, which is proportional to the number of lysed cells.
-
Radioactivity Method: Centrifuge the plate and measure the radioactivity in the supernatant.
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. Plot the results and determine the EC₅₀ value to quantify the ADCC potency of each antibody variant.
Experimental and Analytical Workflow
The process of comparing fucosylated and afucosylated antibodies involves several integrated steps, from production to functional characterization.
Cross-Reactivity with Fucosylated Antigens
While the primary focus is often on Fc fucosylation, some antibodies are designed to target fucosylated oligosaccharides on cell surfaces, such as the 3-fucosyllactosamine (SSEA-1 or X determinant).[13] In this context, cross-reactivity refers to the antibody's ability to bind to other, structurally similar glycan epitopes. For instance, an antibody generated against the globo-H (GH) glycan, which is fucosylated, was found to cross-react with related non-fucosylated (SSEA3) and sialylated (SSEA4) globo-series glycans.[14] This was because the initial GH antigen was processed by cells to reveal the core SSEA3 structure, leading to the generation of antibodies that recognize this shared epitope.[14] Evaluating this type of cross-reactivity is critical for understanding the specificity and potential off-target effects of anti-glycan antibodies and is typically assessed using glycan microarray analysis or competitive ELISA.[12][15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Engineered therapeutic antibodies with improved effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Specific location of galactosylation in an afucosylated antiviral monoclonal antibody affects its FcγRIIIA binding affinity [frontiersin.org]
- 9. Antibody fucosylation lowers FcγRIIIa/CD16a affinity by limiting the conformations sampled by the N162-glycan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Immunoassay for quantification of antigen-specific IgG fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The occurrence of anti-3-fucosyllactosamine antibodies and their cross-reactive idiotopes in preimmune and immune mouse sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unveiling Antigen Presentation and Cross reactive Antibody Response of an Oligosaccharide conjugate Vaccine Paving the Way for Advanced Cancer Vaccines | Genomics Research Center Academia Sinica [genomics.sinica.edu.tw]
- 15. elisakits.co.uk [elisakits.co.uk]
In Vivo Veritas: Validating the In Vitro Potential of Lacto-N-fucopentaose V and its Isomers
A comparative analysis of the experimental evidence for Lacto-N-fucopentaose V and related oligosaccharides, offering researchers and drug development professionals a guide to their immunomodulatory and gut health applications.
While direct in vivo validation of in vitro findings for this compound (LNFP V) remains to be extensively documented in publicly available literature, a wealth of research on its closely related isomers, particularly Lacto-N-fucopentaose I (LNFP-I) and Lacto-N-fucopentaose III (LNFPIII), provides compelling evidence of their biological activities. This guide synthesizes the available experimental data for these isomers and compares their performance with other well-studied oligosaccharides, offering a valuable resource for researchers navigating the therapeutic potential of these complex sugars.
Comparative Analysis of In Vitro and In Vivo Findings
The following tables summarize the key experimental findings for LNFP isomers and comparable alternative oligosaccharides, highlighting their effects on the immune system and gut microbiota.
Table 1: In Vitro Immunomodulatory and Antiviral Effects
| Molecule | Key In Vitro Finding | Cell/System Used | Quantitative Data |
| Lacto-N-fucopentaose I (LNFP-I) | Decreased mononuclear cell proliferation and modulated cytokine production. | Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy controls and multiple sclerosis patients. | Dose-dependent reduction in cell proliferation; significant decrease in IL-12 and IFN-γ, and increase in IL-10 production.[1][2] |
| Inhibited Enterovirus 71 (EV71) infection. | Human rhabdomyosarcoma (RD) cells. | Reduced viral capsid protein VP1 expression and decreased apoptosis in infected cells.[3] | |
| Lacto-N-fucopentaose III (LNFPIII) | Induced alternative activation of antigen-presenting cells (APCs). | Murine bone marrow-derived dendritic cells and macrophages. | Upregulation of markers associated with alternative activation (e.g., Arginase-1, Ym1). |
| Inhibited HIV replication. | Primary human monocyte-derived macrophages. | Significant reduction in HIV p24 antigen levels in culture supernatants. | |
| Fructooligosaccharides (FOS) | Modulated inflammatory and immune responses. | Various cell lines and primary cells. | Decreased production of pro-inflammatory cytokines.[4] |
| Alginate Oligosaccharides (AOS) | Stimulated macrophage activation. | Murine macrophage cell line (RAW264.7). | Increased production of nitric oxide (NO), reactive oxygen species (ROS), and TNF-α.[2][5] |
Table 2: In Vivo Validation and Effects on Gut Microbiota
| Molecule | Key In Vivo Finding | Animal Model | Quantitative Data |
| Lacto-N-fucopentaose I (LNFP-I) | Ameliorated EV71 infection and modulated gut microbiota. | Caenorhabditis elegans. | Reduced apoptosis and altered the abundance of specific gut bacteria (e.g., reduced Sphingomonas, increased Micromonospora).[3] |
| Lacto-N-fucopentaose III (LNFPIII) | Reduced the severity of experimental autoimmune encephalomyelitis (EAE). | Mouse model of multiple sclerosis. | Significant reduction in clinical EAE scores and central nervous system inflammation. |
| Fructooligosaccharides (FOS) | Exhibited anti-inflammatory and antioxidant effects, enhancing gut immune system. | Animal models. | Increased bifidobacteria counts and short-chain fatty acid (SCFA) production in the gut.[4] |
Experimental Protocols
In Vitro Immunomodulation Assay with Human PBMCs
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized venous blood of healthy donors or patients by Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are stimulated with a mitogen, such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS), in the presence or absence of varying concentrations of the test oligosaccharide (e.g., LNFP-I).
-
Proliferation Assay: Cell proliferation is assessed by the incorporation of [³H]-thymidine or by using a colorimetric assay such as the MTT assay.
-
Cytokine Analysis: Supernatants from the cell cultures are collected after a specified incubation period (e.g., 48 or 72 hours), and the concentrations of cytokines (e.g., IL-12, IFN-γ, IL-10) are measured by enzyme-linked immunosorbent assay (ELISA).
In Vivo Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a peptide from myelin oligodendrocyte glycoprotein (B1211001) (MOG35-55) emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Mice are treated with the test compound (e.g., LNFPIII) or a vehicle control, typically via intraperitoneal injection or oral gavage, starting from a few days before or after immunization and continuing for a defined period.
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histological Analysis: At the end of the experiment, spinal cords are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Luxol fast blue) to assess inflammation and demyelination.
-
Immunological Analysis: Splenocytes or lymph node cells can be isolated and restimulated in vitro with MOG peptide to measure antigen-specific T cell proliferation and cytokine production.
Visualizing the Pathways and Workflows
The following diagrams illustrate the conceptual signaling pathway for immunomodulation by fucosylated oligosaccharides and a typical experimental workflow for assessing their effects.
Caption: Conceptual signaling pathway for LNFP-mediated immunomodulation in an antigen-presenting cell.
Caption: A typical experimental workflow for the validation of in vitro findings in an in vivo model.
References
- 1. Small molecule modulation of microbiota: a systems pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C32H55NO25 | CID 4096542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fructooligosaccharides on inflammation, immunomodulation, oxidative stress, and gut immune response: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking Analytical Methods for Lacto-N-fucopentaose V (LNFP V) Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Lacto-N-fucopentaose V (LNFP V), a key human milk oligosaccharide (HMO), is critical for research in infant nutrition, gut microbiome studies, and the development of novel prebiotics and therapeutics. This guide provides an objective comparison of three prevalent analytical methods for LNFP V quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key performance indicators for the three benchmarked methods, providing a comparative overview to aid in your decision-making process.
| Parameter | HPAEC-PAD | HPLC-FLD (with 2-AB Labeling) | LC-MS/MS |
| Limit of Detection (LOD) | ~0.4–0.6 pmol[1][2] | Analyte dependent, typically in the low pmol to fmol range | ~0.0018–0.0030 µg/mL |
| Limit of Quantification (LOQ) | ~1.2–2.0 pmol[1] | Analyte dependent, typically in the low pmol to fmol range | 0.0054–0.0063 µg/mL |
| Linearity (R²) | >0.99[1][3] | >0.99 | >0.99[3] |
| Linear Range | 0.2–10 mg/L (for similar oligosaccharides)[1][2] | Typically spans 2-3 orders of magnitude | 0.078–20 µg/mL (for a range of HMOs)[3][4] |
| Sample Preparation | Minimal, direct injection of aqueous samples | Requires derivatization (fluorescent labeling) | Can range from simple dilution to more complex extraction and purification |
| Specificity | Good for isomers, relies on retention time | Good, dependent on chromatographic separation | Excellent, based on mass-to-charge ratio and fragmentation patterns |
| Throughput | Moderate | Lower due to derivatization step | High, especially with modern UHPLC systems |
Visualizing the Workflow: A Comparative Overview
To visually represent the distinct workflows of the analytical methods discussed, the following diagrams were generated using the DOT language.
References
- 1. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: Lacto-N-fucopentaose V (LNFP V) vs. 2'-fucosyllactose (2'-FL)
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant group of glycans in human milk that play a crucial role in infant health and development. Among the fucosylated HMOs, 2'-fucosyllactose (B36931) (2'-FL) is the most abundant and has been extensively studied for its prebiotic, immunomodulatory, and anti-pathogenic properties. Lacto-N-fucopentaose V (LNFP V) is another fucosylated HMO, the biological functions of which are less well-characterized. This guide provides a head-to-head comparison of LNFP V and 2'-FL, summarizing the available experimental data on their biological activities, and presenting detailed experimental protocols and relevant signaling pathways to aid researchers and drug development professionals in their investigations.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of LNFP V and 2'-FL. It is important to note that data for LNFP V is limited compared to the extensive research on 2'-FL.
Table 1: Prebiotic Activity - Modulation of Gut Microbiota
| Feature | This compound (LNFP V) | 2'-fucosyllactose (2'-FL) | References |
| Bifidogenic Effect | Data not available | Significant increase in the relative abundance of Bifidobacterium species, particularly B. longum subsp. infantis and B. adolescentis. | [1][2][3] |
| Growth Promotion of Specific Strains | Data not available | Promotes the growth of Bifidobacterium longum subsp. infantis ATCC 15697. | [1] |
| Short-Chain Fatty Acid (SCFA) Production | Data not available | Fermentation by gut microbiota leads to the production of SCFAs, primarily acetate. | [4] |
Table 2: Immunomodulatory Effects
| Feature | This compound (LNFP V) | 2'-fucosyllactose (2'-FL) | References |
| Cytokine Production (in vitro) | Data not available | In Caco-2 cells, 2'-FL has been shown to reduce the secretion of the pro-inflammatory cytokine IL-8. In peripheral blood mononuclear cells (PBMCs), it can modulate the production of various cytokines, including TNF-α and IL-10. | [5][6][7] |
| Immune Cell Activation | Data not available | Can modulate the activation of immune cells, including T cells and dendritic cells. | [6][8] |
Table 3: Anti-Pathogenic Activity
| Feature | This compound (LNFP V) | 2'-fucosyllactose (2'-FL) | References |
| Inhibition of Escherichia coli Adhesion | Data not available | Can inhibit the adhesion of enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC) to intestinal epithelial cells (e.g., HT-29, Caco-2). | [9][10][11] |
| Inhibition of Campylobacter jejuni Adhesion | Data not available | Can inhibit the adhesion of C. jejuni to intestinal epithelial cells (e.g., Caco-2). | [12][13][14] |
Signaling Pathways
The biological effects of HMOs are mediated through various signaling pathways. While the pathways for 2'-FL are becoming better understood, those for LNFP V remain largely unexplored.
2'-fucosyllactose (2'-FL) Signaling
2'-FL can modulate host cell signaling pathways, primarily impacting immune responses and gut barrier function. One of the key pathways influenced by 2'-FL is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By inhibiting the activation of NF-κB, 2'-FL can downregulate the expression of pro-inflammatory cytokines.[2][15][16][17] Additionally, 2'-FL may interact with Toll-like receptors (TLRs) on the surface of immune and intestinal epithelial cells, further influencing downstream signaling cascades.
References
- 1. Cellular and molecular mechanism of interleukin-1β modulation of Caco-2 intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifidobacterium adolescentis - a beneficial microbe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro fermentation of lactulose-derived oligosaccharides by mixed fecal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of cytokine release by differentiated CACO-2 cells in a compartmentalized coculture model with mononuclear leucocytes and nonpathogenic bacteria [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine analysis - ELISA / CBA [sanquin.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Growth and adhesion to HT-29 cells inhibition of Gram-negatives by Bifidobacterium longum BB536 e Lactobacillus rhamnosus HN001 alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the l-fucose utilization cluster in Campylobacter jejuni induces proteomic changes and enhances Caco-2 cell invasion and fibronectin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chemically and Microbially Synthesized Lacto-N-fucopentaose V: Biological Activity and Performance
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Lacto-N-fucopentaose V (LNFP V) derived from chemical and microbial synthesis methods. This document synthesizes available data on the immunomodulatory, prebiotic, and anti-adhesive properties of this important human milk oligosaccharide (HMO).
Disclaimer: Direct head-to-head experimental comparisons of the biological activity of chemically versus microbially synthesized LNFP V are not extensively available in current scientific literature. This guide therefore collates and compares data from separate studies on LNFP V and structurally related fucosylated oligosaccharides, noting the synthesis method where specified. The presented data should be interpreted with the understanding that experimental conditions may vary between studies.
Executive Summary
This compound is a pentasaccharide found in human milk, known for its significant biological roles.[1][2] Both chemical and microbial synthesis strategies are employed to produce LNFP V for research and potential therapeutic applications.[3][4] Chemical synthesis offers precise structural control, while microbial fermentation using engineered organisms like Escherichia coli presents a scalable and potentially more cost-effective production method.[3][4] The core biological activities of fucosylated HMOs like LNFP V include modulation of the immune system, promotion of beneficial gut bacteria (prebiotic effects), and prevention of pathogen adhesion.[5][6]
Data Presentation: Comparative Biological Activities
The following tables summarize quantitative data on the biological activities associated with LNFP V and other relevant fucosylated HMOs.
Table 1: Immunomodulatory Effects of Fucosylated Oligosaccharides
| Oligosaccharide | Source/Synthesis | Cell Type | Effect | Key Findings |
| Lacto-N-fucopentaose I (LNFP I) | Not Specified | Human Mononuclear Cells (from MS patients and healthy controls) | Anti-proliferative, Cytokine Modulation | Decreased cell proliferation; Reduced IL-12 and IFN-γ production; Increased IL-10 production.[7] |
| Lacto-N-fucopentaose III (LNFP III) | Not Specified | Murine Inflammatory Monocytes | Immune Regulation in EAE model | Induced production of immune regulatory enzymes; Skewed immune response to a Th2 profile (increased IL-4, IL-5, IL-10, IL-13).[8] |
| Lacto-N-fucopentaose III (LNFPIII) - Dextran Conjugate | Not Specified | Primary Human Macrophages (HIV-infected) | Anti-inflammatory, Antiviral | Reduced expression of pro-inflammatory cytokines IL-1β and IL-18; Inhibited HIV replication.[9] |
Table 2: Prebiotic Activity of Oligosaccharides on Bifidobacterium
| Oligosaccharide | Strain(s) | Growth Promotion | Key Findings |
| Human Milk Oligosaccharides (HMOs) mix | Bifidobacterium longum subsp. infantis | High | B. infantis is particularly well-adapted to utilize HMOs for growth.[10][11] |
| Lacto-N-tetraose (LNT) (precursor to LNFP V) | Bifidobacterium longum subsp. infantis | High | LNT specifically boosts the growth of B. longum subsp. infantis.[11] |
| Fructo-oligosaccharides (FOS) & Galacto-oligosaccharides (GOS) | Various Bifidobacterium species | Broad | FOS and GOS generally promote the proliferation of most tested Bifidobacterium strains.[12] |
Table 3: Anti-Adhesive Properties of Fucosylated Oligosaccharides
| Oligosaccharide | Pathogen | Cell Line | Effect | Key Findings |
| 2'-fucosyllactose (2'-FL) | Enteropathogenic E. coli (EPEC) | Caco-2 | Moderate Inhibition | Moderate anti-adhesive effects observed.[6] |
| 3-fucosyllactose (3-FL) | Pseudomonas aeruginosa, Campylobacter jejuni, EPEC, Salmonella enterica | Caco-2 | Moderate Inhibition | Moderate anti-adhesive effects observed against various pathogens.[6] |
| Di-fucosyl-β-cyclodextrin (HMO-mimic) | Enterotoxigenic E. coli (ETEC) O78:H11 | Caco-2 | Significant Inhibition | Showed significant anti-adhesive properties against ETEC.[6] |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of protocols used in the cited studies.
Immunomodulation Assays (Cell-Based)
-
Cell Culture and Stimulation:
-
Mononuclear Cell Proliferation: Peripheral blood mononuclear cells (MNCs) are isolated from blood samples using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. To induce proliferation, cells are stimulated with lipopolysaccharide (LPS). The HMO (e.g., LNFP I) is added at various concentrations.[7]
-
Macrophage Culture: Primary human monocyte-derived macrophages are generated by culturing CD14+ monocytes with macrophage colony-stimulating factor (M-CSF) for 5-7 days.[9]
-
-
Cytokine Measurement:
-
Supernatants from cell cultures are collected after a specified incubation period (e.g., 24-72 hours).
-
Concentrations of cytokines (e.g., IL-1β, IL-10, IL-12, IFN-γ, TNFα) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7][9]
-
-
HIV Replication Assay:
-
Macrophages are infected with an HIV strain.
-
Following infection, cells are treated with the test compound (e.g., LNFPIII-dextran conjugate).
-
HIV replication is monitored over time (e.g., 12 days) by measuring the concentration of the HIV Gag p24 antigen in the culture supernatant using ELISA.[9]
-
Prebiotic Activity Assays
-
Bacterial Strains and Growth Conditions:
-
Strains of Bifidobacterium (e.g., B. longum, B. breve) are cultured in appropriate anaerobic media, such as MRS broth supplemented with cysteine.
-
The oligosaccharide to be tested is added as the primary carbon source.
-
-
Growth Measurement:
-
Bacterial growth is monitored by measuring the optical density at 600 nm (OD600) at regular intervals over a 24-48 hour period.[12]
-
Alternatively, bacterial populations can be quantified using flow cytometry or by plating serial dilutions on selective agar.
-
-
Metabolite Analysis:
-
After fermentation, the culture supernatant is analyzed for short-chain fatty acid (SCFA) production (e.g., acetate, propionate, butyrate) using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]
-
Pathogen Anti-Adhesion Assays
-
Cell Line Culture:
-
Human intestinal epithelial cells, such as Caco-2, are grown to confluence in a suitable medium (e.g., DMEM) in multi-well plates to form a monolayer that mimics the intestinal barrier.[6]
-
-
Adhesion Assay:
-
Pathogenic bacteria (e.g., EPEC, ETEC) are labeled (e.g., with a fluorescent dye or radiolabel) and added to the Caco-2 cell monolayers.
-
The assay is performed under two conditions:
-
Inhibition: Bacteria are pre-incubated with the test oligosaccharide before being added to the Caco-2 cells.
-
Exclusion: The Caco-2 cells are pre-incubated with the oligosaccharide before the addition of bacteria.
-
-
After incubation and washing to remove non-adherent bacteria, the number of adhered bacteria is quantified by measuring fluorescence, radioactivity, or by lysing the Caco-2 cells and plating the contents to count colony-forming units (CFUs).[6]
-
Visualizations: Pathways and Workflows
Synthesis and Biological Impact of LNFP V
Caption: Overview of LNFP V synthesis routes and its primary biological activities.
General Workflow for Anti-Adhesion Assay
Caption: Experimental workflow for assessing the anti-adhesive properties of LNFP V.
Immunomodulatory Signaling (Hypothesized)
Caption: Hypothesized signaling pathway for immunomodulation by fucosylated oligosaccharides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bacterial β1–3-Galactosyltransferase Enables Multigram-Scale Synthesis of Human Milk Lacto-N-tetraose (LNT) and Its Fucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly-efficient in vivo production of this compound by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Digestion, fermentation, and pathogen anti-adhesive properties of the hMO-mimic di-fucosyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oligosaccharide Binding Proteins from Bifidobacterium longum subsp. infantis Reveal a Preference for Host Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Receptor Affinities of Lacto-N-fucopentaose V and Its Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between human milk oligosaccharides (HMOs) and their receptors is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of the receptor binding affinity of Lacto-N-fucopentaose V (LNFP V) and its isomers, supported by available experimental data and methodologies.
This compound (LNFP V) and its structural isomers, including Lacto-N-fucopentaose I (LNFP I), II (LNFP II), and III (LNFP III), are complex sugars found in human milk that play crucial roles in infant development and immunity. Their biological effects are largely mediated by their specific recognition by a variety of carbohydrate-binding proteins, known as lectins, expressed on the surface of host cells, particularly immune cells. The subtle differences in the linkages of the fucose sugar residue among these isomers can lead to significant variations in their receptor binding affinities and subsequent downstream signaling pathways.
Comparative Analysis of Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (K D) | Experimental Method | Reference |
| This compound (LNFP V) | Galectin-1 | Moderate Affinity (IC 50 in mM range) | Solid-Phase Competitive Binding Assay | [1] |
| Lacto-N-fucopentaose III (LNFP III) | SIGNR-1 (mouse homolog of human DC-SIGN) | Binding Confirmed (Quantitative K D not specified) | Not specified | [2] |
Note: The available data is currently limited. Further quantitative studies, such as those employing Surface Plasmon Resonance (SPR), are needed to establish precise dissociation constants (K D) for a broader range of LNFP isomers and their respective receptors.
Experimental Protocols
The determination of binding affinities between oligosaccharides and their receptors relies on a variety of biophysical and immunological techniques. Below are detailed methodologies for key experiments cited in the study of glycan-lectin interactions.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful label-free technique for real-time monitoring of biomolecular interactions.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interactants (the ligand, e.g., an LNFP isomer) is immobilized. The binding of the other interactant (the analyte, e.g., a lectin receptor) from a solution flowing over the surface causes a change in the refractive index, which is detected as a change in the resonance angle of the reflected light.
General Protocol:
-
Ligand Immobilization: The selected LNFP isomer is covalently coupled to a sensor chip surface. Common coupling chemistries include amine coupling or biotin-streptavidin capture.
-
Analyte Injection: A solution containing the purified receptor (analyte) at various concentrations is injected over the sensor surface.
-
Association and Dissociation Monitoring: The binding (association) and subsequent unbinding (dissociation) of the analyte are monitored in real-time by recording the change in SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).
Glycan Array
Glycan arrays are high-throughput platforms that allow for the simultaneous screening of a protein's binding specificity against a library of immobilized carbohydrates.
Principle: A collection of different glycans, including various LNFP isomers, are covalently printed onto a solid surface (e.g., a glass slide). The array is then incubated with a fluorescently labeled lectin or an antibody against the lectin. The binding events are detected by measuring the fluorescence intensity at each spot.
General Protocol:
-
Array Fabrication: Purified LNFP isomers and other glycans are chemically modified to allow for covalent attachment to a functionalized slide surface.
-
Lectin Incubation: The glycan array is incubated with a solution containing the fluorescently labeled lectin of interest.
-
Washing: Unbound lectin is removed through a series of washing steps.
-
Scanning and Data Analysis: The array is scanned using a fluorescence scanner, and the intensity of the signal at each spot is quantified to determine the relative binding affinity of the lectin for each glycan.
Signaling Pathways
The binding of LNFP isomers to their receptors can trigger intracellular signaling cascades, leading to various cellular responses. The specific pathway activated often depends on the isomer and the receptor involved. For instance, the interaction of fucosylated oligosaccharides with immune receptors can modulate inflammatory responses.
One of the key signaling pathways implicated in the recognition of microbial and endogenous ligands is the Toll-like Receptor 4 (TLR4) pathway. While direct binding of LNFP isomers to TLR4 is still under investigation, some studies suggest that certain fucosylated HMOs can modulate TLR4 signaling.
Below is a generalized diagram of a potential signaling pathway that could be initiated by the binding of an LNFP isomer to a C-type lectin receptor, potentially leading to the modulation of TLR4-mediated signaling.
References
Uncharted Territory: Comparative Transcriptomic Analysis of LNFP Isomers Awaits Exploration
A comprehensive review of current scientific literature reveals a significant gap in our understanding of how different isomers of Lacto-N-fucopentaose (LNFP) differentially regulate gene expression in cells. At present, no direct comparative transcriptomic studies have been published that analyze the effects of treating cells with various LNFP isomers, such as LNFP-I, LNFP-II, and LNFP-III.
While research has extensively focused on the structural characterization, synthesis, and prevalence of LNFP isomers in human milk, the specific molecular mechanisms and cellular responses elicited by these structurally similar but distinct molecules remain largely unexplored at the transcriptomic level. This absence of data prevents a direct, evidence-based comparison of their effects on gene expression profiles and associated signaling pathways.
For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the current inability to select or design LNFP-based interventions that are optimized for specific therapeutic outcomes based on their gene-regulatory activities. The opportunity, however, is substantial. Future research in this area could uncover novel biological functions for individual LNFP isomers and pave the way for more targeted applications in areas such as infant nutrition, immunology, and oncology.
Hypothetical Experimental Workflow
To address this knowledge gap, a robust comparative transcriptomics study would be required. The following outlines a potential experimental workflow for such an investigation:
Caption: Proposed workflow for a comparative transcriptomics study of LNFP isomers.
Potential Signaling Pathways for Investigation
Based on the known biological activities of human milk oligosaccharides (HMOs) in general, several signaling pathways would be of high interest in a comparative transcriptomic study of LNFP isomers. Future studies could reveal isomer-specific modulation of these pathways.
Caption: Key signaling pathways potentially modulated by LNFP isomers.
Conclusion
The field of glycomics is rapidly advancing, and the tools of transcriptomics offer a powerful lens through which to view the functional consequences of subtle structural variations in complex carbohydrates like the LNFP isomers. While a direct comparative guide is not yet possible due to the lack of available data, the framework for such an investigation is clear. The scientific community is encouraged to pursue this line of inquiry to unlock the full therapeutic potential of these fascinating molecules. Future findings will be critical for the rational design of next-generation prebiotics, immunomodulators, and other therapeutics targeting a wide range of human diseases.
A Meta-Analysis of Fucosylated Human Milk Oligosaccharides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of studies on fucosylated Human Milk Oligosaccharides (HMOs), with a particular focus on the two most abundant isomers: 2'-Fucosyllactose (2'-FL) and 3'-Fucosyllactose (3-FL). While a direct clinical meta-analysis comparing the effects of 2'-FL and 3'-FL is not yet available in the scientific literature, this guide synthesizes quantitative data from in-vitro, animal, and human studies to offer a comprehensive comparison. It also provides detailed experimental protocols for key research methodologies in the field and visualizes relevant biological pathways and workflows.
Comparative Analysis of 2'-Fucosyllactose (2'-FL) and 3'-Fucosyllactose (3'-FL)
Fucosylated HMOs are a major component of human milk, playing a crucial role in infant health by shaping the gut microbiota, modulating the immune system, and protecting against pathogens. The biological effects of these oligosaccharides can vary based on their specific structures. Below is a summary of the comparative data on 2'-FL and 3'-FL.
Table 1: Comparative Concentrations and In-Vitro Fermentation by Infant Fecal Microbiota
| Parameter | 2'-Fucosyllactose (2'-FL) | 3'-Fucosyllactose (3'-FL) | Reference |
| Weighted Mean Concentration in Human Milk (g/L) | 2.58 | 0.57 | [1] |
| Utilization Rate by Infant Fecal Microbiota (36h) | Rapid utilization | ~60.3% | [2] |
| Predominantly Enriched Bacterial Genera | Bifidobacterium | Bacteroides, Enterococcus | [2] |
| Primary Metabolic End Products | Acetic acid, Lactate | Acetic acid, Lactic acid | [2] |
Table 2: Comparative Effects on Allergic Response in an Ovalbumin (OVA)-Sensitized Mouse Model
| Parameter | 2'-Fucosyllactose (2'-FL) | 3'-Fucosyllactose (3'-FL) | Reference |
| Effect on Allergic Symptoms | Alleviated food allergy symptoms | As effective as 2'-FL in alleviating food allergy symptoms | [3] |
| Serum Levels of OVA-specific IgE | Significantly decreased | Significantly decreased | [3] |
| Serum Levels of Mouse Mast Cell Protease (mMCP-1) | Significantly decreased | Significantly decreased | [3] |
| Serum Levels of IL-4 | Significantly decreased | Significantly decreased | [3] |
| Serum Levels of IFN-γ | Increased | Increased | [3] |
| Gene Expression of Allergy-Related Cytokines in Small Intestine | Down-regulated | Down-regulated | [3] |
| Intestinal Barrier Damage | Improved | Improved | [3] |
| Effect on Gut Microbiota | Enhanced Lactobacillus and Bifidobacterium; Decreased Turicibacter and Lachnospiraceae NK4A136 group | Enhanced Lactobacillus and Bifidobacterium; Decreased Turicibacter and Lachnospiraceae NK4A136 group | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the meta-analysis of fucosylated HMOs.
Quantification of 2'-FL and 3'-FL in Infant Formula by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method allows for the robust quantification of 2'-FL and 3'-FL in various food matrices.
-
Sample Preparation:
-
Homogenize the infant formula sample.
-
Perform a simple dispersion and extraction of the sample.
-
-
Chromatographic Conditions:
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Detector: Refractive Index (RI) detector.
-
Runtime: 19 minutes.
-
Linearity: High degree of linearity (R² > 0.9995) in the range of 0.2 to 12 mg/mL.
-
-
Validation Parameters:
-
Recovery for 2'-FL: 88% to 105%.
-
Recovery for 3'-FL: 94% to 112%.
-
Limit of Detection (LOD) in whole milk: 0.1 mg/mL for 2'-FL and 0.2 mg/mL for 3'-FL.
-
LOD in infant formula: 0.6 mg/g for both 2'-FL and 3'-FL.
-
Analysis of Infant Fecal Microbiota by 16S rRNA Gene Sequencing
This protocol is used to characterize the composition of the infant gut microbiota following HMO supplementation.
-
Fecal DNA Isolation:
-
Utilize an optimized protocol for fecal DNA isolation from infant samples.
-
-
Library Preparation:
-
Follow the Illumina protocol "16S Metagenomic Sequencing Library Preparation".
-
Amplify the V3-V4 region of the 16S rRNA gene using specific primers (e.g., 338F and 806R).
-
Perform PCR with the following conditions: initial denaturation at 98°C for 2 min, followed by 30 cycles of denaturation at 98°C for 15s, annealing at 55°C for 30s, and extension at 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Sequencing:
-
Perform paired-end sequencing (2 x 300 bp) on an Illumina MiSeq platform.
-
-
Data Analysis:
-
Use a bioinformatics pipeline such as QIIME2 for data processing.
-
Perform demultiplexing, quality filtering, and merging of paired-end reads.
-
Assign taxonomy to the sequences to determine the relative abundance of different bacterial taxa.
-
In-Vitro Fermentation of HMOs by Fecal Microbiota
This method assesses the prebiotic effects of different HMOs.
-
Preparation:
-
Use anaerobic in-vitro batch culture fermenters.
-
Inoculate with fecal samples from the target population (e.g., infants).
-
-
Fermentation:
-
Add individual HMOs (e.g., 2'-FL, 3'-FL) or combinations to the fermenters.
-
Incubate under anaerobic conditions.
-
-
Analysis:
-
Microbiota Composition: Analyze changes in major colonic bacterial genera using techniques like fluorescent in situ hybridization (FISH) coupled with flow cytometry.
-
Metabolic Activity: Assess the production of organic acids, such as short-chain fatty acids (SCFAs), using gas chromatography.
-
Ovalbumin (OVA)-Sensitized Mouse Model of Food Allergy
This animal model is used to evaluate the immunomodulatory effects of HMOs on food allergy.
-
Sensitization:
-
Sensitize mice with ovalbumin (OVA) via intraperitoneal injection, typically with an adjuvant like aluminum hydroxide.
-
Repeat the sensitization process over several weeks.
-
-
Challenge:
-
Administer an oral challenge of OVA to the sensitized mice.
-
-
Outcome Measures:
-
Allergic Symptoms: Observe and score clinical signs of allergic reactions.
-
Immunological Responses:
-
Measure serum levels of OVA-specific IgE, IgG1, and other immunoglobulins by ELISA.
-
Quantify serum levels of mast cell proteases (e.g., mMCP-1).
-
Analyze cytokine profiles (e.g., IL-4, IFN-γ) in serum or from stimulated splenocytes.
-
-
Intestinal Integrity: Assess intestinal barrier function and inflammation.
-
Gut Microbiota: Analyze changes in the gut microbial composition via 16S rRNA gene sequencing.
-
Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples by Gas Chromatography (GC)
This protocol quantifies the major metabolic end products of bacterial fermentation in the gut.
-
Sample Preparation:
-
Homogenize fecal samples.
-
Perform a liquid-liquid extraction to isolate SCFAs.
-
-
Gas Chromatography Conditions:
-
Injection: Direct injection of the sample supernatant.
-
Column: Use a suitable column for SCFA separation (e.g., DB-23).
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification:
-
Use a standard curve with known concentrations of acetic, propionic, and butyric acids for quantification.
-
The method should have a good linear range (e.g., 15-10,000 µg/ml) and high extraction efficiency (>97%).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Differential metabolism of 2'-FL and 3'-FL by gut microbiota and subsequent host effects.
Caption: General experimental workflow for the analysis of fucosylated HMOs and their effects.
Caption: Workflow for the ovalbumin-sensitized mouse model of food allergy with HMO intervention.
References
- 1. Metaproteomic and 16S rRNA Gene Sequencing Analysis of the Infant Fecal Microbiome | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lacto-N-fucopentaose V
Essential Safety and Handling Guide: Lacto-N-fucopentaose V
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to ensure safe laboratory operations and proper disposal, aligning with standard good laboratory practices.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The primary concern when handling the powdered form is the potential for dust inhalation and eye contact.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification |
| Eye/Face | Safety Glasses or Goggles | Must be worn at all times. Use tightly fitting safety goggles for full protection.[1] |
| Skin | Standard Laboratory Coat & Gloves | Wear a lab coat and handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves before use.[1] |
| Respiratory | Not Generally Required | Use a full-face respirator or dust mask if exposure limits are exceeded or if dust formation is significant.[1] |
Operational and Disposal Plan
This section provides step-by-step procedural guidance for the handling and subsequent disposal of this compound and associated materials.
Experimental Protocol: Handling and Preparation of Solutions
-
Preparation: Before handling, ensure the designated workspace is clean and uncluttered. Assemble all necessary materials, including spatulas, weighing vessels, solvent, and vortex mixer.
-
Donning PPE: Put on a lab coat, safety glasses, and gloves.
-
Weighing: Conduct the weighing of powdered this compound in a well-ventilated area.[1] To minimize dust, avoid creating air currents and handle the powder gently. For high-precision work, use an analytical balance with a draft shield.
-
Solubilization: Add the weighed powder to the appropriate solvent (e.g., water or buffer) in a suitable container. Cap the container securely and mix thoroughly by vortexing or gentle agitation until fully dissolved.
-
Spill Management: In case of a spill, avoid generating dust.[1] For small powder spills, gently cover with a damp paper towel, wipe up, and place in a sealed bag for disposal. Clean the area with water.
-
Storage: Store the solid product as recommended on the certificate of analysis, typically at or below -15°C.[2]
Disposal Plan
As this compound is a non-hazardous biological oligosaccharide, disposal is straightforward but must be done in accordance with institutional and local guidelines.
-
Waste Segregation: It is crucial to separate non-hazardous waste from hazardous waste streams (e.g., chemical, biological, radioactive).
-
Liquid Waste Disposal: Aqueous solutions of this compound that are free from other contaminants can be poured down the sanitary sewer with copious amounts of running water.[3][4]
-
Solid Waste Disposal:
-
Uncontaminated Labware: Items such as used weigh boats, pipette tips, and tubes that are not contaminated with any hazardous material can be disposed of in the regular solid waste stream.
-
Empty Containers: Deface the label of the original product container to prevent misidentification and dispose of it in the regular trash or glass recycling, as appropriate.[5]
-
Contaminated Materials: Any materials (solid or liquid) cross-contaminated with hazardous chemicals or biological agents must be disposed of following the specific protocols for that hazardous waste.
-
Mandatory Visualization: Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. Lacto-N-fucopentaose I | 7578-25-8 | OL05676 | Biosynth [biosynth.com]
- 3. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. Non-Hazardous Waste | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 5. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
